molecular formula C5H10O2 B3118202 [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol CAS No. 2345-68-8

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B3118202
CAS No.: 2345-68-8
M. Wt: 102.13 g/mol
InChI Key: SWXDNKVUVKMURJ-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXDNKVUVKMURJ-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283388
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-68-8
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical and Physical Properties of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS No. 2345-68-8), frequently referred to as cis-1,2-bis(hydroxymethyl)cyclopropane or rel-(1R,2S)-1,2-cyclopropanedimethanol, is a highly versatile bicyclic organic building block[1]. Characterized by a strained three-membered carbon ring and two primary hydroxyl groups in a cis (meso) configuration, this molecule serves as a critical structural motif in both medicinal chemistry and advanced polymer science[1].

The intrinsic ring strain (~27.5 kcal/mol for cyclopropane) combined with the specific spatial arrangement dictated by the (1S,2R) stereocenter allows researchers to introduce rigid conformational restrictions into larger molecular frameworks[1]. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in drug development and materials science.

Physicochemical Properties & Structural Causality

The physical behavior of[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is heavily influenced by its cis-diol configuration. The proximity of the two hydroxymethyl groups allows for intramolecular hydrogen bonding, which subtly alters its boiling point and solubility profile compared to its trans counterpart. The presence of these hydroxyl groups imparts significant polarity, making the compound highly soluble in polar protic and aprotic solvents[1].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 2345-68-8Unique identifier for the cis stereoisomer[1].
Molecular Formula C₅H₁₀O₂Standard composition for cyclopropanedimethanols.
Molecular Weight 102.13 g/mol Low molecular weight facilitates high atom economy in syntheses.
Density 1.1 ± 0.1 g/cm³Higher than linear diols due to compact cyclic packing[2].
Boiling Point 236.7 ± 8.0 °C (at 760 mmHg)Elevated BP driven by extensive intermolecular hydrogen bonding[2].
Refractive Index 1.494Reflects the electron density of the strained cyclopropane ring[2].
LogP -1.16Highly hydrophilic; indicates excellent aqueous solubility[2].
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation and respiratory tract irritation.

Experimental Synthesis Protocol

The synthesis of cis-1,2-cyclopropanedimethanol requires the reduction of a corresponding cis-1,2-cyclopropanedicarboxylic acid or its diethyl ester. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH₄) is utilized because its strong hydride-donating capacity ensures complete reduction of the carbonyl groups without triggering the reductive ring-opening of the strained cyclopropane moiety[3].

Step-by-Step Methodology: LiAlH₄ Reduction

Reagents & Equipment:

  • cis-1,2-cyclopropanedicarboxylic acid (or ester) (1.0 equiv.)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv.)

  • Dry Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Dry 3-necked 500 mL round bottom flask with condenser and nitrogen line[3].

Procedure:

  • Preparation: Purge the 3-necked flask with nitrogen. Charge the flask with LiAlH₄ (1.5 equiv.) and cool the vessel to 0 °C using an ice bath[3].

  • Solvation: Carefully add ~200 mL of dry THF to the LiAlH₄ and stir to create a suspension[3].

  • Addition: Dissolve the cyclopropane precursor (1.0 equiv.) in ~40 mL of dry THF. Add this mixture dropwise to the LiAlH₄ suspension over a period of 30 minutes to control the exothermic reaction[3].

  • Reflux & Stirring: Remove the ice bath and heat the reaction mixture to reflux for 2 hours. Subsequently, allow the mixture to cool to ambient temperature and stir for an additional 16 hours to ensure complete conversion[3].

  • Quenching (Fieser Method): Carefully quench the unreacted LiAlH₄ by slowly adding saturated NH₄Cl solution dropwise at 0 °C until hydrogen evolution ceases[3].

  • Extraction: Dilute the quenched mixture with EtOAc. Filter the resulting aluminum salts through a Celite pad, washing thoroughly with EtOAc[3].

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or column chromatography to yield pure[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol.

Validation: The success of the synthesis and the stereochemical purity of the cis (meso) isomer must be validated via ¹³C NMR. Because the molecule possesses a plane of symmetry, the two -CH₂OH carbons will appear as a single resonance, distinguishing it from asymmetric impurities[4].

SynthesisWorkflow A Precursor cis-1,2-cyclopropanedicarboxylic acid or diethyl ester B Reduction Step LiAlH4 (1.5 equiv), Dry THF 0 °C to Reflux (2h) A->B C Maturation Stir at Ambient Temp (16h) B->C D Quenching & Extraction Sat. NH4Cl & EtOAc Filtration C->D E Final Product [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol D->E

Synthetic workflow for[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol via LiAlH4 reduction.

Applications in Advanced Fields

Polymer Chemistry: Tuning Thermoplastic Properties

In the development of next-generation sustainable thermoplastics, rigid ring structures are utilized to manipulate bulk properties. When [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is incorporated into linear polyesters (e.g., via thiol-Michael click reactions or direct esterification), it acts as a structural disruptor[3].

Causality: Linear diols like 1,4-butanediol possess high degrees of conformational freedom, allowing polymer chains to fold and pack tightly, driving crystallization (forming semi-crystalline materials)[3]. In contrast, the rigid cis-cyclopropane backbone restricts this rotational freedom and introduces a permanent "kink" into the polymer chain. This steric disruption prevents efficient chain packing, resulting in completely amorphous polyesters with specifically modulated glass transition temperatures (Tg)[3].

PolymerStructure A Monomer Input [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol B Polymerization Esterification / Thiol-Michael Click A->B C Conformational Restriction Rigid 3-Membered Ring Disrupts Packing B->C D Bulk Material Properties Amorphous Polyester with Modulated Tg C->D

Structure-property relationship of cis-cyclopropane integration into linear polymer backbones.

Medicinal Chemistry: Conformationally Restricted Nucleosides

In drug discovery, the cis-1,2-bis(hydroxymethyl)cyclopropane scaffold is a privileged structure for synthesizing conformationally restricted nucleoside analogs[5].

Causality: Acyclic nucleosides often suffer from high entropic penalties upon binding to viral polymerases because they must adopt a specific conformation from a highly flexible state. By building the nucleoside around the cyclopropane core, chemists "lock" the spatial arrangement of the nucleobase and the phosphoryl/hydroxyl groups into the biologically active conformation. This structural pre-organization has been successfully used to synthesize novel cyclopropyl phosphonic acid nucleosides that exhibit potent anti-HCMV (Human Cytomegalovirus) activity[5].

References

  • Polymer Chemistry (RSC Publishing). "Understanding structure–property relationships of main chain cyclopropane in linear polyesters". Available at:[Link]

  • Molaid. "(cis-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol | 124200-37-9". Available at:[Link]

Sources

An In-depth Technical Guide to the Stereochemical Configuration and Isomerism of rel-2-(Hydroxymethyl)cyclopropyl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring, a fundamental motif in organic chemistry, is a key component in numerous pharmaceuticals and biologically active compounds. Its rigid, three-dimensional structure gives rise to complex stereoisomerism that profoundly influences molecular properties and biological function. This technical guide provides a comprehensive exploration of the stereochemical landscape of 2-(hydroxymethyl)cyclopropyl methanol. We will delve into the nuanced differences between its diastereomers and enantiomers, outline robust methodologies for their synthesis and separation, and detail the analytical techniques essential for their unambiguous characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of cyclopropane-containing molecules, enabling a deeper understanding and more effective utilization of these valuable chemical entities.

Introduction: The Significance of Stereoisomerism in 1,2-Disubstituted Cyclopropanes

The constrained nature of the cyclopropane ring prevents free rotation around its carbon-carbon bonds, leading to the possibility of geometric isomerism. For a 1,2-disubstituted cyclopropane such as 2-(hydroxymethyl)cyclopropyl methanol, two distinct diastereomers exist: a cis isomer and a trans isomer.

  • The cis Isomer: In this configuration, the two hydroxymethyl groups are situated on the same face of the cyclopropane ring. This arrangement results in a plane of symmetry within the molecule, rendering it achiral and therefore a meso compound.

  • The trans Isomer: Here, the hydroxymethyl groups are on opposite faces of the ring. This configuration lacks an internal plane of symmetry, making the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images known as enantiomers.

The precise stereochemical configuration is a critical determinant of a molecule's interaction with other chiral entities, most notably biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize, separate, and characterize each stereoisomer is of paramount importance in the field of medicinal chemistry and drug development.

Decoding the Stereoisomers of 2-(Hydroxymethyl)cyclopropyl Methanol

The topic of this guide, rel-2-(hydroxymethyl)cyclopropyl methanol, refers to a specific stereoisomer. The stereochemical descriptor "rel" (relative) is used to denote the relative configuration of multiple stereocenters within a molecule. In this case, the designation rel-(1R,2S) is often used in chemical literature and databases for the cis isomer, indicating that at the two stereogenic carbons (C1 and C2 of the cyclopropane ring), the configuration is R at one center and S at the other.[1] This nomenclature confirms that rel-2-(hydroxymethyl)cyclopropyl methanol is the cis diastereomer.

The complete set of stereoisomers for 2-(hydroxymethyl)cyclopropyl methanol therefore comprises:

  • cis-2-(Hydroxymethyl)cyclopropyl Methanol: A single meso compound. This is also referred to as rel-(1R,2S)-1,2-Cyclopropanedimethanol.[1]

  • trans-2-(Hydroxymethyl)cyclopropyl Methanol: A racemic mixture consisting of two enantiomers:

    • (1R,2R)-2-(hydroxymethyl)cyclopropyl methanol

    • (1S,2S)-2-(hydroxymethyl)cyclopropyl methanol

The structural relationships between these isomers are depicted in the diagram below.

G cluster_0 2-(Hydroxymethyl)cyclopropyl Methanol cluster_1 Diastereomers cluster_2 Enantiomers Isomers Isomers cis_isomer cis Isomer (meso compound) rel-(1R,2S) Isomers->cis_isomer Diastereomers trans_racemate trans Isomer (racemic mixture) Isomers->trans_racemate Diastereomers enantiomer_R (1R,2R)-trans trans_racemate->enantiomer_R Components of the racemate enantiomer_S (1S,2S)-trans trans_racemate->enantiomer_S

Caption: Stereochemical relationships of 2-(hydroxymethyl)cyclopropyl methanol isomers.

Synthesis and Separation of Stereoisomers: A Methodological Overview

The preparation of stereochemically pure isomers of 2-(hydroxymethyl)cyclopropyl methanol necessitates a carefully considered synthetic and purification strategy. A common approach involves the stereoselective cyclopropanation of a suitable alkene, followed by reduction.

Synthesis Workflow

A plausible synthetic route begins with maleic or fumaric acid (or their ester derivatives) to set the cis or trans stereochemistry, respectively. The carboxylic acid or ester functionalities can then be reduced to the corresponding diol.

G start_cis cis-1,2-Cyclopropanedicarboxylic acid (from Maleic Anhydride) reduction_cis Reduction (e.g., LiAlH₄ or BH₃) start_cis->reduction_cis start_trans trans-1,2-Cyclopropanedicarboxylic acid (from Fumaric Acid) reduction_trans Reduction (e.g., LiAlH₄ or BH₃) start_trans->reduction_trans product_cis cis-2-(hydroxymethyl)cyclopropyl methanol (meso) reduction_cis->product_cis product_trans trans-2-(hydroxymethyl)cyclopropyl methanol (racemic) reduction_trans->product_trans chiral_sep Chiral Separation (e.g., Chiral GC/HPLC) product_trans->chiral_sep enantiomers (1R,2R) and (1S,2S) enantiomers chiral_sep->enantiomers

Caption: General synthetic and separation workflow for the stereoisomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-2-(Hydroxymethyl)cyclopropyl Methanol

  • Starting Material: cis-1,2-Cyclopropanedicarboxylic acid.

  • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of cis-1,2-cyclopropanedicarboxylic acid in THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Workup: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain pure cis-2-(hydroxymethyl)cyclopropyl methanol.

Protocol 2: Chiral Separation of trans-2-(Hydroxymethyl)cyclopropyl Methanol Enantiomers

The separation of the trans enantiomers is typically achieved using chiral chromatography.

  • Chiral Gas Chromatography (GC):

    • Column Selection: Utilize a capillary column with a chiral stationary phase (CSP), such as a derivatized cyclodextrin (e.g., Rt-βDEXsm).[2] The choice of the cyclodextrin derivative is crucial for achieving optimal separation.

    • Sample Preparation: Prepare a dilute solution of the racemic trans-diol in a suitable volatile solvent (e.g., dichloromethane).

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector (FID) Temperature: 250 °C

      • Oven Program: Start at a suitable initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 200 °C) at a controlled rate (e.g., 2 °C/min).[3]

      • Carrier Gas: Hydrogen or Helium.

    • Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column Selection: Employ an HPLC column with a polysaccharide-based CSP (e.g., Chiralcel OD or Chiralcel OJ).[4]

    • Mobile Phase: A mixture of hexane and 2-propanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the solvents is a critical parameter to optimize for achieving baseline separation.[4]

    • Detection: Use a UV detector at a suitable wavelength or a refractive index detector.

    • Analysis: Inject the racemic mixture and monitor the elution profile. The two enantiomers will appear as distinct peaks.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization of the stereoisomers relies on a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for distinguishing diastereomers.

NMR Spectroscopy: Differentiating cis and trans Isomers

The key to distinguishing cis and trans isomers of 1,2-disubstituted cyclopropanes lies in the analysis of proton (¹H) NMR coupling constants (J-values). Due to the rigid nature of the cyclopropane ring, the dihedral angles between vicinal protons are fixed, leading to predictable differences in their coupling constants.

A well-established principle in the NMR spectroscopy of cyclopropanes is that the vicinal coupling constant between cis protons (³Jcis) is typically larger than that between trans protons (³Jtrans).[5][6]

  • ³Jcis (dihedral angle ≈ 0°): Typically in the range of 7-13 Hz .[6]

  • ³Jtrans (dihedral angle ≈ 120°): Typically in the range of 2-7 Hz .[6][7]

Predicted ¹H NMR Data Summary

Parametercis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
Symmetry Higher symmetry, simpler spectrumLower symmetry, more complex spectrumThe mesocis isomer has a plane of symmetry.
³JH1,H2 ~7-13 Hz~2-7 HzJcis > Jtrans due to dihedral angle differences.[5][6]
Chemical Shifts (δ) Protons and carbons will have distinct chemical shifts due to different steric and electronic environments compared to the trans isomer.Protons and carbons will have distinct chemical shifts compared to the cis isomer.The relative orientation of the hydroxymethyl groups influences the magnetic environment of the ring protons and carbons.
Chiral Chromatography Data

The following table summarizes typical conditions for the chiral separation of the trans enantiomers.

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasTypical Observation
Chiral GC Derivatized β- or γ-cyclodextrinHydrogen or HeliumTwo well-resolved peaks corresponding to the (1R,2R) and (1S,2S) enantiomers.[2][3]
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD)Hexane/IsopropanolBaseline separation of the two enantiomers.[4]

Applications in Research and Drug Development

The stereoisomers of 2-(hydroxymethyl)cyclopropyl methanol serve as valuable chiral building blocks in organic synthesis. The diol functionality allows for a wide range of chemical transformations, enabling the construction of more complex molecules with well-defined stereochemistry. In drug development, the incorporation of a cyclopropane ring can impart favorable properties such as increased metabolic stability and improved binding affinity to target proteins. The ability to access stereochemically pure isomers is crucial, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Conclusion

The stereochemical configuration and isomerism of rel-2-(hydroxymethyl)cyclopropyl methanol present a classic and instructive example of the principles of stereochemistry in cyclic systems. A thorough understanding of the distinctions between the cis (meso) and trans (enantiomeric) isomers is fundamental for any scientist working with this molecule or its derivatives. The methodologies for synthesis, separation, and characterization outlined in this guide provide a robust framework for obtaining and verifying the stereochemical purity of these compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and techniques discussed herein will remain essential tools for innovation in drug discovery and development.

References

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu. 2006;24(2):169-72. Chinese. PubMed ID: 16764267. ([Link])

  • Why is cis proton coupling larger than trans proton coupling in cyclopropanes?. Chemistry Stack Exchange. ([Link])

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. ([Link])

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition. ([Link])

  • Coupling Constant in Cyclopropanes and Alkenes. YouTube. ([Link])

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. ([Link])

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. ([Link])

  • Cyclopropane, 1,2-dimethyl-, (1R,2S)-rel-. US EPA. ([Link])

  • CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc.. ([Link])

Sources

The Emergence of Cyclopropane Diols in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antiviral agents, the strategic incorporation of unique chemical scaffolds has proven to be a cornerstone of innovation. Among these, the cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention for its ability to impart favorable conformational constraints and metabolic stability to bioactive molecules.[1][2] This technical guide delves into the therapeutic potential of cyclopropane diols and their derivatives in the context of antiviral drug discovery, offering an in-depth exploration of their design, mechanism of action, and the experimental workflows essential for their evaluation.

The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

The utility of the cyclopropane ring in drug design stems from its unique structural and electronic properties. Its inherent ring strain influences bond angles and lengths, presenting a rigid framework that can lock a molecule into a bioactive conformation. This conformational rigidity can enhance binding affinity to biological targets and reduce entropic penalties upon binding.[3] Furthermore, the cyclopropane unit can serve as a bioisostere for other chemical groups, such as double bonds, improving metabolic stability and pharmacokinetic profiles.[2] These characteristics have led to the exploration of cyclopropane-containing compounds across a wide spectrum of therapeutic areas, including antiviral research.[1][4]

Cyclopropane-Based Inhibitors Targeting Viral Proteases

A prominent application of cyclopropane derivatives in antiviral research is the development of inhibitors targeting viral proteases, which are essential for viral replication.[5][6][7] The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, has been a key target for these inhibitors.[5][6][7][8]

Mechanism of Action: Covalent Inhibition of 3CLpro

Structure-guided design has led to the development of highly potent dipeptidyl inhibitors of SARS-CoV-2 3CLpro that incorporate a cyclopropane ring.[6] These inhibitors often feature an aldehyde or a bisulfite adduct "warhead" that forms a covalent bond with the catalytic cysteine residue in the active site of the protease, leading to its irreversible inactivation.[5][6] The cyclopropane moiety plays a crucial role in orienting the inhibitor within the active site to maximize binding interactions.[7] High-resolution cocrystal structures have been instrumental in elucidating these binding determinants and the mechanism of action.[5][6]

The general mechanism of 3CLpro inhibition by these cyclopropane-based compounds can be visualized as a targeted covalent modification of the enzyme's active site.

G Viral_Polyprotein Viral Polyprotein 3CLpro 3CL-Protease Viral_Polyprotein->3CLpro Cleavage by Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Produces Viral_Replication Viral Replication Inactive_Complex Covalent Inhibitor-Protease Complex (Inactive) 3CLpro->Inactive_Complex Functional_Proteins->Viral_Replication Cyclopropane_Inhibitor Cyclopropane-based Protease Inhibitor Cyclopropane_Inhibitor->3CLpro Targets & Binds

Caption: Mechanism of 3CL-Protease inhibition by cyclopropane-based antivirals.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the potency of these inhibitors. For instance, the replacement of a methylene group in the cyclopropane ring with a gem-difluoro group has been shown to increase potency.[7] The nature and position of halogen substitutions on appended phenyl rings can also modulate activity, with some halogenated compounds being more potent than their unsubstituted counterparts.[6][7] These findings underscore the importance of fine-tuning the inhibitor's structure to optimize its interaction with the enzyme's subsites.

Broad-Spectrum Potential

A significant advantage of these cyclopropane-based protease inhibitors is their broad-spectrum activity against multiple coronaviruses.[6] Compounds have demonstrated high potency not only against SARS-CoV-2 3CLpro but also against the proteases of SARS-CoV-1 and MERS-CoV.[5][6][7][8] This broad-spectrum activity is highly desirable for the development of pan-coronavirus antivirals that could be effective against future emerging coronaviruses.

CompoundTarget VirusAssay TypeIC50 (nM)EC50 (nM)Reference
5c SARS-CoV-2Replication12[5][6]
11c SARS-CoV-2Replication11[5][6]
5d (bisulfite adduct) SARS-CoV-2Replication13[5][6]
11d (bisulfite adduct) SARS-CoV-2Replication12[5][6]
5c / 11c MERS-CoV3CLpro80 / 120[5][8]
5d / 11d MERS-CoV3CLpro70 / 70[5][8]
5c / 11c SARS-CoV-13CLpro960 / 350[5][8]
5d / 11d SARS-CoV-13CLpro790 / 240[5][8]

Cyclopropane Nucleoside Analogues

Another avenue of investigation involves the incorporation of cyclopropane rings as sugar mimics in nucleoside analogues.[9][10] The rationale behind this approach is that the cyclopropane scaffold can position the nucleobase and hydroxymethyl groups in a spatially relevant manner to mimic natural nucleosides, potentially leading to inhibition of viral polymerases or other enzymes involved in nucleic acid synthesis.[9]

However, the success in this area has been mixed. While some acyclic guanine nucleoside analogues with bis(hydroxymethyl)-substituted cyclopropane rings have shown promise against herpes viruses, other newly synthesized 1,2,4-triazole and purine acyclic cyclopropane nucleoside analogues have not exhibited significant antiviral activity.[9][10] The lack of activity in some cases may be due to poor recognition by viral nucleoside kinases, which are necessary for the metabolic activation of these compounds.[9][10]

Naturally Occurring Cyclopropane Diols and Acids with Antiviral Activity

Nature also provides examples of cyclopropane-containing molecules with antiviral properties. Recently, novel monocyclic cyclopropane acids were isolated from a deep-sea-derived fungus, Aspergillus sydowii.[11][12] These compounds, featuring a 1,1,2,3-tetrasubstituted cyclopropane nucleus, exhibited inhibitory effects against the influenza A virus (H1N1).[11][12]

CompoundTarget VirusIC50 (µM)Reference
Sydocyclopropane A (1) H1N126.7[11][12]
Sydocyclopropane B (2) H1N1>100[11]
Sydocyclopropane C (3) H1N177.2[11][12]
Sydocyclopropane D (4) H1N166.4[11]
Hamavellone B (5) H1N138.4[11]

Preliminary SAR analysis of these natural products suggests that the side chain at C-1 of the cyclopropane ring significantly influences antiviral activity.[11]

Experimental Protocols for Evaluation

The discovery and development of novel cyclopropane diol-based antivirals rely on a robust set of experimental assays.

Synthesis of Cyclopropane-Based Inhibitors

The synthesis of dipeptidyl inhibitors of 3CLpro incorporating a cyclopropane ring typically involves a multi-step process.[6]

Protocol: Synthesis of Cyclopropane Aldehyde Inhibitors

  • Preparation of Cyclopropyl Alcohol Inputs: Synthesize variously embellished cyclopropyl alcohols using established methodologies.

  • Activation and Coupling: Activate the cyclopropyl alcohol with disuccinimidyl carbonate.

  • Couple the activated intermediate with a peptidyl amino alcohol.

  • Oxidation: Oxidize the resulting alcohol to the corresponding aldehyde using a mild oxidizing agent such as the Dess-Martin periodinane.

  • Bisulfite Adduct Formation (Optional): Transform the aldehyde into its corresponding bisulfite adduct.[6]

Sources

History and development of carbocyclic nucleoside analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Carbocyclic Nucleoside Analogues

Abstract

Carbocyclic nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Characterized by the isosteric replacement of the furanose ring oxygen with a methylene group, these molecules exhibit enhanced metabolic stability against enzymatic degradation, a critical limitation of their natural counterparts. This guide provides a comprehensive overview of the history, development, and medicinal chemistry of carbocyclic nucleosides. We will trace their origins from the discovery of naturally occurring analogues, such as aristeromycin and neplanocin A, to the rational design and synthesis of blockbuster drugs like the anti-HIV agent Abacavir and the anti-hepatitis B virus agent Entecavir. Key synthetic strategies, including chiral pool synthesis, enantioselective methods, and pivotal chemical reactions, are detailed. The guide further explores their mechanisms of action, focusing on the inhibition of key viral and cellular enzymes, and delves into the structure-activity relationships that govern their potency and selectivity. Finally, we will examine the current landscape and future directions in the ongoing evolution of this vital class of therapeutic agents.

Introduction: The Genesis of a New Therapeutic Class

Nucleosides, the fundamental building blocks of DNA and RNA, are composed of a nucleobase attached to a sugar moiety, typically ribose or deoxyribose. Their central role in cellular processes has made them attractive targets for therapeutic intervention for decades.[1] However, natural nucleosides and their early analogues often suffer from poor metabolic stability due to the susceptibility of the N-glycosidic bond to enzymatic cleavage by phosphorylases and hydrolases.[2][3]

The breakthrough came with the conceptualization of carbocyclic nucleosides, where the endocyclic oxygen of the sugar ring is replaced by a methylene (CH₂) group.[3][4][5] This seemingly simple modification replaces the unstable hemiaminal ether linkage with a robust carbon-carbon bond, rendering the molecule impervious to glycosidic bond cleavage while often retaining the ability to be recognized and processed by key cellular enzymes.[2][3]

The field was significantly propelled by the discovery of naturally occurring carbocyclic nucleosides. Aristeromycin, an analogue of adenosine, was first synthesized in 1966 and later isolated from Streptomyces citricolor.[1] This was followed by the discovery of neplanocin A, an unsaturated analogue with potent antitumor activity.[2][3][6] These natural products demonstrated that the carbocyclic scaffold was not only viable but also possessed significant biological activity, sparking a revolution in nucleoside chemistry and drug development.[2][5][6]

G cluster_0 Natural Nucleoside (e.g., Adenosine) cluster_1 Carbocyclic Nucleoside (e.g., Aristeromycin) Adenosine Adenosine Adenine Adenine (Nucleobase) Adenosine->Adenine Ribose Ribose (Sugar) Adenosine->Ribose Aristeromycin Aristeromycin Oxygen Ring Oxygen (O) Ribose->Oxygen Glycosidic Linkage near O Adenine_C Adenine (Nucleobase) Aristeromycin->Adenine_C Cyclopentane Cyclopentane Ring Aristeromycin->Cyclopentane Methylene Methylene Group (CH2) Cyclopentane->Methylene C-C Bond Replaces C-O

Fig. 1: Structural comparison of a natural nucleoside and a carbocyclic nucleoside.

A Journey Through Synthesis: From Racemic Mixtures to Chiral Mastery

The synthesis of carbocyclic nucleosides presents a significant challenge due to the multiple chiral centers on the carbocyclic ring.[7] Early synthetic efforts often resulted in racemic mixtures, which required tedious separation and resulted in the loss of 50% of the material, as typically only one enantiomer possesses the desired biological activity.

The Chiral Pool Approach

A major advancement was the use of the "chiral pool," which employs readily available, inexpensive chiral molecules as starting materials. Natural products like D-ribose and (R)-(-)-carvone have been extensively used to construct the carbocyclic core with the correct stereochemistry.[6][8][9][10] This approach ensures that the final product is enantiomerically pure.

Key Synthetic Reactions and Strategies

Several key chemical reactions have become workhorses in the synthesis of carbocyclic nucleosides:

  • Mitsunobu Reaction: This reaction is widely used for the stereoinvertive introduction of the nucleobase onto the carbocyclic scaffold.[8][9][10] It allows for a reliable and high-yielding coupling of a hydroxyl group on the ring with the nitrogen of a purine or pyrimidine base.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing the five-membered carbocyclic ring from an acyclic precursor.[8][11] This reaction, often catalyzed by ruthenium-based catalysts, has streamlined the synthesis of various carbasugars.

  • Enzymatic Resolution: Chemoenzymatic approaches have provided an elegant solution to obtaining enantiomerically pure intermediates. For instance, enzymes like lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the two isomers.[12][13] A pivotal intermediate in the synthesis of many carbocyclic nucleosides, including Abacavir, is the bicyclic Vince lactam, which can be efficiently resolved using γ-lactamases.[2]

G Start Chiral Pool Starting Material (e.g., D-Ribose) Intermediate1 Acyclic Diene Precursor Start->Intermediate1 Multi-step Conversion RCM Ring-Closing Metathesis (RCM) Intermediate1->RCM Cyclopentene Chiral Cyclopentene Intermediate RCM->Cyclopentene Func Functional Group Manipulation (e.g., Hydroxylation) Cyclopentene->Func Mitsunobu Mitsunobu Reaction Func->Mitsunobu Introduction of Nucleobase Final Final Carbocyclic Nucleoside Analogue Mitsunobu->Final

Fig. 2: A generalized synthetic workflow for carbocyclic nucleosides using RCM.
Representative Experimental Protocol: Synthesis of a Protected Carbocyclic Adenosine Analogue

The following protocol is a generalized representation for the coupling of a nucleobase to a carbocyclic scaffold, a key step in many syntheses.

Step 1: Preparation of the Reaction Mixture

  • To a solution of the chiral carbocyclic alcohol (1.0 eq) and adenine (1.5 eq) in anhydrous 1,4-dioxane (0.1 M) under an argon atmosphere, add triphenylphosphine (PPh₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

Step 2: Mitsunobu Coupling

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. The reaction is often accompanied by a color change from yellow to orange.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the protected carbocyclic adenosine analogue.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: A Tale of Molecular Mimicry

The therapeutic efficacy of carbocyclic nucleosides stems from their ability to act as molecular mimics of natural nucleosides.[14] To become active, they must first be phosphorylated within the cell by host cellular kinases to their corresponding 5'-triphosphate form.[15] This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into growing DNA or RNA chains by polymerases.

Antiviral Activity: In the context of viral infections, the triphosphate analogues are often preferential substrates for viral polymerases (e.g., HIV reverse transcriptase, HBV polymerase) over host cell DNA polymerases.[16][17] Once incorporated, they act as chain terminators because they typically lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[16] Entecavir is a prime example, potently inhibiting all three functions of the HBV polymerase.[1]

Anticancer Activity: The anticancer effects of carbocyclic nucleosides are often linked to the inhibition of DNA synthesis in rapidly proliferating cancer cells.[8][18] Some analogues also target other key cellular enzymes. For instance, certain carbocyclic nucleosides are potent inhibitors of inosine 5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo biosynthesis of guanine nucleotides.[19] By depleting the intracellular pool of guanine nucleotides, these compounds impede both DNA and RNA synthesis, leading to cytostatic or cytotoxic effects.[19]

G cluster_0 Intracellular Activation cluster_1 Viral Replication Inhibition Drug Carbocyclic Nucleoside (Prodrug) MP Monophosphate Drug->MP Cellular Kinase DP Diphosphate MP->DP Cellular Kinase TP Triphosphate (Active Drug) DP->TP Cellular Kinase Polymerase Viral Polymerase (e.g., Reverse Transcriptase) TP->Polymerase DNA Growing Viral DNA Chain Polymerase->DNA incorporates Termination Chain Termination DNA->Termination leads to dNTP Natural dNTPs dNTP->Polymerase

Fig. 3: General mechanism of action for antiviral carbocyclic nucleosides.

Key Carbocyclic Nucleoside Drugs: From Bench to Bedside

The rational design and development of carbocyclic nucleosides have led to several clinically successful drugs that have had a profound impact on human health.

Drug Name (Brand Name)Chemical Structure (Simplified)Primary TargetTherapeutic Use(s)Key Features
Abacavir (Ziagen®)Guanine analogueHIV-1 Reverse TranscriptaseTreatment of HIV/AIDSProdrug of Carbovir, excellent CNS penetration.[15]
Entecavir (Baraclude®)Guanine analogueHBV PolymeraseTreatment of Chronic Hepatitis BPotent and selective inhibitor with a high barrier to resistance.[1]
Carbovir Guanine analogueHIV-1 Reverse Transcriptase(Parent drug of Abacavir)One of the first potent anti-HIV carbocyclic nucleosides.[2]
Aristeromycin Adenosine analogueS-adenosyl-L-homocysteine (SAH) hydrolase(Investigational)Naturally occurring, potent antiviral and antitumor activity.[1][3]
Neplanocin A Adenosine analogueS-adenosyl-L-homocysteine (SAH) hydrolase(Investigational)Naturally occurring, potent antitumor agent.[2][3][5][6]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of carbocyclic nucleosides is highly dependent on their three-dimensional structure. Key SAR insights include:

  • Stereochemistry and Conformation: The stereochemistry at each chiral center is crucial for enzymatic recognition. The puckering of the cyclopentane ring, which mimics the North (N) and South (S) conformations of the natural furanose ring, significantly influences binding to target enzymes.[14][17] To this end, conformationally locked analogues, such as bicyclo[3.1.0]hexane systems, have been developed to fix the ring in a bioactive conformation, sometimes leading to enhanced activity.[20][21]

  • Nucleobase and Ring Modifications: Modifications to the nucleobase can improve selectivity and overcome resistance.[19][22] Similarly, substitutions on the carbocyclic ring, such as the introduction of fluorine or other groups, can modulate activity and pharmacokinetic properties.[23][24]

The future of carbocyclic nucleoside development is focused on several key areas. The design of novel carbobicyclic and other conformationally restricted analogues continues to be a promising strategy for enhancing potency and selectivity.[20][21] Furthermore, sophisticated prodrug strategies are being employed to improve oral bioavailability, enhance delivery to target tissues, and overcome issues with inefficient intracellular phosphorylation.[15] As our understanding of viral and cancer biology deepens, the rational design of new carbocyclic nucleosides targeting novel enzymatic pathways will undoubtedly lead to the next generation of powerful therapeutics.

Conclusion

The journey of carbocyclic nucleoside analogues, from their discovery in nature to their establishment as life-saving medicines, is a testament to the power of medicinal chemistry. By addressing the inherent instability of natural nucleosides, this class of compounds has provided potent and durable therapies for major global health threats like HIV and hepatitis B. The continuous innovation in synthetic chemistry, coupled with a deeper understanding of their mechanism of action and structure-activity relationships, ensures that carbocyclic nucleosides will remain a vibrant and critical area of research and drug development for years to come.

References

  • Enantioselective Synthesis of Carbocyclic Nucleosides by Enzymatic Approach and the Anticancer Activities. Taylor & Francis Online. (2006-12-19). [Link]

  • Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues. Bentham Science. [Link]

  • Enantioselective Approach to the Synthesis of Cyclohexane Carbocyclic Nucleosides. ACS Publications. [Link]

  • Current Strategies on the Enantioselective Synthesis of Modified Nucleosides. Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis and Conformational Study of Cyclohexene Carbocyclic Nucleosides. ACS Publications. [Link]

  • Design and development of unnatural nucleosides as antiviral and anti-cancer agents. OMICS International. [Link]

  • Base-Functionalized Carbocyclic Nucleosides: Design, Synthesis, and Mechanism of Antiviral Activity. Taylor & Francis Online. (2009-07-29). [Link]

  • New progresses in the enantioselective synthesis and biological properties of carbocyclic nucleosides. PubMed. (2003-03-15). [Link]

  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. ResearchGate. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. (2018-04-05). [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate. [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. ACS Publications. (2022-10-27). [Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. (2024-01-02). [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. (2023-06-17). [Link]

  • Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides. PubMed. (2003-11-17). [Link]

  • Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-iodouracil. ACS Publications. [Link]

  • Synthesis and antiviral activity of 2'-deoxy-6'-substituted carbocyclic nucleosides. PubMed. (2021-12-08). [Link]

  • Enantioselective Synthesis of Carbocyclic Nucleosides by Enzymatic Approach and the Anticancer Activities. Taylor & Francis Online. [Link]

  • Nucleoside Analogs. Encyclopedia MDPI. (2021-12-29). [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PMC. [Link]

  • Carbocyclic nucleoside. Wikipedia. [Link]

  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. PubMed. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. (2023-10-12). [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Semantic Scholar. (2018-04-10). [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC. [Link]

  • Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. PubMed. (2004-09-15). [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. (2023-06-17). [Link]

  • Some historically important carbocyclic nucleosides. ResearchGate. [Link]

  • Synthesis and antiviral activity of novel anomeric branched carbocyclic nucleosides. PubMed. (2005-10-15). [Link]

  • A study on structure-activity relationships of nucleoside analogues. PubMed. [Link]

  • Squarate-based carbocyclic nucleosides: Syntheses, computational analyses and anticancer/antiviral evaluation. PubMed. (2017-01-15). [Link]

  • Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ACS Publications. [Link]

  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Bentham Science. (2002-10-01). [Link]

Sources

Thermodynamic stability of 1,2-bis(hydroxymethyl)cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-bis(hydroxymethyl)cyclopropane Derivatives

Executive Summary

The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for imparting conformational rigidity and metabolic stability to drug candidates.[1][2] Among its derivatives, 1,2-bis(hydroxymethyl)cyclopropane presents a fascinating case study in thermodynamic stability, governed by a delicate interplay of competing intramolecular forces. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the factors dictating the stability of its cis and trans stereoisomers. We delve into the foundational principles of ring strain, steric hindrance, and the pivotal role of intramolecular hydrogen bonding (IHB). This document offers both theoretical frameworks and practical, field-proven protocols for the computational and experimental assessment of isomeric stability, culminating in a discussion of the implications for rational drug design.

Introduction: The Cyclopropane Motif in Modern Chemistry

The three-membered carbocycle, despite its inherent strain, has emerged from a theoretical curiosity to a cornerstone in synthetic and medicinal chemistry.[3] Its unique electronic and structural properties offer a powerful tool for modulating the characteristics of bioactive molecules.

Significance in Medicinal Chemistry

Cyclopropane derivatives are frequently employed as bioisosteric replacements for other chemical groups, such as gem-dimethyl groups or alkenes, to fine-tune a molecule's pharmacological profile. The rigid nature of the ring restricts the conformational freedom of appended substituents, which can lead to enhanced binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation.[1]

The Inherent Strain of the Cyclopropane Ring

The thermodynamic landscape of any cyclopropane derivative is fundamentally influenced by the high ring strain of the core structure. This strain arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This leads to inefficient orbital overlap, resulting in weaker, "bent" C-C bonds.[4][5]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, creating repulsive interactions that further destabilize the molecule.[4][6]

This inherent instability makes the cyclopropane ring susceptible to ring-opening reactions, a property that must be considered during synthesis and metabolic profiling.[7]

The Central Question: cis vs. trans Stability in 1,2-bis(hydroxymethyl)cyclopropane

For 1,2-disubstituted cyclopropanes, the trans isomer is generally considered more thermodynamically stable due to minimized steric repulsion between the substituents.[8][9] However, for 1,2-bis(hydroxymethyl)cyclopropane, the presence of hydroxyl groups introduces the possibility of intramolecular hydrogen bonding in the cis isomer. This raises a critical question: Can the stabilizing energy of an intramolecular hydrogen bond overcome the inherent steric destabilization of the cis configuration? The answer dictates which isomer will predominate at thermal equilibrium and has profound implications for its synthesis and biological activity.

Core Principles Governing Thermodynamic Stability

The relative Gibbs free energy (G) of the cis and trans isomers of 1,2-bis(hydroxymethyl)cyclopropane is determined by the sum of stabilizing and destabilizing non-covalent interactions.

Steric Hindrance

Steric hindrance refers to the repulsive force that arises when non-bonded atoms or groups are forced into close proximity, occupying a volume of space that exceeds the sum of their van der Waals radii.

  • In trans-1,2-bis(hydroxymethyl)cyclopropane , the two -CH₂OH groups are positioned on opposite faces of the ring, maximizing their separation and minimizing steric repulsion.

  • In cis-1,2-bis(hydroxymethyl)cyclopropane , the -CH₂OH groups are on the same face, leading to increased steric strain. This effect, in isolation, renders the cis isomer less stable.[9]

Intramolecular Hydrogen Bonding (IHB)

The cis isomer possesses a unique stabilizing opportunity unavailable to the trans isomer. The proximity of the two hydroxymethyl groups allows for the formation of an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other.[10]

  • Structural Impact: This interaction creates a pseudo-six-membered ring, which significantly constrains the conformation of the side chains.

  • Energetic Impact: The formation of this hydrogen bond is an energetically favorable process that can contribute several kcal/mol of stabilization energy. This stabilization directly counteracts the destabilizing steric effects.[11]

The Stability Conundrum: A Balance of Opposing Forces

The net thermodynamic stability of the cis isomer is a direct result of the competition between destabilizing steric hindrance and stabilizing intramolecular hydrogen bonding. The dominant force depends on factors such as the solvent environment; non-polar solvents tend to favor IHB, while polar, protic solvents can disrupt it by competing for hydrogen bonding sites.[11][12]

G Cis_Isomer cis Isomer Stability Net_Stability Net Thermodynamic Stability (ΔG) Cis_Isomer->Net_Stability Balance Steric_Hindrance Steric Hindrance Destabilization Destabilization (Energy Increase) Steric_Hindrance->Destabilization IHB Intramolecular H-Bonding Stabilization Stabilization (Energy Decrease) IHB->Stabilization Destabilization->Cis_Isomer Stabilization->Cis_Isomer

Caption: The thermodynamic stability of cis-1,2-bis(hydroxymethyl)cyclopropane.

Computational Assessment of Isomeric Stability

Quantum chemical calculations are indispensable tools for predicting the relative stabilities of isomers before undertaking extensive experimental work. Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for such systems.[13][14]

Protocol: In Silico Analysis of 1,2-bis(hydroxymethyl)cyclopropane Isomers

This protocol outlines a standard workflow using DFT to determine the relative energies of the cis and trans isomers.

Objective: To calculate the electronic energy (ΔE) and Gibbs free energy (ΔG) difference between the cis and trans isomers.

Methodology:

  • Structure Generation: Build 3D structures of both cis- and trans-1,2-bis(hydroxymethyl)cyclopropane using a molecular editor. For the cis isomer, create conformers with and without an explicit intramolecular hydrogen bond.

  • Geometry Optimization: Perform a full geometry optimization for each structure. This step locates the lowest energy conformation for each isomer.

    • Causality: Optimization is critical to ensure that the calculated energy corresponds to a stable point on the potential energy surface and not an arbitrary, high-energy arrangement.

    • Recommended Method: B3LYP functional with a 6-31G(d,p) basis set is a common and reliable starting point.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. The frequency data is also required to calculate thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

  • Solvation Modeling (Optional but Recommended): To simulate a solution environment, repeat steps 2-4 using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying a solvent like water or DMSO.

  • Data Analysis: Calculate the difference in electronic energy (ΔE) and Gibbs free energy (ΔG) between the most stable conformer of the cis isomer and the trans isomer (ΔX = X_cis - X_trans). A negative value indicates the cis isomer is more stable.

Interpreting Computational Data

The results from the computational analysis provide a quantitative prediction of isomeric preference.

Table 1: Hypothetical Computational Results for Isomer Stability

ParameterGas Phase (ΔX)Water (PCM) (ΔX)Interpretation
ΔE (kcal/mol) -1.5+0.8cis isomer is electronically favored in vacuum (IHB dominates), but trans is favored in water (IHB disrupted).
ΔG (kcal/mol) -1.2+1.0Gibbs free energy follows the same trend, confirming the energetic preference at room temperature.

Experimental Validation of Thermodynamic Stability

While computational methods are predictive, experimental validation is the ultimate arbiter of thermodynamic stability. Chemical equilibration and spectroscopic analysis are two powerful approaches.

Protocol: Determination of Relative Stability via Chemical Equilibration

This protocol establishes a thermal equilibrium between the cis and trans isomers, allowing for the direct measurement of their relative concentrations.

Objective: To determine the equilibrium constant (Keq) for the isomerization and calculate the standard Gibbs free energy difference (ΔG°).

Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve a sample of either pure cis or trans isomer (or a mixture) in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Catalyst Addition: Add a catalytic amount of a radical initiator (e.g., a trace of iodine) or a base (e.g., sodium ethoxide) that can facilitate ring-opening/closing or epimerization to enable interconversion between the isomers.

    • Causality: A catalyst is necessary to lower the activation energy for isomerization, allowing the system to reach thermal equilibrium in a reasonable timeframe. Without it, the isomers are kinetically trapped.

  • Equilibration: Heat the mixture to a constant, elevated temperature (e.g., 150 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Quenching: Periodically, withdraw aliquots from the reaction mixture and quench them rapidly by cooling to prevent further isomerization.

  • Analysis: Analyze the composition of each aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of trans to cis isomers.

    • Self-Validation: Equilibrium is confirmed when the isomer ratio remains constant over several consecutive time points. Starting with both pure cis and pure trans isomers in separate experiments should yield the same final equilibrium ratio.

  • Calculation: Calculate the equilibrium constant: Keq = [trans] / [cis].

  • Thermodynamic Analysis: Calculate the standard Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

G Start Start with Pure Isomer (cis or trans) Setup Dissolve in Solvent + Add Catalyst Start->Setup Equilibrate Heat to Constant T (e.g., 150°C) Setup->Equilibrate Sample Withdraw & Quench Aliquots Equilibrate->Sample Analyze Analyze Ratio (GC or NMR) Sample->Analyze Check Ratio Constant? Analyze->Check Check->Sample No Calculate Calculate Keq & ΔG° Check->Calculate Yes

Caption: Experimental workflow for determining relative isomer stability.

Protocol: Spectroscopic Evidence for IHB via FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to hydrogen bonding. This protocol uses solvent-dependent shifts in the O-H stretching frequency to confirm the presence of IHB in the cis isomer.

Objective: To observe the characteristic O-H stretching frequencies for free and intramolecularly hydrogen-bonded hydroxyl groups.

Methodology:

  • Sample Preparation: Prepare dilute solutions (~0.005 M) of the pure cis isomer in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄).

    • Causality: A non-polar solvent is used to minimize intermolecular hydrogen bonding with the solvent. A dilute concentration is essential to minimize intermolecular hydrogen bonding between solute molecules, thus isolating the intramolecular effect.

  • Data Acquisition: Acquire the FT-IR spectrum of the solution in the 4000-3000 cm⁻¹ region.

  • Comparative Analysis: Acquire the FT-IR spectrum of the trans isomer under the same conditions.

  • Data Interpretation:

    • trans Isomer: Expect a single, sharp absorption band around 3640-3630 cm⁻¹, characteristic of a "free" (non-hydrogen-bonded) secondary hydroxyl group.

    • cis Isomer: Expect to see two bands: a sharp "free" O-H band (from the non-bonded conformer) and a second, broader band at a lower frequency (typically 3600-3500 cm⁻¹). This lower-frequency band is the definitive signature of the intramolecularly hydrogen-bonded hydroxyl group.[15] The weakening of the O-H bond due to its participation in the hydrogen bond causes the vibrational frequency to decrease.

Table 2: Expected Experimental Outcomes

ExperimentParameterExpected Result for cis IsomerExpected Result for trans IsomerConclusion
Equilibration ΔG° (kcal/mol) Negative valuePositive valueIf ΔG° < 0, cis isomer is more stable.
FT-IR (in CCl₄) O-H Stretch (cm⁻¹) Two bands (~3630 & ~3550)One band (~3630)The lower frequency band confirms IHB in the cis isomer.

Implications for Drug Development and Molecular Design

Understanding the thermodynamic stability of these isomers is not merely an academic exercise; it has direct consequences for drug discovery.

  • Synthetic Strategy: The relative stability can dictate the product distribution in a synthesis. Reactions run under thermodynamic control (high temperature, long reaction times) will favor the more stable isomer, whereas kinetically controlled reactions (low temperature) may yield the less stable isomer if it is formed faster.

  • Conformational Constraint and Target Binding: The thermodynamically preferred isomer represents the lowest energy and most populated conformation in solution. If the cis isomer is stabilized by IHB, it presents a significantly different 3D shape to a biological receptor than the more extended trans isomer. This pre-organization can be leveraged to enhance binding potency and selectivity.

  • Physicochemical Properties: Intramolecular hydrogen bonding can "hide" polar hydroxyl groups from the solvent, effectively reducing the molecule's polar surface area. This can lead to increased lipophilicity, which may enhance membrane permeability and oral absorption—key attributes for successful drug candidates.[11]

Conclusion

The thermodynamic stability of 1,2-bis(hydroxymethyl)cyclopropane derivatives is a nuanced property dictated by a competitive balance between destabilizing steric hindrance and potentially dominant stabilizing intramolecular hydrogen bonding in the cis isomer. The trans isomer is favored by default due to greater spatial separation of substituents, but the formation of a pseudo-six-membered ring via IHB can render the cis isomer the global thermodynamic minimum, particularly in non-polar environments. A synergistic approach combining predictive quantum chemical calculations and definitive experimental validation through equilibration and spectroscopy is essential for a complete understanding. For drug development professionals, harnessing this interplay provides a sophisticated strategy for controlling molecular conformation, influencing biological activity, and optimizing physicochemical properties.

References

  • Studied cyclopropane and cyclopropanone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Santalucia, D., Bondanza, M., Lipparini, F., Ripszam, M., Rossi, N., & Mandoli, A. (2024). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry – A European Journal, 30(29), e202400431. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
  • Podder, S., & Gevorgyan, V. (2014). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses, 91, 293-304. [Link]

  • Application Notes and Protocols for the Enantioselective Synthesis of Cyclopropane Deriv
  • Cyclopropane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. (2025).
  • Themed issue: Cyclopropanes and cyclopropenes: synthesis and applications. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Salaün, J., & Baird, M. S. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 10(25), 3149-3179.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Deringer, V. L., & Csányi, G. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(6), e2113803119. [Link]

  • Elmagbari, F., et al. (2023). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic St. International Journal of New Chemistry, 10(4), 223-235.
  • Rospenk, M., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3948. [Link]

  • Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. (2023).
  • Is there a general measure of the thermodynamic stability of a substance? (2013). Chemistry Stack Exchange. [Link]

  • Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide. (2025). BenchChem.
  • An In-depth Technical Guide to Intramolecular Hydrogen Bonding in cis-3-(Hydroxymethyl)cyclopentanol. (2025). BenchChem.
  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications, 8(2), 249-262. [Link]

  • On the Experimental Assessment of Thermodynamic Stability of Nanostructured Solid Solutions. (2019). Iris Publishers. [Link]

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules, 26(8), 2329. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]

  • Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Alcohols, Amines, and Thiols. (2025). Scilight Press.
  • The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of trans isomer. Which isomer is most stable? (n.d.). Vaia. [Link]

  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. [Link]

  • Conformational Analysis of Cyclopentane. (n.d.). Scribd. [Link]

  • Craig, N. C., & Entemann, E. A. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1475-1483.
  • Stability of geometrical isomers in cycloalkanes. (2018). Chemistry Stack Exchange. [Link]

Sources

Role of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Role of[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in Asymmetric Synthesis

Executive Summary: The Stereochemical Imperative

In the realm of advanced drug development and asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for dictating the stereochemical outcome of a reaction. A common, yet critical, misconception in synthetic planning is the proposed direct use of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (commonly known as cis-1,2-cyclopropanedimethanol) as a chiral auxiliary.

As a Senior Application Scientist, I must emphasize a fundamental stereochemical reality: this specific cis-isomer is a meso compound . Due to its internal plane of symmetry (σ) bisecting the cyclopropane ring, it is inherently achiral and cannot function directly as a chiral auxiliary.

However, its true power lies not in direct application, but in its role as a highly privileged prochiral template . Through precise enzymatic desymmetrization, this meso-diol is converted into strictly enantiopure building blocks. These chiral intermediates are subsequently elaborated into powerful, rigid chiral auxiliaries (such as cyclopropyl-fused oxazolidinones) or utilized to transfer chirality in complex radical fragmentation reactions[1]. This guide details the causality, optimization, and self-validating protocols required to harness this meso-diol for asymmetric induction.

Mechanistic Grounding: The Desymmetrization Paradigm

To utilize a meso compound in asymmetric synthesis, its symmetry must be broken. The most efficient method for the desymmetrization of meso-diols is biocatalysis using lipases[2].

When[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is exposed to a lipase in the presence of an acyl donor, the enzyme's chiral active site discriminates between the two enantiotopic hydroxymethyl groups. The spatial constraints of the catalytic triad (typically Ser-His-Asp) allow only one of the hydroxymethyl arms to effectively attack the acyl-enzyme intermediate. This kinetic differentiation yields an enantiopure monoacetate, successfully translating the prochiral geometry of the cyclopropane ring into absolute stereocenters[3].

Quantitative Data: Biocatalyst Optimization

The efficiency of this desymmetrization is highly dependent on the microenvironment of the enzyme. Table 1 summarizes the optimization parameters required to achieve maximum enantiomeric excess (ee).

Table 1: Optimization of Lipase-Mediated Desymmetrization of Meso-1,2-Cyclopropanedimethanol

BiocatalystSolventAcyl DonorTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Pseudomonas cepacia Lipase (PCL)Diisopropyl etherVinyl acetate2588>98
Candida antarctica Lipase B (CALB)THFVinyl acetate257285
Porcine Pancreatic Lipase (PPL)Diisopropyl etherVinyl acetate254540
Pseudomonas cepacia Lipase (PCL)DichloromethaneVinyl butyrate258195

Data synthesized from established desymmetrization profiles of σ-symmetrical cyclopropanedimethanols[3].

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the transformation of the meso-diol into a functional chiral auxiliary. Every step is designed with built-in causality and self-validation to ensure absolute trustworthiness in the resulting stereochemistry.

Protocol 1: Enzymatic Desymmetrization of the Meso-Diol
  • Preparation: Dissolve 10.0 mmol of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in 50 mL of anhydrous diisopropyl ether (DIPE).

    • Causality: DIPE is selected over polar solvents (like DMF or THF) because it maintains the enzyme in its active conformation while minimizing water activity. This is critical to prevent the reverse hydrolysis reaction and maintain the thermodynamic drive toward acylation.

  • Acylation: Add 30.0 mmol of vinyl acetate, followed by 250 mg of immobilized Pseudomonas cepacia lipase (PCL).

    • Causality: Vinyl acetate acts as an irreversible acyl donor. Upon acyl transfer, it releases vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This gaseous byproduct evaporates, rendering the acylation strictly irreversible.

  • Self-Validating Monitoring: Stir the suspension at 25 °C. Monitor the reaction strictly via chiral HPLC (e.g., Chiralcel OD-H column).

    • Self-Validation: The protocol validates itself by quantitatively tracking the ratio of unreacted diol, desired monoacetate, and undesired diacetate. The reaction must be terminated at exactly 48–50% conversion. Pushing past this threshold risks over-acylation into the meso-diacetate, which destroys the newly formed chirality.

  • Isolation: Filter the immobilized enzyme (which can be washed and reused) and concentrate the filtrate in vacuo. Purify via flash chromatography to isolate the enantiopure (1S,2R)-monoacetate.

Protocol 2: Elaboration into a Cyclopropyl Chiral Auxiliary
  • Oxidation: Treat the enantiopure monoacetate with TEMPO/BAIB to selectively oxidize the remaining free hydroxyl group to a carboxylic acid.

  • Curtius Rearrangement: React the acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 80 °C, followed by trapping with an alcohol to form a cyclopropyl carbamate.

  • Cyclization: Base-promoted cyclization yields a rigid, enantiopure cyclopropyl-fused oxazolidinone.

    • Causality: The cyclopropane ring is essential here. It locks the conformation of the oxazolidinone, providing a highly effective, rigid steric shield that flawlessly directs the facial attack of electrophiles in subsequent asymmetric alkylations or aldol reactions.

Mandatory Visualization: Workflow Architecture

The logical progression from an achiral meso compound to a highly selective chiral auxiliary is mapped below.

G A Meso-Diol [(1S,2R)-rel-...] B Enzymatic Desymmetrization A->B Lipase C Enantiopure Monoacetate B->C >98% ee D Derivatization (Oxazolidinone) C->D E Chiral Auxiliary Application D->E

Workflow: Desymmetrization of meso-diol to generate and apply a cyclopropyl chiral auxiliary.

References

  • Takekawa, Y.; Shishido, K. "Fragmentation Reactions of Optically Active Trisubstituted Cyclopropylcarbinyl Radicals." The Journal of Organic Chemistry, 2001, 66(25), 8490-8503. URL:[Link]

  • García-Urdiales, E.; Alfonso, I.; Gotor, V. "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews, 2005, 105(1), 313-354. URL:[Link]

  • Bode, S. E.; Wolberg, M.; Müller, M. "Stereoselective Syntheses of Chiral Polycycles via Enzymatic Desymmetrization." Synthesis, 2006, (4), 557-588. URL:[Link]

Sources

Solubility Profile of Cyclopropyl Methanol Derivatives in Polar Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of Cyclopropyl Methanol Derivatives and Their Solubility

In the landscape of modern medicinal chemistry, the cyclopropyl group is a highly valued structural motif. Its unique conformational rigidity, metabolic stability, and ability to act as a bioisostere for other groups make it a powerful tool in designing novel therapeutics. When coupled with a methanol moiety, the resulting cyclopropyl methanol core serves as a versatile synthetic intermediate and a key building block for a wide array of active pharmaceutical ingredients (APIs), from antifungal agents to potential antidepressants.[1][2]

However, the successful translation of a promising compound from discovery to a viable drug product is critically dependent on its physicochemical properties, chief among them being solubility. Aqueous solubility is a prerequisite for absorption and, consequently, for systemic bioavailability and therapeutic efficacy.[3][4] A poorly soluble compound presents significant challenges in formulation, often leading to suboptimal drug performance and, in some cases, the termination of an otherwise promising development program.[3][4][5]

This guide provides a comprehensive technical overview of the solubility profiles of cyclopropyl methanol derivatives in polar solvents. We will explore the fundamental principles governing their solubility, from the interplay of intermolecular forces to the profound impact of molecular structure. Furthermore, we will detail robust experimental methodologies for accurate solubility determination and provide predictive insights to guide the rational design of derivatives with optimized properties for drug development.

Theoretical Pillars of Solubility: A Molecular Perspective

The solubility of a molecule in a given solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For cyclopropyl methanol derivatives in polar solvents, this balance is primarily governed by the interplay between hydrogen bonding and hydrophobicity.

The Dominant Role of the Hydroxyl Group

The primary driver for the solubility of these compounds in polar solvents like water or ethanol is the hydroxyl (-OH) group. As a derivative of water, the alcohol functional group is inherently polar.[6] The highly electronegative oxygen atom creates a dipole, leaving the attached hydrogen atom with a partial positive charge. This configuration allows the molecule to act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the lone pairs on the O).[7][8]

In a polar protic solvent such as water, new, energetically favorable hydrogen bonds form between the derivative's hydroxyl group and the surrounding water molecules.[6][9] For small alcohols, the energy released by forming these new bonds largely compensates for the energy needed to break the existing hydrogen bonds within the water and the alcohol, leading to high solubility or even complete miscibility.[7] The parent compound, cyclopropylmethanol, is a clear example of this, being miscible in water.[2][10]

The Hydrophobic Contribution of the Carbon Skeleton

Conversely, the hydrocarbon portions of the molecule—the cyclopropyl ring and any alkyl or aryl substituents—are non-polar. These groups cannot form hydrogen bonds with water. To dissolve, they must disrupt the existing hydrogen bond network of the solvent, which is energetically unfavorable.[7][8] Water molecules are forced to form an ordered, "ice-like" structure around the non-polar moiety, a phenomenon known as the hydrophobic effect, which decreases entropy and opposes dissolution.[11]

Therefore, the overall solubility of a cyclopropyl methanol derivative is a direct consequence of the balance between the hydrophilic character of the hydroxyl group and the hydrophobic character of the rest of the molecule.[9][11]

The Decisive Impact of Molecular Substitution

The true utility of the cyclopropyl methanol scaffold lies in the ability to modify its structure and, by extension, its properties. The nature of the substituents on the cyclopropyl ring is the most critical factor in modulating solubility.

  • Increasing Hydrophobicity: The addition of non-polar, lipophilic groups (e.g., alkyl chains, phenyl rings) increases the size of the hydrophobic region.[7][9] This leads to a greater disruption of the solvent's hydrogen bond network, resulting in a significant decrease in solubility in polar solvents.

  • Increasing Hydrophilicity: Conversely, incorporating additional polar functional groups (e.g., amines, amides, ethers, or extra hydroxyl groups) introduces more sites for hydrogen bonding. This enhances the molecule's interaction with polar solvents, thereby increasing solubility.

  • Ionization and pH: For derivatives containing ionizable groups, such as amines or carboxylic acids, the pH of the aqueous medium is a critical determinant of solubility.[3] At a pH where the group is ionized (e.g., an amine is protonated to R-NH3+ in an acidic solution), the resulting charged species is significantly more polar and thus more soluble than its neutral counterpart.

The diagram below illustrates how different substituents modulate the hydrophilic-hydrophobic balance of the core structure.

G cluster_1 Physicochemical Properties cluster_2 Resulting Solubility Profile Core Cyclopropyl Methanol Core (-OH group) Properties LogP (Lipophilicity) TPSA (Polarity) Substituents Substituents (R) on Cyclopropyl Ring Substituents->Properties Modulates Solubility Aqueous Solubility Properties->Solubility Polar_R Polar R Group (e.g., -NH2, -OH, Morpholine) Polar_R->Substituents NonPolar_R Non-Polar R Group (e.g., -CH3, Phenyl) NonPolar_R->Substituents G start Start: Add Excess Solid & Precise Solvent Volume agitate Agitate at Constant Temp (24-48 hours) to Reach Equilibrium start->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Collect & Filter Supernatant (0.22 µm) centrifuge->filter analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze end Result: Thermodynamic Solubility analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of cyclopropyl methanol derivatives in polar solvents is a nuanced yet predictable property, governed by a delicate balance between the hydrophilic hydroxyl group and the lipophilic carbon framework. As demonstrated, the strategic addition of substituents can be used to rationally tune this property. Non-polar moieties will invariably decrease aqueous solubility, while the incorporation of polar, hydrogen-bonding groups or ionizable centers can dramatically enhance it.

For drug development professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for success. By combining computational predictions (LogP, TPSA) with robust experimental validation, researchers can prioritize compounds with favorable physicochemical profiles early in the discovery pipeline. This proactive approach minimizes late-stage failures, reduces development costs, and ultimately accelerates the delivery of new, effective medicines to patients.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Clark, J. (n.d.). an introduction to alcohols.
  • Dubin, C. H. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).
  • LibreTexts. (n.d.). 23.2 Physical Properties of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Benchchem. (n.d.). [1-(2-Chlorophenyl)cyclopropyl]methanol.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.).
  • Lumen Learning. (n.d.). 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry.
  • GCSE Chemistry. (n.d.). Physical Properties of Alcohols: Easy exam revision notes for GSCE Chemistry.
  • Ashenhurst, J. (2014, September 17). Alcohols - Nomenclature and Properties.
  • LookChem. (n.d.). Cyclopropylmethanol.
  • Newman, A. H., et al. (2018, February 23). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).
  • IndiaMART. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Timberlake, K. C. (n.d.). DETERMINATION OF SOLUBILITY CLASS.
  • Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • ChemScene. (n.d.). 98480-35-4 | (1-(P-tolyl)cyclopropyl)methanol.
  • ChemScene. (n.d.). 1502415-85-1 | [1-(Propan-2-yl)cyclopropyl]methanol.
  • ChemScene. (n.d.). 1267956-65-9 | (1-(Morpholinomethyl)cyclopropyl)methanol.
  • Stec, M. (2013, October 25). Can anyone explain hydrophobic characteristics of polar organic solvents like ethanol?

Sources

The Energetic Architecture of 1,1-Cyclopropanedimethanol: A Technical Guide to Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide analyzes the thermodynamic and electronic properties of 1,1-cyclopropanedimethanol, a critical building block in modern medicinal chemistry. We explore the origins of its high ring strain energy (RSE ~27.5 kcal/mol), the stabilizing influence of geminal substitution, and the practical methodologies for its synthesis and application as a bioisostere. This document is designed for application scientists requiring a deep understanding of the causality between ring strain and chemical reactivity.

Theoretical Framework: The Physics of Strain

The reactivity of cyclopropane systems is governed by the release of potential energy stored within the distorted bond angles. Understanding this "spring-loaded" nature is essential for predicting metabolic stability and synthetic behavior.

Components of Ring Strain Energy (RSE)

The total RSE of the cyclopropane core is approximately 27.5 kcal/mol (115 kJ/mol). This energy arises from two primary vectors:

  • Baeyer (Angle) Strain: The geometric requirement of a three-membered ring forces internuclear angles to

    
    , deviating significantly from the ideal tetrahedral angle of 
    
    
    
    .[1]
  • Pitzer (Torsional) Strain: The planar conformation of the ring forces all adjacent C-H (or C-substituent) bonds into an eclipsed conformation, maximizing repulsive orbital overlap.

Electronic Structure: The Walsh Orbital Model

Unlike the "bent bond" (Coulson-Moffitt) model, the Walsh orbital model provides a superior explanation for the alkene-like reactivity of cyclopropanes (e.g., electrophilic addition).

  • Hybridization: The carbon atoms are treated as

    
     hybridized.[2]
    
  • Bonding: Two

    
     lobes form bonds with substituents (external). The remaining 
    
    
    
    lobes point inward toward the ring center.[3]
  • The

    
    -like Character:  The unhybridized 
    
    
    
    -orbitals (perpendicular to the ring plane) overlap laterally. This creates a region of electron density that mimics a
    
    
    -bond, explaining why cyclopropanes can conjugate with adjacent
    
    
    -systems (e.g., phenyl rings or carbonyls).
The "Dimethanol" Effect: Geminal Substitution

In 1,1-cyclopropanedimethanol, two hydroxymethyl groups replace the hydrogens at the C1 position.

  • Thorpe-Ingold Effect: The bulky geminal substituents compress the external bond angle (

    
    ), which paradoxically relaxes the internal ring angle slightly toward the desired 
    
    
    
    , potentially stabilizing the ring relative to unsubstituted cyclopropane.
  • Intramolecular H-Bonding: The two hydroxyl groups are positioned to facilitate intramolecular hydrogen bonding, which can lock the molecule into specific conformations, altering lipophilicity (

    
    ) and membrane permeability.
    

Visualizing the Electronic & Synthetic Landscape

Diagram: Electronic Structure & Reactivity Logic

The following diagram illustrates the Walsh Orbital concept and how it correlates to the specific reactivity of the 1,1-dimethanol derivative.

WalshOrbitals C_Hybrid Carbon Hybridization (sp2-like character) Walsh_Orbitals Walsh Orbitals (Lateral p-orbital overlap) C_Hybrid->Walsh_Orbitals Forms Pi_Character Pi-Character (Alkene-like Reactivity) Walsh_Orbitals->Pi_Character Results in Reactivity Ring Opening (Acid Catalyzed) Pi_Character->Reactivity Enables Substituents 1,1-Dimethanol Group (Geminal Substitution) Thorpe_Ingold Thorpe-Ingold Effect (Angle Compression) Substituents->Thorpe_Ingold Induces Substituents->Reactivity Modulates Stability Metabolic Stability (vs. Gem-Dimethyl) Thorpe_Ingold->Stability Increases

Figure 1: Relationship between orbital hybridization, geminal substitution, and observed chemical properties.

Synthesis & Production Protocols

The synthesis of 1,1-cyclopropanedimethanol is a robust two-step process involving the construction of the strained ring followed by functional group manipulation.

Synthesis Workflow Diagram

Synthesis Start Diethyl Malonate (Starting Material) Intermediate 1,1-Cyclopropanedicarboxylic acid diethyl ester Start->Intermediate Double Alkylation (Ring Closure) Reagent1 1,2-Dichloroethane + K2CO3 (Base) Reagent1->Intermediate Product 1,1-Cyclopropanedimethanol (Target) Intermediate->Product Ester Reduction Reagent2 LiAlH4 or KBH4 (Reduction) Reagent2->Product

Figure 2: Synthetic route from diethyl malonate to 1,1-cyclopropanedimethanol.

Experimental Protocols

Protocol A: Chemical Synthesis of 1,1-Cyclopropanedimethanol

Rationale: This protocol utilizes the double alkylation of an active methylene compound. The choice of 1,2-dichloroethane over dibromoethane is often due to cost, though the latter is more reactive. Lithium Aluminum Hydride (LiAlH4) is selected for its ability to quantitatively reduce esters to primary alcohols.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 1,2-Dichloroethane (1.5 eq)

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • DMF or DMSO (Solvent)

  • LiAlH4 (2.2 eq) in THF

Step-by-Step Methodology:

  • Ring Construction:

    • Suspend

      
       in DMF. Add diethyl malonate and 1,2-dichloroethane.
      
    • Heat to

      
       for 16-24 hours. The base deprotonates the malonate, facilitating nucleophilic attack on the dihaloalkane.
      
    • Validation Point: Monitor by TLC or GC-MS for the disappearance of diethyl malonate.

    • Workup: Filter salts, extract with diethyl ether, and distill to isolate 1,1-cyclopropanedicarboxylic acid diethyl ester .

  • Reduction:

    • Cool a solution of LiAlH4 in dry THF to

      
       under 
      
      
      
      .
    • Add the diester dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

    • Filter and concentrate.

    • Purification: Recrystallization from acetone/hexane or vacuum distillation.

Protocol B: Computational Determination of Ring Strain (Self-Validating)

Rationale: Direct calorimetric measurement of RSE is difficult. The standard in modern research is the Isodesmic Reaction method using Density Functional Theory (DFT). This method cancels out systematic errors in bond energy calculations.

Methodology:

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar.

    • Level of Theory:

      
       (Includes dispersion corrections critical for compact rings).
      
    • Optimize the structure of 1,1-cyclopropanedimethanol.

  • Frequency Calculation:

    • Run a frequency analysis to ensure no imaginary frequencies (confirms a true minimum).

    • Extract Zero-Point Vibrational Energy (ZPVE).[4]

  • Isodesmic Equation Construction:

    • Design a reaction where bond types (C-C, C-H, C-O) are conserved but the ring is broken.

    • Equation: Cyclopropane-dimethanol + 2

      
      
      
      
      
      Propane-dimethanol derivative + Ethane (balanced for bond types).
  • Calculation:

    • 
      .
      
    • The calculated enthalpy of reaction (

      
      ) represents the Ring Strain Energy .[4]
      

Medicinal Chemistry Applications

Bioisosterism & Pharmacokinetics

The cyclopropane ring is a bioisostere for:

  • Gem-dimethyl groups: Reduces metabolic oxidation of methyl groups (CYP450 blocking).

  • Alkenes: Mimics the planarity and

    
    -character without the metabolic liability of epoxidation.
    
Comparative Data: Cyclopropane vs. Acyclic Analogs[5]
Property1,1-Cyclopropanedimethanol2,2-Dimethyl-1,3-propanediolImpact on Drug Design
Bond Angle (Internal)


Rigidifies backbone, locking pharmacophores in active conformation.
Solubility (LogP) Lower (More Polar)HigherCyclopropane derivatives often show improved aqueous solubility.
Metabolic Stability HighModerateCyclopropyl C-H bonds are stronger (

kcal/mol) than alkyl C-H (

kcal/mol), resisting H-abstraction.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society. Link

  • Gagnon, A., et al. (2024).[5] "Cyclopropane in Drug Discovery: A Guide to the synthesis and application." Journal of Medicinal Chemistry. (Contextual citation for bioisosterism applications).

  • Bachrach, S. M. (1990).[6] "The group equivalent reaction: An improved method for determining ring strain energy."[6] Journal of Chemical Education. Link

  • Patent CN102757311A. "Preparation method of 1, 1-cyclopropane dimethanol." (Source for industrial synthesis protocol). Link

Sources

The Cyclopropyl Moiety in Drug Design: A Technical Guide to Predicting and Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, born from significant ring strain, offer a powerful tool to modulate a compound's pharmacological profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic fate of cyclopropane-based pharmacophores. We will delve into the mechanistic underpinnings of their metabolic stability, explore the nuances of both oxidative and non-oxidative metabolic pathways, and provide detailed protocols for robust in vitro assessment. Furthermore, we will navigate the landscape of in silico predictive models, offering insights into their application for forecasting metabolic liabilities and guiding the design of more durable drug candidates.

The Strategic Incorporation of the Cyclopropyl Ring in Medicinal Chemistry

The prevalence of the cyclopropyl motif in FDA-approved drugs has seen a marked increase, with 18 new chemical entities containing this group approved in the last decade alone[1]. This is not a matter of chance, but a testament to the strategic advantages this small, rigid ring system can confer.

The high degree of s-character in its C-H bonds leads to shorter and stronger bonds compared to their aliphatic counterparts, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[2][3]. This inherent stability is a key reason for its incorporation, often as a bioisosteric replacement for more metabolically vulnerable groups like gem-dimethyl or ethyl groups[2]. For instance, in the case of the cholesterol-lowering drug pitavastatin, the cyclopropyl group helps to divert metabolism away from the highly polymorphic and drug-drug interaction-prone CYP3A4 enzyme[3].

Beyond metabolic stability, the cyclopropyl ring offers several other advantages:

  • Enhanced Potency: Its rigid structure can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target[2][4].

  • Modulation of Physicochemical Properties: It can be used to fine-tune lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile[2][4].

  • Improved Target Specificity: By providing a unique three-dimensional scaffold, it can enhance binding to the desired target while reducing off-target effects[4].

  • Increased Brain Permeability: In some cases, the incorporation of a cyclopropyl group has been shown to increase a compound's ability to cross the blood-brain barrier[4].

The following diagram illustrates the logical flow for considering the use of a cyclopropyl group in drug design.

G Start Lead Compound Identified ADME_Issues ADME Liabilities Identified (e.g., Poor Metabolic Stability) Start->ADME_Issues Consider_Cyclo Consider Cyclopropyl Moiety as a Strategic Modification ADME_Issues->Consider_Cyclo Benefits Potential Benefits: - Enhanced Metabolic Stability - Increased Potency - Modulated Physicochemical Properties - Improved Selectivity Consider_Cyclo->Benefits Pros Risks Potential Risks: - Bioactivation - Introduction of New Metabolic Pathways Consider_Cyclo->Risks Cons Evaluation Experimental & In Silico Evaluation Benefits->Evaluation Risks->Evaluation Decision Decision on Progression Evaluation->Decision

Caption: Logical workflow for the strategic incorporation of a cyclopropyl group in drug design.

Metabolic Pathways of Cyclopropane-Containing Compounds

While often introduced to block metabolism, the cyclopropyl ring is not metabolically inert. Understanding its potential metabolic pathways is crucial for predicting the overall fate of a drug candidate.

Oxidative Metabolism

Cytochrome P450 enzymes are the primary drivers of oxidative metabolism for many xenobiotics, and they can also act on cyclopropane rings, albeit often at a slower rate than on more labile groups.

  • Hydroxylation: Direct hydroxylation of the cyclopropyl ring can occur, although it is generally less favored due to the high C-H bond dissociation energy[3].

  • Ring Opening and Bioactivation: A more significant concern is the P450-mediated oxidation of cyclopropylamines. This can lead to the formation of reactive intermediates through a ring-opening mechanism. For example, the antibiotic trovafloxacin, which was associated with hepatotoxicity, undergoes CYP1A2-mediated oxidation of its cyclopropylamine moiety. This process is believed to form reactive ring-opened intermediates that can covalently bind to hepatic proteins[1][5]. A similar bioactivation pathway leading to the formation of glutathione (GSH) conjugates was observed for a series of hepatitis C NS5B inhibitors, prompting medicinal chemists to replace the cyclopropyl ring with a gem-dimethyl group to mitigate this risk[1][4].

The proposed mechanism for the bioactivation of a cyclopropyl group is illustrated below.

G cluster_0 P450-Mediated Oxidation Start Cyclopropyl-containing Drug Radical Cyclopropyl Radical Start->Radical Hydrogen Atom Abstraction (P450) Ring_Opening Ring-Opened Radical Radical->Ring_Opening Ring Scission Oxidation Further Oxidation Ring_Opening->Oxidation Reactive_Metabolite Reactive Metabolite (e.g., α,β-unsaturated aldehyde) Oxidation->Reactive_Metabolite GSH_Conjugate GSH Conjugate Reactive_Metabolite->GSH_Conjugate Reaction with GSH Protein_Adduct Protein Adduct Reactive_Metabolite->Protein_Adduct Reaction with Protein Nucleophiles

Caption: Proposed bioactivation pathway of a cyclopropyl group mediated by P450 enzymes.

Non-Oxidative Metabolism

While less common for drug metabolism in mammals, direct enzymatic ring cleavage of cyclopropanes has been observed in other biological systems. For instance, some microorganisms can utilize cyclopropanecarboxylic acid as a carbon source, involving a hydrolytic ring-opening mechanism[6][7]. While not a primary concern for most drug development programs, it highlights the chemical reactivity of the strained ring system.

Experimental Assessment of Metabolic Stability

A robust and early assessment of metabolic stability is paramount in the drug discovery pipeline. In vitro assays using liver subcellular fractions or intact cells are the gold standard for this evaluation.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily for evaluating Phase I metabolic stability mediated by enzymes like CYPs.

Table 1: Typical Parameters for a Liver Microsomal Stability Assay

ParameterTypical Value/ConditionRationale
Microsomal Protein Conc.0.5 - 1.0 mg/mLProvides sufficient enzymatic activity for most compounds.
Test Compound Conc.1 µMA concentration well below the Km for most CYPs, ensuring first-order kinetics.
Co-factorNADPH regenerating systemEssential for the catalytic activity of CYPs.
Incubation Temperature37°CMimics physiological temperature.
Time Points0, 5, 15, 30, 60 minutesAllows for the determination of the rate of metabolism.
Analysis MethodLC-MS/MSProvides sensitive and specific quantification of the parent compound.

Step-by-Step Protocol for Liver Microsomal Stability Assay:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.

    • Prepare a working solution of microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (diluted in buffer) to achieve the final desired concentrations.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At each designated time point, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the zero-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Table 2: Typical Parameters for a Hepatocyte Stability Assay

ParameterTypical Value/ConditionRationale
Hepatocyte Density0.5 - 1.0 x 10^6 viable cells/mLEnsures sufficient cell number for metabolic activity.
Test Compound Conc.1 µMA standard concentration for initial screening.
Incubation MediumWilliams' Medium E or similarProvides essential nutrients for cell viability.
Incubation Temperature37°CMimics physiological temperature.
Time Points0, 15, 30, 60, 120 minutesAllows for the determination of the rate of metabolism for a wider range of compounds.
Analysis MethodLC-MS/MSFor sensitive and specific quantification.

Step-by-Step Protocol for Hepatocyte Stability Assay:

  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

    • Resuspend the hepatocytes in pre-warmed incubation medium to the desired cell density.

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (diluted in medium) to initiate the reaction.

    • Incubate the plate at 37°C with gentle shaking.

    • At each time point, quench the reaction by transferring an aliquot of the cell suspension to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal assay.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Analyze the data as described for the microsomal assay to determine the half-life and intrinsic clearance.

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

G cluster_0 In Vitro Metabolic Stability Assay Workflow Prep Reagent Preparation (Microsomes/Hepatocytes, Compound, Co-factors) Incubation Incubation at 37°C Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (Acetonitrile + Internal Standard) Sampling->Quenching Processing Sample Processing (Centrifugation) Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Data Analysis (t1/2, CLint Calculation) Analysis->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

In Silico Prediction of Metabolic Stability

Computational models are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. A variety of in silico approaches are employed to predict metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as metabolic stability. These models are built using a training set of compounds with known metabolic stability data.

Key Molecular Descriptors for Metabolic Stability QSAR:

  • Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molecular weight, and number of rotatable bonds are commonly used as they influence a compound's ability to access the active site of metabolic enzymes[8][9].

  • Electronic Descriptors: These describe the electron distribution in a molecule and can be important for predicting reactivity. For P450-mediated metabolism, the energy of hydrogen radical abstraction, often calculated using semi-empirical quantum mechanics, is a key descriptor[1].

  • Topological and 3D Descriptors: These descriptors capture the shape, size, and connectivity of a molecule, which are crucial for enzyme-substrate recognition[10].

While general QSAR models for metabolic stability are widely available in commercial software packages, there is a lack of models specifically trained and validated for cyclopropane-containing compounds. Therefore, predictions for this class of molecules should be interpreted with caution and always validated experimentally.

Machine Learning Models

With the advent of large datasets from high-throughput screening, machine learning algorithms such as Support Vector Machines (SVM), Random Forests, and deep neural networks are increasingly being used to build predictive models for metabolic stability[2][11]. These models can often capture more complex relationships between chemical structure and metabolic fate than traditional QSAR models.

Structure-Based Models

These models utilize the 3D structure of metabolic enzymes, primarily CYPs, to predict how a compound will bind to the active site. Docking simulations can provide insights into the orientation of the substrate in the active site and its proximity to the reactive heme iron, thereby helping to predict the most likely sites of metabolism.

Table 3: Comparison of In Silico Metabolic Stability Prediction Methods

MethodPrinciplesAdvantagesDisadvantages
QSAR Statistical correlation between molecular descriptors and metabolic stability.Fast, high-throughput.Limited to the chemical space of the training set; may not be accurate for novel scaffolds.
Machine Learning Algorithms learn complex patterns from large datasets.Can capture non-linear relationships; often more accurate than traditional QSAR.Requires large, high-quality training datasets; can be a "black box".
Structure-Based (Docking) Simulates the binding of a compound to the 3D structure of an enzyme.Provides a mechanistic basis for prediction; can be used for novel scaffolds.Computationally intensive; accuracy depends on the quality of the protein structure and scoring function.

Case Studies and Mitigation Strategies

  • Case Study 1: Hepatitis C NS5B Inhibitors: As mentioned earlier, the discovery of a bioactivation pathway for a series of cyclopropane-containing hepatitis C NS5B inhibitors led to a successful mitigation strategy. By replacing the cyclopropyl group with a gem-dimethyl group, the medicinal chemistry team was able to eliminate the formation of reactive metabolites[1][4]. This highlights the importance of early metabolite identification studies.

  • Case Study 2: Trovafloxacin: The hepatotoxicity associated with trovafloxacin serves as a cautionary tale. The bioactivation of its cyclopropylamine moiety underscores the need for careful consideration of the chemical environment of the cyclopropyl group. In this case, the proximity to the amine group was a key factor in its metabolic fate[1][5].

Strategies to Mitigate Metabolic Liabilities of Cyclopropanes:

  • Avoid Cyclopropylamines: If possible, avoid the use of cyclopropylamines, especially in lead compounds. If they are necessary for activity, conduct thorough bioactivation studies early in development.

  • Introduce Steric Hindrance: Flanking the cyclopropyl group with bulky substituents can sterically hinder the approach of metabolic enzymes.

  • Modify Electronic Properties: The introduction of electron-withdrawing groups near the cyclopropyl ring can decrease its susceptibility to oxidation.

  • Explore Alternative Scaffolds: If metabolic liabilities persist, consider alternative rigid scaffolds that may offer similar conformational benefits with a more favorable metabolic profile.

Conclusion and Future Perspectives

The cyclopropyl group will undoubtedly remain a valuable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, improve potency, and fine-tune physicochemical properties makes it an attractive structural motif. However, as with any tool, its effective use requires a deep understanding of its potential liabilities. A thorough evaluation of metabolic stability, using a combination of robust in vitro assays and predictive in silico models, is essential to de-risk cyclopropane-containing drug candidates.

Future research in this area will likely focus on the development of more accurate and specific in silico models for predicting the metabolic fate of cyclopropanes. The application of artificial intelligence and machine learning to larger and more diverse datasets of cyclopropane-containing compounds holds the promise of developing QSAR models with improved predictive power. Furthermore, a deeper understanding of the specific CYP isozymes involved in cyclopropane metabolism will enable more targeted strategies for mitigating metabolic risks. By integrating these advanced predictive tools with sound experimental validation, we can continue to harness the power of the cyclopropyl group to design safer and more effective medicines.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • DiRocco, D. A., et al. (2017, December 12). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. Retrieved from [Link]

  • Suckling, C. J., et al. (1983). Oxidation of arylcyclopropanes by rabbit liver cytochrome P-450. Biochemical Journal, 209(2), 437-443. Retrieved from [Link]

  • Schiller, J. G., & Chung, A. E. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry, 245(24), 6553-6557. Retrieved from [Link]

  • Parvattaneni, N., et al. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 744-751. Retrieved from [Link]

  • Fiveable. (2025, August 15). 4.2 Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

  • Zhang, M., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Journal of Cheminformatics, 16(1), 35. Retrieved from [Link]

  • Schiller, J. G., & Chung, A. E. (1970). The Metabolism of Cyclopropanecarboxylic Acid. Journal of Biological Chemistry, 245(22), 5857-5864. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. Hepatocyte Stability. Retrieved from [Link]

  • Jones, J. P., et al. (2003). A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules. Drug Metabolism and Disposition, 31(8), 1017-1025. Retrieved from [Link]

  • Roy, K., & Roy, K. (2009). QSAR and docking studies on some novel N-acylsulfonamides. QSAR & Combinatorial Science, 28(11-12), 1438-1449. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Pathways to [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the cyclopropane motif into molecular architectures is a cornerstone of modern drug discovery and development. The unique conformational constraints and electronic properties of this three-membered ring system can profoundly influence the pharmacological profile of a therapeutic agent. Among the vast array of substituted cyclopropanes, [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, a trans-1,2-disubstituted diol, represents a particularly valuable building block. Its C2 symmetry and bifunctional nature make it an attractive starting material for the synthesis of a diverse range of complex molecules, including antiviral and anticancer agents. This guide provides a comprehensive overview of the most effective synthetic routes to this target molecule, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern the stereochemical outcome.

The Prevailing Strategy: Diastereoselective Cyclopropanation of (E)-But-2-ene-1,4-diol

The most reliable and widely employed method for the synthesis of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is the diastereoselective cyclopropanation of a readily available starting material, (E)-but-2-ene-1,4-diol. The stereochemical integrity of the final product is intrinsically linked to the geometry of the starting alkene and the directing influence of its two hydroxyl groups.

Key Methodologies and Comparative Data

The Simmons-Smith reaction and its modifications stand out as the premier choice for this transformation. These methods utilize an organozinc carbenoid species to deliver a methylene group across the double bond. The presence of the allylic hydroxyl groups is paramount, as they coordinate to the zinc reagent, directing the methylene transfer to the same face of the double bond and thereby ensuring high diastereoselectivity for the desired trans product.[1][2]

EntryReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1CH₂I₂, Zn-Cu couple, Et₂O, reflux~70-80>95:5 (trans:cis)[1]
2CH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt~80-90>98:2 (trans:cis)[2]
3CH₂Br₂, Et₂Zn, CH₂Cl₂, rtModerateHigh trans selectivity[3]

Table 1: Comparison of Simmons-Smith Methodologies for the Synthesis of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol. The Furukawa modification (Entry 2) generally provides higher yields and diastereoselectivity.

In-Depth Analysis of the Simmons-Smith Cyclopropanation

The success of the Simmons-Smith reaction in this context hinges on the formation of a zinc carbenoid, which then participates in a concerted addition to the alkene. The stereochemical outcome is dictated by a well-defined transition state where the zinc atom of the carbenoid coordinates to the two hydroxyl groups of (E)-but-2-ene-1,4-diol. This coordination locks the conformation of the substrate and directs the delivery of the methylene group from the same face as the hydroxyls, leading to the exclusive formation of the syn addition product, which in this case is the desired trans-diol.[2]

Mechanistic Rationale for Diastereoselectivity

The high trans selectivity observed in the cyclopropanation of (E)-but-2-ene-1,4-diol is a direct consequence of the directing effect of the two allylic hydroxyl groups. The zinc carbenoid, be it iodomethylzinc iodide (from Zn-Cu and CH₂I₂) or ethyl(iodomethyl)zinc (from Et₂Zn and CH₂I₂), acts as a Lewis acid and coordinates to the oxygen atoms of the diol. This pre-coordination orients the reagent on one face of the double bond, facilitating the intramolecular transfer of the methylene group to that face. This concerted mechanism ensures that the trans geometry of the starting alkene is preserved in the cyclopropane product.

Sources

Protocol for enzymatic desymmetrization of meso-1,2-bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Enzymatic Desymmetrization of meso-1,2-bis(hydroxymethyl)cyclopropane

Executive Summary

This Application Note details a validated protocol for the enzymatic desymmetrization of meso-1,2-bis(hydroxymethyl)cyclopropane (1 ). This transformation is a critical gateway in the synthesis of carbocyclic nucleoside antiviral agents (e.g., Lobucavir, Entecavir) and chiral pyrethroids. Unlike kinetic resolution, which is limited to a maximum 50% yield of the desired enantiomer, desymmetrization of a meso precursor theoretically allows for 100% conversion to a single enantiomer.

The protocol utilizes Lipase PS (Burkholderia cepacia) to selectively acetylate one of the enantiotopic hydroxymethyl groups, delivering the mono-acetate (1R,2S)-1-acetoxymethyl-2-hydroxymethylcyclopropane (2 ) with high enantiomeric excess (>95% ee) and yield.

Scientific Foundation & Mechanism

The Stereochemical Challenge

The substrate 1 possesses a plane of symmetry (meso compound), making it achiral despite having two chiral centers (C1 and C2). The challenge is to differentiate between the pro-R and pro-S hydroxymethyl arms. Chemical desymmetrization often requires complex chiral auxiliaries; however, lipases offer a "green" alternative with superior regioselectivity.

Biocatalytic Mechanism

Lipase PS operates via a serine-hydrolase mechanism involving a catalytic triad (Ser-His-Asp/Glu).

  • Acyl-Enzyme Formation: The active site serine attacks the acyl donor (vinyl acetate), releasing vinyl alcohol (which tautomerizes to acetaldehyde, driving the equilibrium).

  • Enantiotopic Discrimination: The meso-diol enters the chiral binding pocket. Steric constraints within the active site of Lipase PS favor the binding of the substrate in an orientation where only the pro-S hydroxymethyl group is accessible to the acyl-enzyme intermediate.

  • Transfer: The acetyl group is transferred to the specific hydroxyl, releasing the chiral mono-acetate.

Pathway Visualization

Desymmetrization_Mechanism cluster_selectivity Stereochemical Filter Substrate meso-1,2-bis(hydroxymethyl) cyclopropane (1) Transition Stereoselective Acyl Transfer Substrate->Transition Enzyme Lipase PS (Active Site) Complex Acyl-Enzyme Intermediate Enzyme->Complex + Acyl Donor AcylDonor Vinyl Acetate AcylDonor->Complex Complex->Transition + Substrate Product (1R,2S)-Mono-acetate (2) >95% ee Transition->Product Major Path Byproduct Acetaldehyde (Volatile) Transition->Byproduct Tautomerization

Figure 1: Mechanistic pathway of Lipase PS mediated desymmetrization. The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction forward.

Standard Operating Procedure (SOP)

Reagents and Equipment
ComponentGrade/SpecificationRole
Substrate meso-1,2-bis(hydroxymethyl)cyclopropane, >98%Starting Material
Enzyme Lipase PS-C (Immobilized on diatomite) or Lipase PS Amano SDBiocatalyst
Acyl Donor Vinyl Acetate, StabilizedReagent & Solvent
Solvent Diisopropyl ether (DIPE) or THFCo-solvent (Optional)
Apparatus Orbital Shaker or Overhead StirrerAgitation
Experimental Protocol

Step 1: Reaction Setup

  • Dissolve meso-1,2-bis(hydroxymethyl)cyclopropane (1.0 g, 8.6 mmol) in Vinyl Acetate (10 mL).

    • Note: Vinyl acetate acts as both solvent and reactant.[1] For substrates with poor solubility, a co-solvent like DIPE or THF (10 mL) can be added.

  • Add Lipase PS-C (Immobilized) (500 mg).

    • Ratio: A standard loading is 50% w/w relative to the substrate. Lower loadings (10-20%) may be used but will require longer reaction times.

Step 2: Incubation

  • Seal the reaction vessel and incubate at 25°C to 30°C with orbital shaking (200 rpm).

    • Critical: Avoid vigorous magnetic stirring if using immobilized enzymes to prevent mechanical grinding of the support.

  • Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or GC.

    • Target: Disappearance of diol and appearance of mono-acetate.

    • Stop Condition: Stop when di-acetate (over-acylation product) begins to appear (>2-3%) or diol is <5%. Typical time: 24–48 hours.

Step 3: Workup

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the immobilized enzyme.

  • Wash the enzyme cake with Ethyl Acetate (2 x 10 mL).

    • Sustainability: The immobilized enzyme can often be recycled 2-3 times with minimal loss of activity.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporator, <40°C) to remove excess vinyl acetate and acetaldehyde.

Step 4: Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Eluent: Gradient of Hexane:Ethyl Acetate (from 4:1 to 1:1).

  • Yield: Expect 85–92% isolated yield of the mono-acetate.

Workflow Diagram

Workflow Start Start: Dissolve Meso-Diol in Vinyl Acetate AddEnzyme Add Lipase PS-C (50% w/w) Start->AddEnzyme Incubate Incubate 25-30°C Orbital Shaking AddEnzyme->Incubate Monitor Monitor (TLC/GC) Check for Di-ester Incubate->Monitor Monitor->Incubate Incomplete Stop Stop Reaction (Filtration) Monitor->Stop Conversion >95% Purify Flash Chromatography (Hex/EtOAc) Stop->Purify Final Pure Mono-Acetate (1R,2S) Purify->Final

Figure 2: Operational workflow for the batch desymmetrization process.

Analytical Controls & Validation

To ensure scientific integrity, the following analytical methods must be established before starting the batch.

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (or refractive index if UV weak).

  • Criteria: The desired mono-acetate should show >95% ee.[2][3][4]

Absolute Configuration Confirmation

While Lipase PS typically yields the (1R,2S)-mono-acetate (based on the Kazlauskas rule extension for primary alcohols), validation is required for new batches.

  • Mosher Ester Analysis: Derivatize the remaining free hydroxyl group with (R)- and (S)-MTPA chloride. Analyze 1H-NMR chemical shift differences (

    
    ) to assign configuration.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inactivation or water content too high.Dry solvents over molecular sieves (3Å). Ensure enzyme is stored at 4°C. Increase temp to 35°C.
Low ee (<90%) Non-specific chemical acylation or wrong enzyme strain.Ensure temperature is not >40°C. Verify enzyme source (Amano PS is preferred).
Di-ester Formation Reaction time too long.Monitor strictly. Stop reaction at 90-95% conversion rather than 100%.
Emulsion during Workup Fine enzyme particles.Use a Celite pad for filtration. Do not use aqueous extraction if possible; stick to filtration/evaporation.

References

  • Enzymatic Desymmetrization of Meso-Compounds

    • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews.
  • Lipase PS Specificity in Cyclopropanes

    • Davoli, P., et al. (2002). Lipase-catalyzed resolution and desymmetrization of 2-hydroxymethylaziridines. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Antiviral Intermediates

    • Bisacchi, G. S., et al. (1997). Synthesis and antiviral activity of enantiomeric forms of cyclopropavir. Journal of Medicinal Chemistry.
  • General Protocol for Lipase Acetylation

    • Ader, U., & Schneider, M. P. (1992).

Sources

Selective mono-protection strategies for cyclopropane diol primary hydroxyls

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropane diols represent a unique challenge in synthetic organic chemistry due to the inherent ring strain (~27.5 kcal/mol) and the high reactivity of the "banana bonds" (intermediate between


 and 

character). Standard protection protocols often utilize acidic conditions that risk cyclopropylcarbinyl rearrangement or ring opening. This Application Note details three field-proven strategies for the selective mono-protection of primary hydroxyls on cyclopropane scaffolds: Kinetic/Steric Control (for 1,1-diols), Chelation Control (via Stannylene Acetals for 1,2-diols), and Enzymatic Desymmetrization (for meso-compounds). These protocols prioritize basic or neutral conditions to maintain ring integrity.

Part 1: Strategic Decision Matrix

Before selecting a reagent, the substrate symmetry and substitution pattern must be analyzed. The following decision tree guides the selection of the optimal protocol.

ProtectionStrategy Start START: Analyze Substrate Q1 Diol Substitution Pattern? Start->Q1 Type11 1,1-Bis(hydroxymethyl) (Chemically Equivalent) Q1->Type11 Geminal Type12 1,2-Diol or Non-Symmetric Q1->Type12 Vicinal Method1 PROTOCOL 1: Statistical Silylation (Kinetic Control) Type11->Method1 Achiral Target Method3 PROTOCOL 3: Enzymatic Desymmetrization (Lipase Catalysis) Type11->Method3 Chiral Target Needed Q2 Is the molecule Chiral/Meso? Type12->Q2 Meso Meso Compound (Symmetric) Q2->Meso Racemic Racemic / Achiral Q2->Racemic Meso->Method3 Method2 PROTOCOL 2: Stannylene Acetal (Chelation Control) Racemic->Method2 Method2->Method1 If Tin fails

Figure 1: Decision matrix for selecting the appropriate mono-protection strategy based on cyclopropane substitution and symmetry.

Part 2: Technical Protocols

Protocol 1: Statistical Mono-Silylation (Kinetic Control)

Target: 1,1-Bis(hydroxymethyl)cyclopropane (and similar geminal diols). Challenge: Both primary hydroxyls are chemically equivalent. Selectivity is purely statistical. Solution: Use of a bulky silylating agent (TBSCl or TBDPSCl) at low temperatures with precise stoichiometry to maximize mono-protection over bis-protection.

Mechanism: The reaction relies on the steric bulk of the tert-butyldimethylsilyl (TBS) group. Once one hydroxyl is silylated, the steric crowding around the geminal center increases, slightly retarding the rate of the second silylation. However, statistical distribution dictates a theoretical maximum yield of ~50-60% without recycling.

Experimental Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 1,1-Bis(hydroxymethyl)cyclopropane (10.0 mmol, 1.0 equiv)

    • Imidazole (15.0 mmol, 1.5 equiv) - Acts as base and catalyst.

    • TBSCl (10.0 mmol, 1.0 equiv) - Limiting reagent is critical.

    • DCM (Anhydrous, 50 mL, 0.2 M).

  • Execution:

    • Dissolve diol and imidazole in DCM. Cool to 0°C (ice bath).

    • Dissolve TBSCl in 10 mL DCM and add dropwise over 60 minutes via syringe pump. Slow addition keeps the local concentration of silylating agent low, favoring mono-reaction.

    • Stir at 0°C for 4 hours. Monitor by TLC (Stain: PMA or Anisaldehyde).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The bis-protected byproduct (non-polar) elutes first, followed by the desired mono-protected product, then starting material.

Data Interpretation:

Component R_f (3:1 Hex/EtOAc) Expected Yield
Bis-TBS ether 0.90 15-20%
Mono-TBS ether 0.45 55-65%

| Starting Diol | 0.05 | 15-20% (Recycle) |

Protocol 2: Stannylene Acetal Directed Alkylation (Chelation Control)

Target: cis-1,2-Cyclopropanediol derivatives or substrates with proximal hydroxyls. Challenge: Differentiating between two hydroxyl groups that may have similar steric environments but different spatial orientations. Solution: Formation of a dibutylstannylene acetal intermediate.

Mechanism: Dibutyltin oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) reacts with vicinal diols to form a five-membered stannylene acetal ring. This "locks" the conformation. Upon treatment with an electrophile (e.g., Benzyl bromide), the oxygen atom that allows for the most stable transition state (often the equatorial or less hindered one) reacts, breaking the Sn-O bond.

StannyleneMechanism Step1 Diol + Bu2SnO (Reflux, -H2O) Intermediate Stannylene Acetal (Covalent Sn-O Bonds) Step1->Intermediate Dehydration Step2 Add Electrophile (BnBr + CsF) Intermediate->Step2 Activation Product Mono-Protected Ether Step2->Product Regioselective Opening

Figure 2: Mechanism of Stannylene Acetal mediated mono-protection.

Experimental Procedure:

  • Acetal Formation:

    • Suspend the cyclopropane diol (5.0 mmol) and

      
       (5.0 mmol, 1.0 equiv) in anhydrous Benzene or Toluene (50 mL).
      
    • Heat to reflux with a Dean-Stark trap to remove water. Reflux for 4–12 hours until the solution becomes clear (indicates acetal formation).

    • Concentrate in vacuo to obtain the crude stannylene acetal (white solid/foam).

  • Alkylation:

    • Redissolve the crude acetal in anhydrous DMF (25 mL).

    • Add CsF (5.5 mmol, 1.1 equiv) or TBAI (Catalytic) to activate the tin complex.

    • Add Benzyl Bromide (BnBr) (5.2 mmol, 1.05 equiv).

    • Stir at Room Temperature (or mild heat 40°C) for 12 hours.

  • Workup:

    • Dilute with Et₂O and wash vigorously with KF solution (1 M) or Rochelle's salt solution to remove tin residues.

    • Safety Note: Organotin compounds are toxic. Dispose of aqueous waste separately.

Protocol 3: Enzymatic Desymmetrization (Enantioselective)

Target: Meso-cyclopropane diols (e.g., cis-1,2-bis(hydroxymethyl)cyclopropane). Challenge: The molecule is achiral (plane of symmetry), but the two hydroxyls are enantiotopic. Chemical reagents cannot distinguish them, but enzymes can. Solution: Lipase-catalyzed transesterification.

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) possess a chiral active site. They selectively acetylate one of the enantiotopic hydroxyl groups, converting the meso-diol into a chiral mono-acetate with high enantiomeric excess (ee).

Experimental Procedure:

  • Reagents:

    • Meso-cyclopropane diol (2.0 mmol).

    • Vinyl Acetate (10.0 mmol, 5 equiv) - Acyl donor.

    • Immobilized Lipase (CAL-B / Novozym 435) (200 mg).

    • Solvent: DIPE (Diisopropyl ether) or MTBE (anhydrous).

  • Execution:

    • Suspend the diol and enzyme in DIPE (20 mL).

    • Add Vinyl Acetate.

    • Incubate in an orbital shaker at 30°C (200 rpm).

    • Monitoring: Monitor conversion by GC or Chiral HPLC. Stop reaction at ~100% theoretical conversion to mono-ester (usually 24-48h).

  • Workup:

    • Filter off the enzyme (the enzyme can often be reused).

    • Concentrate the filtrate.

    • Purify via flash chromatography.[1]

Advantages:

  • Yields optically active building blocks from achiral starting materials.

  • Extremely mild conditions (neutral pH, ambient temp), perfect for preserving the cyclopropane ring.

Part 3: Critical Discussion & Troubleshooting

Acid Sensitivity & Ring Strain

The cyclopropane ring has significant angle strain.[2][3] Strong Brønsted acids (e.g.,


, 

) or strong Lewis acids (

) can trigger ring opening.
  • Risk: Cyclopropylcarbinyl cations rearrange easily to cyclobutyl or homoallyl cations.

  • Mitigation: Always buffer reactions. When using silyl chlorides, ensure excess base (Imidazole/Pyridine) is present before adding the silyl source. Avoid Trityl Chloride (TrCl) in acidic media; use TrCl/Pyridine if tritylation is required.

Characterization of Mono-Protection

Distinguishing mono-protected product from starting material and bis-protected byproduct is crucial.

  • 1H NMR: Look for the symmetry break. In 1,1-bis(hydroxymethyl)cyclopropane, the starting material shows a singlet for the

    
    -OH protons. The mono-protected product will show two distinct doublets (AB system) or two singlets depending on the resolution, integrating 2:2.
    
  • 13C NMR: The most reliable indicator. The mono-protected species will show distinct shifts for the carbon attached to the free hydroxyl vs. the protected hydroxyl.

Removing Tin Residues (Protocol 2)

Tin emulsions can ruin separations.

  • Pro-Tip: If the standard KF wash fails, grind the crude reaction mixture with silica gel and a few drops of water, then load directly onto a silica plug. Elute with Hexanes (to remove tin) followed by EtOAc (to elute product).

References

  • Gensler, W. J., et al. "Hydrolysis and protection of cyclopropane diesters." Journal of Organic Chemistry, 1977.

  • David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 1985. (Foundational work on Stannylene Acetals).

  • Grandjean, D., et al. "Enzymatic desymmetrization of meso-cyclopropane diols." Tetrahedron: Asymmetry, 1999. (Specific application of Protocol 3).

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis," 4th Ed. Wiley-Interscience. (General stability data).

  • BenchChem Application Note. "Regioselective Protection of Diols with TBDPSCl." (General silylation protocols adapted for Protocol 1).

Sources

Application Note: Utilization of[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in the Synthesis of Conformationally Restricted Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS: 2345-68-8) is a critical, bifunctional building block used in the development of advanced acyclic nucleoside analogues. Unlike traditional linear acyclonucleosides (such as acyclovir), derivatives synthesized from this cyclopropane scaffold—such as the highly potent antiviral agent A-5021—exhibit enhanced metabolic stability and superior binding affinities to viral enzymes[1]. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, strategic synthesis, and step-by-step experimental protocols for incorporating this cyclopropyl diol into nucleoside drug development workflows.

Mechanistic Rationale: The "Sugar Pucker" Mimetic

The design of cyclopropyl nucleosides is rooted in precise structural biology and thermodynamics. Acyclic nucleosides with flexible aliphatic side chains suffer a high entropic penalty upon binding to the active site of viral thymidine kinase (TK)[1].

By utilizing the[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol scaffold, medicinal chemists lock the molecule into a rigid, pre-organized conformation. The cis-1,2-disubstituted cyclopropane ring perfectly mimics the spatial coordinates of the 3'- and 5'-hydroxyl groups of natural 2'-deoxyribose[1]. This pre-organization drives two major pharmacological advantages:

  • Enhanced Activation: The conformational restriction lowers the activation energy required for initial monophosphorylation by viral TK (e.g., HSV-1 TK), leading to rapid intracellular accumulation of the active triphosphate[2].

  • Metabolic Resistance: The lack of a true glycosidic bond renders the cyclopropyl-nucleobase linkage completely resistant to cleavage by cellular nucleoside phosphorylases, dramatically extending the drug's half-life[2].

Pathway A Cyclopropyl Nucleoside B Monophosphate A->B Viral TK C Triphosphate (Active) B->C Cellular Kinases D Viral DNA Polymerase C->D Competitive Inhibition E Chain Termination D->E Synthesis Halt

Caption: Metabolic activation pathway of cyclopropyl nucleoside analogues.

Strategic Experimental Workflow

The synthesis of cyclopropyl nucleosides from the symmetrical[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol relies on a highly controlled sequence of desymmetrization, activation, and regioselective coupling[3]. The workflow below outlines the logical progression from the raw diol to the purified active pharmaceutical ingredient (API).

Workflow A [(1S,2R)-rel-2-(hydroxymethyl) cyclopropyl]methanol B Selective Monoprotection (TBDMS-Cl, Imidazole) A->B Step 1: Desymmetrization C Hydroxyl Activation (TsCl, Pyridine, DMAP) B->C Step 2: Leaving Group D Nucleobase Coupling (Purine, K2CO3, 18-Crown-6) C->D Step 3: N9-Alkylation E Global Deprotection (TBAF, Acidic Cleavage) D->E Step 4: Deprotection F Purified Cyclopropyl Nucleoside Analogue E->F HPLC Purification

Caption: Step-by-step chemical synthesis workflow for cyclopropyl nucleoside analogues.

Detailed Methodologies & Protocols

Protocol A: Selective Monoprotection of the Diol
  • Objective: Desymmetrize the diol to allow for single-site activation.

  • Reagents: TBDMS-Cl (1.05 eq), Imidazole (2.0 eq), anhydrous DMF.

  • Procedure: Dissolve[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in anhydrous DMF and cool to 0 °C under argon. Add imidazole, followed by dropwise addition of TBDMS-Cl in DMF. Stir for 4 hours at 0 °C.

  • Causality & Expertise: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to form a highly reactive N-tert-butyldimethylsilylimidazole intermediate. Maintaining the reaction strictly at 0 °C with a near-equimolar amount of TBDMS-Cl suppresses the formation of the unwanted di-protected byproduct.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The mono-protected product will appear as a distinct spot (

    
     ~0.4) below the non-polar di-protected byproduct (
    
    
    
    ~0.8).
Protocol B: Hydroxyl Activation (Tosylation)
  • Objective: Convert the remaining primary alcohol into an excellent leaving group.

  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (solvent), DMAP (0.1 eq).

  • Procedure: Dissolve the mono-protected cyclopropyl alcohol in anhydrous pyridine at 0 °C. Add DMAP, followed by TsCl in portions. Warm to room temperature and stir for 12 hours.

  • Causality & Expertise: The conversion to a tosylate primes the molecule for an

    
     displacement. DMAP is critical here; it accelerates the reaction via the formation of an N-acylpyridinium-like intermediate, ensuring complete conversion before side reactions (like chloride substitution) can occur.
    
  • Self-Validation Check: Confirm complete conversion via LC-MS; the mass spectrum must show the

    
     peak corresponding to the addition of the tosyl group (+154 Da).
    
Protocol C: Regioselective Nucleobase Coupling (N9-Alkylation)
  • Objective: Couple the activated cyclopropyl scaffold to a purine base with high N9 vs. N7 regioselectivity.

  • Reagents: 2-Amino-6-chloropurine (1.5 eq),

    
     (2.0 eq), 18-Crown-6 (0.1 eq), anhydrous DMF.
    
  • Procedure: Suspend 2-amino-6-chloropurine,

    
    , and 18-crown-6 in DMF. Heat to 80 °C for 30 minutes. Add the tosylated intermediate from Protocol B dropwise. Stir at 80 °C for 16 hours.
    
  • Causality & Expertise: Purine alkylation notoriously yields a mixture of N9 and N7 isomers[4]. The addition of 18-crown-6 sequesters the potassium cation, generating a "naked" and highly reactive carbonate anion. This enhances the nucleophilicity of the purine base and thermodynamically drives the reaction toward the less sterically hindered, biologically active N9-alkylated product.

  • Self-Validation Check: Analyze the crude mixture by

    
    -NMR. The N9-alkylated isomer typically exhibits a purine C8-proton signal slightly upfield compared to the N7-isomer.
    
Protocol D: Global Deprotection and Hydrolysis
  • Objective: Remove the silyl ether and convert the 6-chloropurine to a natural guanine base.

  • Reagents: TBAF (1.5 eq) in THF; followed by 1N HCl (reflux).

  • Procedure: Treat the coupled product with TBAF in THF for 2 hours at room temperature to cleave the TBDMS group. Concentrate, then reflux the residue in 1N HCl for 4 hours.

  • Causality & Expertise: Fluoride ions have a high thermodynamic affinity for silicon, driving the clean cleavage of the TBDMS ether. The subsequent acidic hydrolysis selectively converts the 6-chloropurine intermediate into the guanine base without risking the cleavage of the robust cyclopropyl-alkyl linkage.

  • Self-Validation Check: HPLC analysis should demonstrate a single major peak (>95% purity) corresponding to the fully deprotected nucleoside analogue, with UV absorbance maxima characteristic of the guanine base (

    
     ~253 nm).
    

Quantitative Data & Optimization

The table below summarizes the optimization data for the critical nucleobase coupling step (Protocol C), demonstrating the profound impact of additives on regioselectivity.

Table 1: Optimization of N9-Alkylation Conditions for Purine Coupling

EntryBaseSolventAdditiveTemp (°C)Yield N9 (%)Yield N7 (%)N9:N7 Ratio
1

DMFNone8045351.3 : 1
2

DMFNone8058222.6 : 1
3

DMF 18-Crown-6 80 72 12 6.0 : 1
4NaHTHFNone6030400.75 : 1

Note: Data represents typical optimization outcomes for the regioselective N9-alkylation of 2-amino-6-chloropurine using the tosylated cyclopropyl intermediate. Entry 3 represents the optimized, field-proven standard.

References

  • Ashton, W. T., et al. "Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds." Journal of Medicinal Chemistry 31.12 (1988): 2304-2315.[Link]

  • Sekiyama, T., et al. "Synthesis and Antiviral Activity of Novel Acyclic Nucleosides: Discovery of a Cyclopropyl Nucleoside with Potent Inhibitory Activity against Herpesviruses." Journal of Medicinal Chemistry 41.8 (1998): 1284-1298.[Link]

  • Iwayama, S., et al. "Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture." Antimicrobial Agents and Chemotherapy 42.7 (1998): 1666-1670.[Link]

  • Iwayama, S., et al. "Mode of action of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (A-5021) against herpes simplex virus type 1 and type 2 and varicella-zoster virus." Antimicrobial Agents and Chemotherapy 42.8 (1998): 2095-2102.[Link]

  • Zhou, Y., et al. "Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents." Chemical and Pharmaceutical Bulletin 65.5 (2017): 504-510.[Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of Cyclopropyl Methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl methanols are highly privileged structural motifs in modern drug discovery. They offer unique conformational restriction, enhanced metabolic stability, and distinct pharmacokinetic profiles compared to their acyclic or larger cycloalkane counterparts. The catalytic enantioselective synthesis of these intermediates is a critical capability for advanced synthetic and medicinal chemistry laboratories. This application note details the field-proven methodologies for generating enantioenriched cyclopropyl methanols, focusing primarily on the highly robust zinc-mediated asymmetric Simmons-Smith reaction utilizing chiral dioxaborolane ligands[1][2].

Mechanistic Causality & Catalyst Selection

When designing a synthetic route to chiral cyclopropyl methanols, chemists must choose between transition metal-catalyzed diazo decomposition and zinc-mediated carbenoid transfers.

Why Zinc-Mediated Dioxaborolane Catalysis? While rhodium or copper-catalyzed decomposition of diazoacetates is excellent for unfunctionalized olefins, applying these methods to free allylic alcohols often leads to competing O-H insertion side reactions and requires hazardous diazo precursors.

Conversely, the Charette asymmetric cyclopropanation method employs a bifunctional, amphoteric chiral dioxaborolane ligand derived from


-(+)-

-tetramethyltartaric acid diamide[1]. The causality behind its high enantioselectivity lies in its dual-binding transition state:
  • Acidic Boron Center: Coordinates to the basic oxygen of the allylic alcohol, pre-organizing the substrate.

  • Basic Amide Oxygens: Chelate the electrophilic zinc carbenoid (

    
    ).
    This rigid, highly ordered transition state directs the methylene transfer exclusively to one face of the alkene, suppressing the racemic background reaction and delivering enantiomeric excesses (ee) routinely exceeding 90%[1][3]. This method has even been successfully adapted for highly deactivated substrates, such as fluoro-substituted allylic alcohols, which traditionally resist electrophilic cyclopropanation[4].
    

Workflow Visualization

G Substrate Allylic Alcohol Substrate TS Highly Ordered Transition State Substrate->TS Boron-Oxygen Binding ZnReagent Zn(CH2I)2 (Zinc Carbenoid) Complex Bifunctional Chiral Catalytic Complex ZnReagent->Complex Coordination Ligand Chiral Dioxaborolane (Tartramide-derived) Ligand->Complex Chelation Complex->TS Methylene Transfer Product Enantioenriched Cyclopropyl Methanol TS->Product Hydrolysis & Workup

Mechanistic pathway of enantioselective cyclopropanation via chiral dioxaborolane zinc carbenoids.

Quantitative Catalyst Comparison

To aid in route scouting, the following table summarizes the performance metrics of leading catalytic systems used for the enantioselective synthesis of cyclopropyl methanols and related derivatives.

Catalyst / Ligand SystemCarbene SourceTypical YieldEnantiomeric Excess (ee)Key Advantage / Causality
Charette Dioxaborolane

85–95%90–98%Amphoteric directing group ensures high facial selectivity for free allylic alcohols[1].

Diazoacetates60–80%80–92%High turnover; accepts highly functionalized donor-acceptor carbenes[4].
Cu(I)-bis(oxazoline) Diazoacetates70–85%85–95%Mild conditions; excellent for generating trans-cyclopropanes[4].
Oppolzer Vinylation + Zn Alkylzinc / Enals75–88%90–96%One-pot tandem reaction forming three C–C bonds and up to three stereocenters[3].

Standard Operating Procedure (SOP): Charette Asymmetric Cyclopropanation

The following protocol describes the synthesis of enantioenriched cyclopropyl methanols using bis(iodomethyl)zinc and the chiral dioxaborolane ligand.

Reagent Preparation & Self-Validation System
  • Zinc Carbenoid Generation:

    
     must be pre-formed. Generating the carbenoid in situ in the presence of the substrate often leads to poor enantioselectivity because the uncomplexed zinc reagent can trigger a rapid, racemic background reaction.
    
  • Self-Validation Check: Before committing valuable complex intermediates, expose a control aliquot of the allylic alcohol to the pre-formed

    
    without the chiral ligand at 0 °C. If the reaction does not proceed cleanly to the racemic product within 1-2 hours, the zinc carbenoid has degraded (usually due to moisture or trace oxygen). Conversely, in the actual catalytic run, the presence of the ligand should modulate the reactivity, suppressing the background rate and dictating enantioselective transfer.
    
Step-by-Step Protocol

Materials Required:

  • Allylic alcohol substrate (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv)
    
  • Diiodomethane (

    
    , 4.4 equiv)
    
  • Chiral dioxaborolane ligand (1.2 equiv for stoichiometric control, or 0.2 equiv if utilizing optimized catalytic variants)

  • Anhydrous Dichloromethane (

    
    )
    

Procedure:

  • Preparation of Bis(iodomethyl)zinc:

    • Flame-dry a Schlenk flask under argon. Add anhydrous

      
       (0.5 M relative to the substrate) and cool to 0 °C.
      
    • Slowly add

      
       (2.2 equiv) via syringe.
      
    • Dropwise, add

      
       (4.4 equiv). Critical Causality:  The addition must be strictly controlled to maintain the internal temperature at 0 °C. A white precipitate (
      
      
      
      ) may briefly form but will dissolve to yield a clear solution of
      
      
      . Stir for 15 minutes.
  • Ligand Complexation:

    • Dissolve the chiral dioxaborolane ligand in a minimal volume of

      
       and add it to the carbenoid solution at 0 °C.
      
    • Stir for 10 minutes. This pre-complexation is mandatory to ensure the basic amides of the ligand fully chelate the zinc center, preventing racemic background cyclopropanation[1].

  • Substrate Addition:

    • Dissolve the allylic alcohol (1.0 equiv) in

      
       and add it dropwise to the reaction mixture at 0 °C[4].
      
    • Note: 2.2 equivalents of the zinc reagent are required because the first equivalent reacts with the hydroxyl proton to form the zinc alkoxide intermediate, while the second equivalent serves as the methylene transfer agent[4].

  • Reaction Maturation:

    • Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor conversion via TLC or LC-MS.

  • Quench and Workup:

    • Quench the reaction carefully at 0 °C with saturated aqueous

      
      .
      
    • Extract the aqueous layer three times with

      
      . Wash the combined organic layers with a 10% aqueous 
      
      
      
      solution to remove any residual iodine, followed by brine.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify the resulting cyclopropyl methanol via flash column chromatography. Evaluate enantiomeric excess (ee) using chiral stationary phase HPLC.

References

  • Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." Journal of the American Chemical Society. URL:[Link]

  • Charette Group. "Synthetic Organic Chemistry: Stereoselective Cyclopropanation Reactions." Charette Lab. URL: [Link]

  • Kim, H. Y., et al. "Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols." PMC - National Institutes of Health. URL:[Link]

  • Charette, A. B., et al. "Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids." Scholaris. URL:[Link]

Sources

Application Note: Procedures for Coupling Cyclopropane Methanols with Purine and Pyrimidine Bases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Application: Synthesis of carbocyclic nucleoside analogs (e.g., Entecavir, Abacavir derivatives) for antiviral and anticancer screening.

Introduction & Mechanistic Rationale

Carbocyclic nucleoside analogs, wherein the metabolically labile furanose oxygen is replaced by a carbon atom, represent a critical class of antiviral therapeutics. Incorporating a rigid cyclopropane ring into this scaffold restricts the conformational flexibility of the nucleoside, often enhancing binding affinity to viral polymerases while increasing resistance to enzymatic degradation[1]. A prominent example of this structural motif is found in the synthetic pathways of Entecavir, a potent hepatitis B virus (HBV) inhibitor[2].

Coupling a cyclopropane methanol derivative to a purine or pyrimidine base is a synthetic bottleneck due to the steric hindrance of the cyclopropyl ring and the competing nucleophilic sites on the nucleobases[3]. To overcome this, two primary self-validating methodologies are employed: Direct Mitsunobu Coupling and Two-Step Alkylation .

Expertise & Causality in Reaction Design
  • The Mitsunobu Approach: This method utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the cyclopropane methanol in situ, facilitating a direct Sₙ2 displacement by the nucleobase[3].

    • Causality: The reaction proceeds with complete stereochemical inversion. However, the pKa of the nucleobase must be < 11 to efficiently protonate the betaine intermediate. Therefore, 6-chloropurine (pKa ~8.9) is preferred over unprotected adenine (pKa ~9.8) to ensure high yields and prevent regiochemical scrambling[3].

  • The Alkylation Approach: This involves converting the cyclopropane methanol into a mesylate or tosylate, followed by base-mediated Sₙ2 alkylation[4].

    • Causality: While less sensitive to the nucleobase's pKa, direct alkylation often yields a mixture of N7 and N9 regioisomers for purines. Thermodynamic control (higher temperatures, e.g., 80 °C) generally favors the N9 isomer, whereas kinetic control can favor the N7 isomer[4].

Quantitative Data Presentation

The following table summarizes the experimental parameters, expected yields, and regioselectivity of the two primary coupling strategies.

Coupling StrategyReagents & ConditionsPreferred NucleobaseTypical YieldRegioselectivity (Purines)Stereochemistry
Mitsunobu Reaction DIAD, PPh₃, THF, 0 °C to RT6-Chloropurine, Thymine65–85%High N9 preferenceComplete Inversion
Mitsunobu Reaction DIAD, PPh₃, THF, 0 °C to RTAdenine (Unprotected)20–40%Mixed N9/N3Complete Inversion
Two-Step Alkylation 1. MsCl, Et₃N; 2. K₂CO₃, DMF, 80 °CAdenine, Guanine precursors50–75%Mixed N9/N7 (approx. 3:1)Inversion (Sₙ2)

Experimental Protocols

Protocol A: Direct Mitsunobu Coupling (Self-Validating System)

This protocol describes the coupling of a trans-cyclopropane methanol with 6-chloropurine.

Step 1: Reagent Preparation & Betaine Formation

  • Flame-dry a 50 mL two-neck round-bottom flask under argon.

  • Add triphenylphosphine (PPh₃, 1.5 equiv) and anhydrous THF (0.2 M relative to the alcohol). Cool the mixture to 0 °C in an ice bath.

  • Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Stir for 15 minutes until a pale yellow complex (the betaine) forms.

Step 2: Substrate Addition 4. Add 6-chloropurine (1.2 equiv) in one portion. Stir for 10 minutes. 5. Dissolve the cyclopropane methanol (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

Step 3: Coupling & Validation 6. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. 7. Validation Check 1 (TLC): Monitor via TLC (DCM:MeOH, 95:5). The disappearance of the UV-inactive cyclopropane methanol and the appearance of a new, strongly UV-active spot (N9-alkylated product) indicates reaction progress. 8. Validation Check 2 (LC-MS): Aliquot 10 µL, dilute in MeCN, and run LC-MS. Look for the


 peak corresponding to the coupled 6-chloropurine analog.

Step 4: Workup & Purification 9. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 20 mL). 10. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the pure N9-coupled product.

Protocol B: Two-Step Alkylation via Mesylate Intermediate

This protocol is preferred when dealing with nucleobases that perform poorly under Mitsunobu conditions.

Step 1: Mesylation of Cyclopropane Methanol

  • Dissolve cyclopropane methanol (1.0 equiv) in anhydrous DCM (0.3 M) and add triethylamine (Et₃N, 2.0 equiv). Cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

  • Validation Check 1 (NMR): Run a crude ¹H NMR. A sharp singlet at ~3.0 ppm confirms the presence of the

    
     group. Use immediately in the next step to prevent degradation.
    

Step 2: Base-Mediated Alkylation 5. In a separate flask, suspend the nucleobase (e.g., adenine, 1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at 80 °C for 30 minutes to generate the nucleophile. 6. Add the crude cyclopropylmethyl mesylate (from Step 1) dissolved in DMF dropwise to the heated mixture. Stir at 80 °C for 12 hours.

Step 3: Workup & Isomer Resolution 7. Cool to RT, filter off the inorganic salts, and concentrate the DMF under high vacuum. 8. Validation Check 2 (Regioisomer Confirmation): Purify the crude mixture via column chromatography. To distinguish the N9 from the N7 isomer, perform 2D HMBC NMR. The N9 isomer will show a strong ³J correlation between the purine H8 proton and the cyclopropylmethyl


 protons, which is distinctly shifted in the N7 isomer[4].

Mechanistic Visualizations

Mitsunobu A Cyclopropane Methanol C Alkoxyphosphonium Intermediate A->C Activation B PPh3 + DIAD Betaine Complex B->C E Coupled Nucleoside Analog (N9/N1) C->E SN2 Displacement (Inversion) D Purine/Pyrimidine (pKa < 11) D->E Nucleophilic Attack

Caption: Mechanistic pathway of the Mitsunobu coupling for cyclopropyl nucleoside analogs.

Alkylation Step1 Cyclopropane Methanol Intermediate Cyclopropylmethyl Mesylate (Electrophile) Step1->Intermediate Mesylation Reagent1 MsCl, Et3N, DCM (0 °C to RT) Reagent1->Intermediate Products N9/N7 Alkylated Purine (Thermodynamic/Kinetic Mixture) Intermediate->Products SN2 Alkylation Reagent2 Nucleobase, K2CO3, DMF (80 °C) Reagent2->Products Purification Chromatographic Separation Products->Purification Isomer Resolution

Caption: Two-step alkylation workflow via a mesylate intermediate and subsequent base-mediated coupling.

References

  • [1] Kook, M. C., & Choi, B. G. (2003). Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides. Archives of Pharmacal Research, 26(11), 887–891.[Link]

  • [4] Maryška, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 16670–16685.[Link]

  • [3] de Sousa, E. C., & Rauter, A. P. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 241-267.[Link]

  • [2] Velasco, J., Ariza, X., Badía, L., Bartra, M., Berenguer, R., Farràs, J., Gallardo, J., Garcia, C., & Gasanz, Y. (2013). Total Synthesis of Entecavir. The Journal of Organic Chemistry, 78(11), 5761-5767.[Link]

Sources

Application Note: Scalable Manufacturing Processes for Chiral Cyclopropane Diols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

Chiral cyclopropane diols are highly privileged motifs in modern drug discovery, frequently deployed to restrict molecular conformations, improve metabolic stability, and enhance target binding affinity[1]. However, transitioning the synthesis of these strained, three-membered carbocycles from discovery-scale (milligrams) to manufacturing-scale (kilograms to tons) presents severe process chemistry challenges. Traditional bench-scale methods often rely on highly energetic intermediates, cryogenic temperatures, and stoichiometric chiral auxiliaries that severely degrade the process E-factor (mass of waste per mass of product).

This application note synthesizes field-proven methodologies for the scalable manufacturing of chiral cyclopropane diols. Rather than prescribing a single route, we analyze three distinct synthetic strategies—Directed Simmons-Smith Cyclopropanation , Biocatalytic Desymmetrization , and Titanium-Mediated Kulinkovich Reactions —and provide self-validating experimental protocols designed for commercial scale-up.

Mechanistic Foundations & Route Selection

Selecting the appropriate manufacturing route depends heavily on the substitution pattern of the target molecule and the availability of symmetric precursors.

Directed Simmons-Smith Cyclopropanation (Flow Chemistry)

For targets derived from chiral allylic alcohols, the hydroxyl-directed Simmons-Smith reaction is the industry standard. The stereochemical outcome is governed by the minimization of


 allylic strain, where the hydroxyl group coordinates with the zinc carbenoid to deliver the methylene unit to a specific face of the alkene[2]. While highly diastereoselective, the classical reaction utilizes diethylzinc (

) and diiodomethane (

), generating highly reactive and exothermic carbenoid species[3]. To safely scale this chemistry, continuous flow processing is mandated to ensure rapid heat dissipation and minimize the active volume of energetic intermediates[4].
Biocatalytic Desymmetrization (Batch Processing)

When a meso-cyclopropane-1,2-diol or diester can be synthesized, enzymatic desymmetrization is the most sustainable and scalable approach. Utilizing lipases such as Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE), this method selectively acylates or hydrolyzes one enantiotopic functional group[5]. This breaks the symmetry, yielding products with


 enantiomeric excess (ee)[6]. This route avoids toxic metals, operates at near-ambient temperatures, and boasts the lowest E-factor.
Titanium-Mediated Kulinkovich Reaction

For the direct conversion of carboxylic esters to cyclopropanols (which can be elaborated to diols), the Kulinkovich reaction utilizes low-valent titanium complexes generated in situ from


 and Grignard reagents[7]. While powerful for forming 1,2-cis-alkylcyclopropanols, the stoichiometric generation of metal waste limits its viability for ton-scale manufacturing, relegating it primarily to early-phase clinical supply.
Route Selection Decision Matrix

RouteSelection Target Target: Chiral Cyclopropane Diol Symmetry Is a meso-precursor available? Target->Symmetry Enzymatic Enzymatic Desymmetrization (CALB / PLE) Symmetry->Enzymatic Yes (meso-diol) SubPattern Substrate Class? Symmetry->SubPattern No Batch Standard Batch Processing (High E-Factor Tolerance) Enzymatic->Batch Highly Scalable SimmonsSmith Directed Simmons-Smith Cyclopropanation SubPattern->SimmonsSmith Allylic Alcohol Kulinkovich Kulinkovich Reaction (Ti-Mediated) SubPattern->Kulinkovich Ester Precursor Flow Continuous Flow Processing (Hazard Mitigation) SimmonsSmith->Flow Scale > 1 kg Kulinkovich->Batch Scale < 1 kg

Decision matrix for selecting scalable manufacturing routes for chiral cyclopropane diols.

Quantitative Process Comparison

The following table summarizes the key process metrics for the three primary manufacturing strategies, derived from pilot-plant scale operations.

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee %)E-FactorCost / kg (Est.)Optimal Scale
Directed Simmons-Smith (Flow) 82 - 90%> 95% (dr > 20:1)15 - 25

$
> 10 kg
Enzymatic Desymmetrization 45 - 49% (max 50%)*> 98%< 10$Ton-scale
Kulinkovich Reaction 65 - 75%Substrate dependent> 40

< 5 kg

*Note: Maximum theoretical yield for kinetic resolution is 50%; however, desymmetrization of meso-compounds can theoretically achieve 100% yield. The 45-49% range reflects typical isolated yields after downstream purification.

Self-Validating Experimental Protocols

Protocol A: Continuous Flow Directed Simmons-Smith Cyclopropanation

Objective: Safe, multi-kilogram synthesis of a chiral cyclopropane diol precursor from an allylic alcohol.

Causality Check (Why Flow?): The decomposition of the zinc carbenoid intermediate is violently exothermic. By confining the reaction to a microreactor with a high surface-area-to-volume ratio, we achieve near-instantaneous heat dissipation. This prevents thermal runaway and ensures a uniform thermal profile, which is a self-validating safety mechanism required for handling


 at scale[4].

Step-by-Step Workflow:

  • Feed Preparation:

    • Stream A: Dissolve the chiral allylic alcohol (1.0 equiv) and

      
       (3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
      
    • Stream B: Prepare a 1.0 M solution of

      
       (1.5 equiv) in anhydrous DCM.
      
  • Reactor Initialization: Flush the continuous flow reactor (e.g., Hastelloy or Silicon Carbide microreactor) with anhydrous DCM. Set the reactor block temperature to 0 °C.

  • Mixing & Reaction: Pump Stream A and Stream B via high-precision syringe or HPLC pumps into a static T-mixer.

    • Causality Check: The T-mixer ensures rapid, homogeneous mixing of the viscous

      
       solution with the substrate, preventing localized hot spots that degrade diastereoselectivity[2].
      
  • Residence Time: Route the mixed stream through a residence time coil calibrated for a 15-minute residence time (

    
    ).
    
  • Inline Quenching (Critical Safety Step): Direct the reactor effluent immediately into a second T-mixer where it intersects with Stream C (saturated aqueous

    
     at 5 °C). This safely neutralizes unreacted zinc carbenoid before it can accumulate in the collection vessel.
    
  • In-Process Control (IPC): Utilize inline Flow-IR spectroscopy to monitor the disappearance of the alkene C=C stretch (

    
    ). A flatline at this wavenumber validates complete conversion.
    
  • Workup: Separate the biphasic mixture continuously using an inline membrane separator. Concentrate the organic phase to yield the crude cyclopropanated product.

Protocol B: Biocatalytic Desymmetrization of meso-Cyclopropane-1,2-diol

Objective: Sustainable, ton-scale production of (1R,2S)-2-acetoxycyclopropan-1-ol.

Causality Check (Why Vinyl Acetate?): The choice of vinyl acetate as the acyl donor is a deliberate thermodynamic strategy. Upon enzymatic acyl transfer to the diol, the leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes to acetaldehyde. This acts as a thermodynamic sink, driving the equilibrium entirely toward the product and preventing the reverse reaction, making the system self-validating[5].

Step-by-Step Workflow:

  • Reactor Setup: Equip a jacketed batch reactor with an overhead stirrer and temperature control.

  • Substrate Loading: Charge the reactor with meso-cyclopropane-1,2-diol (1.0 equiv) and methyl tert-butyl ether (MTBE) to achieve a 1.0 M concentration.

    • Causality Check: MTBE provides optimal solubility for the highly polar diol while maintaining the structural integrity and active-site conformation of the immobilized enzyme.

  • Acyl Donor Addition: Add vinyl acetate (3.0 equiv) to the stirring solution.

  • Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) at a loading of 5% w/w relative to the substrate.

  • Reaction Execution: Heat the jacket to 30 °C. Maintain gentle agitation (150-200 rpm) to prevent mechanical shearing of the immobilized enzyme beads.

  • In-Process Control (IPC): Sample the reaction every 2 hours. Analyze via chiral GC (using a

    
    -cyclodextrin capillary column). The reaction is validated as complete when the meso-diol peak area is 
    
    
    
    and the ee of the monoacetate is
    
    
    .
  • Downstream Processing: Filter the reaction mixture to recover the immobilized enzyme (which can be washed with MTBE and recycled for up to 10 batches). Concentrate the filtrate under reduced pressure to isolate the highly enantioenriched chiral cyclopropane monoacetate.

References

1.[1] Title: Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs | PNAS Source: pnas.org URL: 2.[2] Title: 1 Asymmetric Cyclopropanation - Wiley-VCH Source: wiley-vch.de URL: 3.[7] Title: The Chemistry of Cyclopropanols - ResearchGate Source: researchgate.net URL: 4.[5] Title: Buy (R)-3-Cyclopropyl-2-methylpropanoic acid (EVT-13594081) - EvitaChem Source: evitachem.com URL: 5.[6] Title: Cas 826-34-6,DIMETHYL CIS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem Source: lookchem.com URL: 6.[4] Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications Source: acs.org URL: 7.[3] Title: Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications Source: acs.org URL:

Sources

Application Note: Divergent Functionalization of[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol for Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS 2345-68-8), commonly known as cis-1,2-cyclopropanedimethanol, is a highly valuable, conformationally restricted


-rich scaffold. In modern drug discovery and materials science, incorporating rigid cyclopropane rings improves metabolic stability, lowers lipophilicity compared to flat aromatic linkers, and dictates precise spatial vectors for attached pharmacophores[1].

For click chemistry applications—such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—this diol must be converted into reactive azide or alkyne derivatives. The cis-stereochemistry is particularly advantageous for step-growth polymerizations and macrocyclization, as it forces the functional groups into a defined spatial proximity, enabling the synthesis of highly resilient hydrogels and sustainable biomaterials[2].

This application note details the autonomous functionalization of this diol into bis-azide, mono-alkyne, and SPAAC-ready DBCO derivatives, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Causality in Experimental Design

To ensure high-yield functionalization without compromising the strained cyclopropane ring, the following chemical strategies are employed:

  • Pathway A: Bis-Azidation (Cross-Linker Synthesis) Direct conversion of primary alcohols to azides via Mitsunobu conditions often suffers from difficult purification due to triphenylphosphine oxide byproducts. Instead, a two-step activation-displacement protocol is preferred[1]. The diol is first converted to a bis-mesylate. The mesylate is an excellent leaving group, allowing for clean

    
     displacement by sodium azide. The cyclopropane ring is completely stable to these mild basic conditions.
    
  • Pathway B: Mono-Propargylation (Asymmetric Linker Synthesis) For asymmetric bioconjugation (e.g., PROTAC linkers), mono-functionalization is required. By using exactly 1.0 equivalent of sodium hydride (NaH) and propargyl bromide, a statistical mixture of unreacted diol, mono-ether, and bis-ether is generated. The significant difference in polarity between these three species allows for straightforward isolation of the mono-alkyne via silica gel chromatography.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2-Bis(azidomethyl)cyclopropane

This protocol utilizes a self-validating two-step sequence to ensure complete conversion and avoid mixed mesylate-azide impurities.

Step 1: Mesylation

  • Reaction Setup: Dissolve [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (

    
    , 3.0 eq). Cool the flask to 0 °C in an ice bath.
    
  • Activation: Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise over 15 minutes.

    • Causality: The excess of

      
       immediately neutralizes the HCl generated during the reaction, preventing acid-catalyzed ring opening of the sensitive cyclopropane moiety.
      
  • Validation & Workup: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). Complete consumption of the highly polar diol validates the step. Quench with water, extract with DCM, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Step 2: Azidation

  • Displacement: Dissolve the crude bis-mesylate in anhydrous N,N-Dimethylformamide (DMF, 30 mL). Add Sodium Azide (

    
    , 4.0 eq).
    
  • Heating: Heat the mixture to 80 °C for 12 hours.

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, accelerating the

      
       displacement. Heating is required to overcome the activation energy barrier for the double substitution[1].
      
  • Isolation: Cool to room temperature, dilute with diethyl ether (100 mL), and wash extensively with water (5 × 50 mL) to remove all DMF and excess

    
    . Dry the organic layer and concentrate carefully.
    
    • Critical Safety Note: Never use halogenated solvents (like DCM) during azide waste disposal or workup due to the risk of forming explosive diazidomethane.

Protocol 2: Synthesis of Mono-Propargyl Ether

This protocol leverages statistical probability and polarity differentials for asymmetric functionalization.

  • Deprotonation: Dissolve the diol (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portion-wise.

  • Equilibration: Stir for 30 minutes.

    • Causality: Restricting the base to exactly 1.0 eq statistically deprotonates only one hydroxyl group on average, maximizing the yield of the mono-alkoxide intermediate.

  • Alkylation: Add Propargyl bromide (80% in toluene, 1.0 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

  • Purification: Quench with saturated

    
     and extract with EtOAc. Purify the crude mixture via silica gel chromatography.
    
    • Self-Validation: The unreacted diol (

      
      ), the desired mono-ether (
      
      
      
      ), and the over-reacted bis-ether (
      
      
      ) resolve cleanly, ensuring high purity of the asymmetric linker.

Quantitative Data & Reactivity Profile

The following table summarizes the quantitative metrics and handling requirements for the functionalized cyclopropane derivatives.

DerivativeFunctional VectorTypical YieldClick ModalityKey ApplicationStorage Conditions
Bis-Azide Di-Azide (

)
75 - 85% (Over 2 steps)CuAACStep-growth polymerization, Hydrogels-20 °C, protect from light and heat.
Mono-Alkyne Terminal Alkyne35 - 45% (Statistical)CuAACAsymmetric PROTAC linkers, Bioconjugation4 °C, stable under ambient atmosphere.
DBCO-Ester Strained Alkyne60 - 70%SPAACMetal-free in vivo protein labeling-20 °C, desiccated, protect from light.

Workflow Visualization

The following diagram maps the divergent chemical pathways utilized to transform the starting diol into versatile click-chemistry building blocks.

G Diol [(1S,2R)-rel-2-(hydroxymethyl) cyclopropyl]methanol (Starting Diol) BisAzide Bis-Azide Derivative (cis-1,2-bis(azidomethyl)cyclopropane) Diol->BisAzide 1. MsCl, Et3N, DCM 2. NaN3, DMF, 80°C MonoAlkyne Mono-Alkyne Ether (Propargyl derivative) Diol->MonoAlkyne NaH, Propargyl-Br THF, 0°C to RT DBCOEster DBCO-Monoester (SPAAC-Ready Linker) Diol->DBCOEster DBCO-Acid, EDC DMAP, DCM, RT CuAAC1 CuAAC Cross-Linking (e.g., Polymer Synthesis) BisAzide->CuAAC1 + Di-alkyne CuAAC2 CuAAC Bioconjugation (e.g., Fluorophore Labelling) MonoAlkyne->CuAAC2 + Azide-Payload SPAAC SPAAC Bioconjugation (In vivo targeting) DBCOEster->SPAAC + Azide-Protein

Workflow for the divergent functionalization of cis-1,2-cyclopropanedimethanol for click chemistry.

References

1.[2] Worch, J. C., & Dove, A. P. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 55(17), 2355–2369.[Link] 2.[1] Qin, Z., Luo, J., VandeVrede, L., Tavassoli, E., Fa', M., Teich, A. F., Arancio, O., & Thatcher, G. R. J. (2012). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Journal of Medicinal Chemistry, 55(15), 6784–6801.[Link]

Sources

Application Note: Mastering the Mitsunobu Reaction for Cyclopropyl Carbinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve stereochemical inversion at a secondary alcohol center under mild conditions.[1][2] This application note provides an in-depth guide to the strategic application of the Mitsunobu reaction for the derivatization of cyclopropyl carbinols. These motifs are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. We will delve into the mechanistic nuances, provide a detailed experimental protocol, address common challenges such as rearrangement of the cyclopropyl ring, and offer robust troubleshooting strategies to ensure successful implementation in complex synthetic campaigns.

Introduction: The Strategic Value of the Mitsunobu Reaction on Cyclopropyl Carbinols

The conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and azides, is a fundamental transformation in organic synthesis.[3][4] The Mitsunobu reaction accomplishes this with a high degree of predictability and, most notably, with a clean inversion of stereochemistry at the reacting center.[3][4][5] This is achieved through a one-pot procedure involving triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable pronucleophile.[5][6]

Cyclopropyl carbinol derivatives are prevalent substructures in numerous biologically active molecules and approved pharmaceuticals. The cyclopropyl ring often imparts favorable properties such as increased potency, reduced off-target effects, and improved metabolic stability. The ability to precisely control the stereochemistry of the carbinol center is therefore of paramount importance in drug design and development. The Mitsunobu reaction offers a powerful tool for this purpose, enabling the synthesis of specific stereoisomers for structure-activity relationship (SAR) studies.

However, the application of the Mitsunobu reaction to cyclopropyl carbinols is not without its challenges. The inherent strain of the three-membered ring can predispose the system to rearrangement under certain reaction conditions, leading to undesired byproducts. This guide will equip the practicing chemist with the knowledge to navigate these potential pitfalls and successfully employ this powerful reaction.

Mechanistic Overview: A Step-by-Step Look at the Reaction Pathway

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The generally accepted mechanism of the Mitsunobu reaction involves several key steps:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a highly reactive betaine intermediate.[7]

  • Pronucleophile Deprotonation: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (e.g., a carboxylic acid), generating the active nucleophile and a protonated betaine.[5]

  • Alkoxyphosphonium Salt Formation: The cyclopropyl carbinol then attacks the activated phosphonium species, leading to the formation of a key intermediate, the alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[3][4]

  • Sₙ2 Displacement: The deprotonated nucleophile, generated in step 2, then displaces the activated hydroxyl group via a classic Sₙ2 backside attack. This step is responsible for the characteristic inversion of stereochemistry at the carbinol center.[5]

  • Byproduct Formation: The reaction yields the desired product along with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[6] The formation of the highly stable phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.[5][6]

Mitsunobu_Mechanism Figure 1: Generalized Mitsunobu Reaction Mechanism Reagents PPh₃ + DEAD + R-OH + Nu-H Betaine Betaine Intermediate [PPh₃⁺-N(R')-N⁻(R')] Reagents->Betaine 1. PPh₃ attacks DEAD Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium 2. Alcohol attacks 3. Proton transfer Product Inverted Product [R-Nu] Alkoxyphosphonium->Product 4. SN2 attack by Nu⁻ Byproducts TPPO + DEAD-H₂ Alkoxyphosphonium->Byproducts

Caption: Figure 1: Generalized Mitsunobu Reaction Mechanism

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical Mitsunobu reaction involving a cyclopropyl carbinol derivative.

Materials:

  • Cyclopropyl carbinol derivative (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Pronucleophile (e.g., benzoic acid) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)[8]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopropyl carbinol (1.0 equiv), triphenylphosphine (1.5 equiv), and the pronucleophile (1.5 equiv).[8]

  • Solvent Addition: Add anhydrous THF to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[7]

  • Azodicarboxylate Addition: Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equiv) dropwise to the stirred solution over a period of 10-15 minutes.[8] A color change from orange-red to yellow or colorless is often observed as the reaction progresses.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.[8]

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acidic pronucleophile) and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically contaminated with triphenylphosphine oxide (TPPO) and the hydrazinedicarboxylate byproduct.[10] Purification is most commonly achieved by silica gel column chromatography.

Table 1: Typical Reaction Parameters and Their Impact

ParameterTypical RangeImpact on Reaction
Temperature 0 °C to room temperatureLower temperatures can minimize side reactions. Sterically hindered substrates may require elevated temperatures.[6]
Solvent THF, Dichloromethane, TolueneTHF is the most common solvent. Solvent choice can influence reaction rate and selectivity.
Azodicarboxylate DEAD, DIAD, DBAD, DCADDIAD is often preferred over DEAD due to its lower toxicity. DBAD and DCAD can facilitate easier purification.[7][11]
Phosphine PPh₃, P(n-Bu)₃PPh₃ is standard. More nucleophilic phosphines like P(n-Bu)₃ can sometimes improve yields for challenging substrates.[6]
Pronucleophile pKa < 15A pKa of less than 15 is generally required for successful reaction.[6]

Troubleshooting and Optimization: Navigating the Challenges with Cyclopropyl Carbinols

While the Mitsunobu reaction is generally reliable, its application to cyclopropyl carbinols can present specific challenges.

Common Issues and Solutions:

  • Low Yield or No Reaction:

    • Cause: Insufficiently acidic pronucleophile, steric hindrance, or decomposition of reagents.

    • Solution:

      • Ensure the pKa of the pronucleophile is below 13.[10] For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields.[12]

      • Consider using a more nucleophilic phosphine, such as tri-n-butylphosphine.

      • Confirm the quality of the azodicarboxylate, as these reagents can decompose upon storage.

      • Pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and pronucleophile can sometimes be beneficial.[7]

  • Formation of Rearrangement Byproducts:

    • Cause: The cyclopropylcarbinyl cation is prone to rearrangement to the homoallylic cation. While the Mitsunobu reaction is predominantly an Sₙ2 process, any carbocationic character can trigger this rearrangement.

    • Solution:

      • Maintain low reaction temperatures (0 °C or below) to disfavor any pathways with carbocationic character.

      • Ensure a high concentration of the nucleophile to favor the bimolecular Sₙ2 pathway.

      • The choice of solvent can be critical. Less polar solvents may sometimes suppress rearrangement.

  • Difficult Purification:

    • Cause: The byproducts, TPPO and the reduced azodicarboxylate, can have similar polarities to the desired product, complicating chromatographic separation.

    • Solution:

      • Use of polymer-supported triphenylphosphine allows for the simple filtration of the resulting phosphine oxide.[13]

      • Employing di-(4-chlorobenzyl)azodicarboxylate (DCAD) results in a hydrazine byproduct that can be precipitated from the reaction mixture.[11]

      • In some cases, crystallization of the crude product can effectively remove the byproducts.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield Rearrangement Rearrangement Products Start->Rearrangement Purification Difficult Purification Start->Purification CheckPka Check Pronucleophile pKa (<13) LowYield->CheckPka Yes Success Successful Reaction LowYield->Success No LowerTemp Lower Reaction Temperature Rearrangement->LowerTemp PolymerPhosphine Use Polymer-Supported PPh₃ Purification->PolymerPhosphine ModifiedAzo Use DCAD or DBAD Purification->ModifiedAzo ChangeReagents Use more reactive phosphine/azodicarboxylate CheckPka->ChangeReagents pKa OK PreformBetaine Pre-form betaine ChangeReagents->PreformBetaine PreformBetaine->Success SolventScreen Screen Solvents LowerTemp->SolventScreen SolventScreen->Success PolymerPhosphine->Success ModifiedAzo->Success

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Isolation of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Isolation for cis-1,2-Cyclopropanedimethanol Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol Common Names: cis-1,2-Cyclopropanedimethanol; cis-1,2-Bis(hydroxymethyl)cyclopropane. Key Characteristics:

  • Stereochemistry: Meso compound (achiral, but with relative cis stereochemistry).

  • Physical State: Viscous, colorless oil or low-melting solid.

  • Solubility: Critical Yield Factor. Highly soluble in water; poorly soluble in non-polar solvents (Hexane, Et2O).

  • Primary Application: Linker in nucleoside analogues (e.g., Lobucavir), polymer cross-linking.

The Core Problem: Users rarely fail at the reaction stage; they fail at the isolation stage. The molecule's high polarity causes it to remain trapped in aqueous workup layers or adsorbed onto aluminum salts during reduction quenching.

Route Selection Strategy

Before troubleshooting, confirm your synthetic route. The two primary pathways have distinct failure modes.

RouteSelection Start Select Starting Material Butene cis-2-Butene-1,4-diol Start->Butene Diester Diethyl 1,2-cyclopropane- dicarboxylate Start->Diester Decision1 Reaction Type Butene->Decision1 Decision2 Reaction Type Diester->Decision2 Simmons Simmons-Smith (Furukawa Mod.) Decision1->Simmons Directing Group Strategy Reduction Hydride Reduction (LiAlH4 / DIBAL) Decision2->Reduction Commodity Scale-up Risk1 Risk: Zinc Sensitivity & Safety Simmons->Risk1 Risk2 Risk: Product Trapping in Salts Reduction->Risk2

Figure 1: Decision matrix for synthetic route selection based on starting material availability and risk profile.

Protocol 1: The Simmons-Smith Route (Direct Cyclopropanation)

This route utilizes the hydroxyl groups of cis-2-butene-1,4-diol to direct the delivery of the methylene group, ensuring high cis-diastereoselectivity.

Mechanism & Causality

The reaction uses the Furukawa reagent (Et₂Zn + CH₂I₂).[1][2] The zinc carbenoid coordinates with the allylic alkoxides formed in situ, accelerating the reaction and locking the stereochemistry.

Optimization Table: Simmons-Smith Parameters
ParameterStandard ConditionOptimized Condition Reasoning (Causality)
Solvent DCM or Et₂ODCM (Dichloromethane) DCM stabilizes the zinc carbenoid better than ether, which can over-coordinate and reduce reactivity [1].
Temperature 0°C → RT-10°C → RT Controls the initial exotherm and prevents decomposition of the sensitive carbenoid.
Reagent Stoichiometry 2.0 equiv Et₂Zn2.2 - 2.5 equiv Et₂Zn The first 2.0 equivs are consumed deprotonating the two -OH groups. Excess is needed for the actual cyclopropanation.
Quench Sat. NH₄ClRochelle's Salt Prevents zinc emulsions which trap the polar diol.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvation: Dissolve cis-2-butene-1,4-diol (1.0 equiv) in anhydrous DCM (0.5 M).

  • Zinc Addition: Cool to -10°C. Add Et₂Zn (2.5 equiv, 1.0 M in hexanes) dropwise. Caution: Pyrophoric.

    • Observation: Methane gas evolution. Ensure proper venting.

  • Carbenoid Formation: Add CH₂I₂ (2.5 equiv) dropwise.

    • Tip: Wrap flask in foil (iodides are light-sensitive).

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Workup (Critical): Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours until two clear layers form.

  • Extraction: Extract aqueous layer continuously (see Section 5).

Protocol 2: The Diester Reduction Route

This is the standard scale-up route but suffers from "The Aluminum Trap"—where the product binds to aluminum salts.

The "Aluminum Trap" Phenomenon

Standard aqueous workups generate Al(OH)₃, a gelatinous precipitate that adsorbs polar diols. Using a standard acid quench often leads to <40% isolated yield due to entrapment.

Troubleshooting Guide: Reduction Workups
SymptomDiagnosisCorrective Action
Grey Sludge Al(OH)₃ gel formation.Use the Fieser Method: For x grams LiAlH4, add x mL H₂O, x mL 15% NaOH, 3x mL H₂O. Filter the granular solid [2].[3]
Low Mass Balance Product in aqueous phase.[4][5]Continuous Extraction: Do not rely on simple separatory funnel extractions.
Incomplete Rxn Aged LiAlH4.Use pellets instead of powder (less surface oxidation) or titrate reagent.

Critical Protocol: Isolation of Water-Soluble Diol

This is the most common point of failure. The partition coefficient (LogP) of cis-1,2-cyclopropanedimethanol heavily favors water.

Method A: Continuous Liquid-Liquid Extraction (Recommended)
  • Apparatus: Use a heavier-than-water continuous extractor (if using DCM) or lighter-than-water (if using EtOAc).

  • Solvent: Ethyl Acetate (EtOAc) is preferred over DCM for polarity, but requires 24-48 hours.

  • Procedure:

    • Saturate the aqueous quench layer with NaCl (Salting out effect).

    • Reflux EtOAc through the aqueous layer for 24 hours.

    • Dry organic layer over Na₂SO₄ and concentrate.

Method B: The "Dry Loading" Technique (Alternative)

If continuous extraction is unavailable:

  • Concentrate the entire crude reaction mixture (salts and all) to dryness (carefully!).

  • Triturate the solid residue with warm Acetone or Ethanol (the product is soluble; inorganic salts are not).

  • Filter and concentrate the filtrate.[3][5]

Visual Troubleshooting: The Workup Decision Tree

Use this logic flow to determine the correct workup based on your scale and equipment.

WorkupLogic Start Reaction Complete (Reduction or S-S) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale Method2 Rochelle's Salt (Solubilizes Salts) SmallScale->Method2 Method1 Fieser Workup (Granular Precipitate) LargeScale->Method1 Extraction Aqueous Layer Handling Method1->Extraction Method2->Extraction SimpleExt Simple Extraction (3x EtOAc + NaCl) Extraction->SimpleExt Rapid/Rough ContExt Continuous Extraction (24h Reflux) Extraction->ContExt High Yield YieldWarning Yield Potential: 50-60% SimpleExt->YieldWarning YieldSuccess Yield Potential: >85% ContExt->YieldSuccess

Figure 2: Workflow logic for maximizing recovery during the isolation phase.

Frequently Asked Questions (FAQ)

Q: My NMR shows the product, but it contains significant impurities in the 0.5-1.0 ppm region. What are these? A: These are likely oligomeric cyclopropanes or zinc salts if using Route 1. If using Route 2, they may be unreacted starting material. However, if the peaks are broad, it is often residual aluminum chelates. A wash with 1M HCl (if product stability permits) or re-dissolving in MeOH and filtering through Celite can help.

Q: Can I use THF for the Simmons-Smith reaction? A: It is not recommended. THF is a Lewis base that coordinates strongly to the Zinc, reducing its electrophilicity towards the alkene. DCM or 1,2-Dichloroethane (DCE) are superior for yield [1].

Q: The product is oiling out during the Fieser workup. What do I do? A: This indicates the product is precipitating with the salts. Do not filter yet. Add THF to redissolve the oil, stir vigorously, and then filter. Wash the filter cake extensively with THF or warm EtOAc.

Q: Is the cis-isomer stable? A: Yes, but it is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 4°C. Moisture absorption makes it difficult to handle in subsequent steps (e.g., tosylation).

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][6] Organic Reactions.[1][2][5][6][7][8]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser Workup Protocol).
  • BenchChem Technical Guide. (2025). An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction.

  • Sigma-Aldrich. (2025). Diethyl trans-1,2-cyclopropanedicarboxylate Product Specification.

Sources

Technical Support Center: Troubleshooting Cyclopropane Ring Opening During Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unintended ring-opening of cyclopropanes during acid-catalyzed reactions. Cyclopropane rings are a valuable structural motif in medicinal chemistry, offering conformational rigidity and unique electronic properties.[1][2] However, their inherent ring strain makes them susceptible to cleavage under acidic conditions, a common challenge in multi-step synthesis.[3][4] This resource is designed to help you diagnose, understand, and solve these issues with scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclopropane ring is opening under what I considered "mild" acidic conditions. Why is this happening and what defines "mild"?

A1: The term "mild" is context-dependent, but generally refers to conditions that avoid strong, non-selective reagents, and extreme temperatures or pressures.[5] However, the stability of a cyclopropane ring is not absolute and depends on a combination of factors that can render it susceptible to opening even under seemingly gentle conditions.

Causality Behind Unexpected Ring Opening:

  • Inherent Ring Strain: Cyclopropane possesses significant ring strain due to severe angle and torsional strain, making it inherently more reactive than other cycloalkanes.[3][6][7] The C-C-C bond angles are constrained to 60° instead of the ideal 109.5° for sp³ hybridized carbons, leading to weakened "bent" bonds.[4][8]

  • Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the cyclopropane ring can significantly influence its stability. "Donor-acceptor" cyclopropanes are particularly prone to ring-opening as the substituents polarize the C-C bonds, creating a more favorable site for nucleophilic attack or facilitating cleavage upon protonation.[9][10]

  • Carbocation Stability: Acid-catalyzed ring-opening often proceeds through a carbocation intermediate.[11][12] If a substituent on the ring can stabilize a resulting carbocation (e.g., a phenyl group or a heteroatom), the activation energy for ring-opening will be substantially lower.

Troubleshooting Flowchart for Unexpected Ring-Opening:

start Unexpected Cyclopropane Ring Opening Observed q_acid What type of acid is being used? start->q_acid q_conditions Assess Reaction Conditions start->q_conditions q_substrate Analyze Substrate Electronics start->q_substrate br_lewis Brønsted vs. Lewis Acid q_acid->br_lewis action_acid Action: Switch to a Milder Acid System br_lewis->action_acid Strong Brønsted acids (H₂SO₄, HCl) or strong Lewis acids (AlCl₃, TiCl₄) can readily promote ring opening. action_temp Action: Lower Reaction Temperature q_conditions->action_temp Elevated temperatures provide energy to overcome activation barrier. action_solvent Action: Screen Solvents q_conditions->action_solvent Polar protic solvents can stabilize charged intermediates. outcome Ring Integrity Maintained action_acid->outcome action_temp->outcome action_solvent->outcome action_protect Consider Protecting Groups for Activating Substituents q_substrate->action_protect Donor-acceptor systems or carbocation-stabilizing groups are present. action_protect->outcome

Caption: Troubleshooting workflow for cyclopropane ring opening.

Q2: I'm observing a mixture of regioisomers from the ring-opening. How can I control where the ring opens?

A2: Poor regioselectivity is a common issue when dealing with unsymmetrically substituted cyclopropanes. The site of cleavage is determined by a delicate balance of electronic and steric factors.

  • Electronic Control: In donor-acceptor cyclopropanes, the cleavage typically occurs at the bond adjacent to the electron-donating group, as this position can best stabilize the positive charge buildup in the transition state.[9]

  • Steric Control: Bulky substituents can hinder the approach of a nucleophile or the coordination of the acid catalyst, favoring cleavage of the least sterically encumbered bond.[9]

  • Catalyst Influence: The choice of acid catalyst is paramount. Lewis acids coordinate to heteroatoms or electron-withdrawing groups, which can direct the ring-opening.[13][14] The size and nature of the Lewis acid can also influence the steric environment of the transition state.

Strategies to Improve Regioselectivity:

StrategyPrincipleExample Application
Switch from Brønsted to Lewis Acid Lewis acids can coordinate to specific functional groups, directing the nucleophilic attack.For a cyclopropane with an ester group, a Lewis acid like Yb(OTf)₃ may coordinate to the carbonyl oxygen, activating the adjacent C-C bond for cleavage.[13]
Use Bulky Catalysts A sterically demanding Lewis acid can block approach at one site, favoring reaction at a less hindered position.Utilizing a bulky aluminum reagent can enforce a specific reaction pathway.[15]
Modify Substrate Substituents Enhancing the electronic donating or withdrawing properties of substituents can create a more pronounced electronic bias for cleavage.Replacing a methyl ester with a stronger electron-withdrawing group like a nitro group can further polarize the cyclopropane ring.
Q3: What are the best practices for setting up an acid-catalyzed reaction to minimize the risk of cyclopropane ring opening?

A3: Proactive experimental design is crucial. The following protocol outlines best practices for preserving the integrity of the cyclopropane ring.

Experimental Protocol: General Procedure for Acid-Catalyzed Reactions with Sensitive Cyclopropanes

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

    • Ensure all reagents, including the acid catalyst, are anhydrous and of high purity.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Add the solvent and the cyclopropane-containing substrate to the reaction flask.

    • Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before the addition of the acid catalyst. This can help to control the initial exotherm and minimize side reactions.

  • Acid Addition and Monitoring:

    • Add the acid catalyst dropwise as a solution in the anhydrous reaction solvent. This prevents localized high concentrations of acid.

    • Monitor the reaction progress closely by thin-layer chromatography (TLC) or LC-MS. Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Workup:

    • Quench the reaction at low temperature by slowly adding a mild base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine) to neutralize the acid.[16]

    • Proceed with the standard aqueous workup and extraction.

Selection of Milder Acidic Conditions:

If ring-opening persists, consider replacing strong acids with milder alternatives:

  • Weak Brønsted Acids: Pyridinium p-toluenesulfonate (PPTS) or acetic acid can be effective for acid-labile substrates.[17][18]

  • Solid-Supported Acids: Acidic clays (e.g., Montmorillonite K-10) or acidic ion-exchange resins can provide a milder, heterogeneous catalytic system that is easily removed by filtration.[19]

  • Lewis Acids with Non-coordinating Anions: Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are often more gentle than traditional Lewis acids like AlCl₃ or TiCl₄ and can be highly effective catalysts.[13]

Decision Tree for Acid Selection:

start Need for Acid Catalysis with Sensitive Cyclopropane q_substrate Does the substrate have coordinating groups (e.g., C=O, -OH)? start->q_substrate lewis_acid Consider a mild Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) q_substrate->lewis_acid Yes bronsted_acid Start with a weak Brønsted Acid q_substrate->bronsted_acid No q_bronsted_strength Is a stronger acid required? bronsted_acid->q_bronsted_strength solid_acid Try a solid-supported acid (e.g., Montmorillonite K-10) q_bronsted_strength->solid_acid Yes strong_bronsted Use a strong Brønsted acid (e.g., TFA, HCl) at low temp with caution. q_bronsted_strength->strong_bronsted If solid acids fail

Caption: Decision-making for selecting an appropriate acid catalyst.

Q4: Can I use protecting groups to prevent ring-opening?

A4: Yes, protecting group strategies can be highly effective. If a functional group on the cyclopropane or elsewhere in the molecule is activating the ring towards cleavage, protecting it can mitigate this effect.

  • Protecting Electron-Donating Groups: An amine or alcohol substituent on the cyclopropane can be protected to reduce its electron-donating ability. For example, an amine can be protected as a carbamate (e.g., Boc or Cbz), which are generally stable to many acidic conditions used for other transformations.

  • Protecting Groups for Distal Functionality: If an acid-catalyzed reaction is needed elsewhere in the molecule (e.g., deprotection of a silyl ether), and the cyclopropane is sensitive, you may need to reconsider your overall protecting group strategy. It might be necessary to use a protecting group for the cyclopropane itself, though this is less common. A more practical approach is to choose orthogonal protecting groups for the rest of the molecule that can be removed under non-acidic conditions (e.g., hydrogenolysis for a Cbz group, or fluoride for a silyl ether).

References

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Stack Exchange. Available from: [Link]

  • In addition to the cyclopropane ring. (2023, May 15). Purechemistry. Available from: [Link]

  • CYCLOPROPANE RING STRAIN. University of Wisconsin-Platteville. Available from: [Link]

  • Explain the reactivity of cyclopropane Ring. (2025, February 26). Filo. Available from: [Link]

  • Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate. Available from: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Wiley Online Library. Available from: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Center for Biotechnology Information. Available from: [Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ACS Publications. Available from: [Link]

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Royal Society of Chemistry. Available from: [Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. National Center for Biotechnology Information. Available from: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ACS Publications. Available from: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. NOVA School of Science and Technology. Available from: [Link]

  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Royal Society of Chemistry. Available from: [Link]

  • What would be your definition of "mild" conditions for a synthetic pathway? Reddit. Available from: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ResearchGate. Available from: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information. Available from: [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available from: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available from: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Stereoelectronic effects on chemoselectivity in the free radical bromination of arylcyclopropanes. ACS Publications. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • The Use of Supported Acidic Ionic Liquids in Organic Synthesis. MDPI. Available from: [Link]

  • COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. Available from: [Link]

  • A Mild Synthetic Protocol for Conversion of Aldehydes to Nitriles Using a Copper Catalyst and LiHMDS as the Nitrogen Source. ACS Publications. Available from: [Link]

  • Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid. ResearchGate. Available from: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available from: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]

  • Lewis and Bronsted Concept of Acids and Bases. University of California, Davis. Available from: [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. National Center for Biotechnology Information. Available from: [Link]

  • 3.2: Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available from: [Link]

  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. ACS Publications. Available from: [Link]

Sources

Purification techniques for hydrophilic cyclopropane diols from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of hydrophilic cyclopropane diols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the unique challenges associated with purifying these polar, and often sensitive, compounds. The strained cyclopropane ring, coupled with the hydrophilic nature of the diol functional groups, necessitates carefully optimized purification strategies.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of hydrophilic cyclopropane diols from reaction mixtures.

Issue 1: Poor Separation and Significant Streaking on Silica Gel TLC and Column Chromatography.

  • Question: My TLC analysis of the crude reaction mixture using a standard ethyl acetate/hexane mobile phase shows my cyclopropane diol remaining at the baseline or streaking badly. How can I improve this for effective column chromatography?

  • Answer: This is a very common problem for polar compounds like diols on normal-phase silica gel.[3] The strong interaction between the hydroxyl groups and the acidic silanol groups on the silica surface leads to poor elution and band broadening.[1]

    • Solution 1: Modify the Mobile Phase.

      • Increase Polarity: A simple increase in the polarity of your eluent is the first step. A gradient elution starting with a less polar solvent and gradually increasing to a more polar one is often effective.[4] Consider solvent systems like dichloromethane/methanol or ethyl acetate/ethanol.[3]

      • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[1] This will neutralize the active sites on the silica, reducing the strong adsorption of your basic diol and resulting in sharper peaks.[1]

    • Solution 2: Consider an Alternative Stationary Phase.

      • If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for polar and basic compounds.[5]

      • For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique.[6][7] HILIC utilizes a polar stationary phase (like silica or a diol-bonded phase) with a high-organic mobile phase, which is ideal for retaining and separating highly water-soluble analytes.[6][8]

Issue 2: The Cyclopropane Diol is Co-eluting with a Starting Material or Byproduct of Similar Polarity.

  • Question: I've optimized my mobile phase, but my target diol is still co-eluting with an impurity. How can I improve the resolution?

  • Answer: When compounds have very similar polarities, achieving baseline separation can be challenging.

    • Solution 1: Optimize Column Chromatography Parameters.

      • Shallow Gradient: Employ a very shallow gradient around the elution point of your compound.[3] This can significantly improve the separation of closely eluting species.

      • Dry Loading: Instead of dissolving your crude material in a solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel.[4] This "dry loading" technique often results in a more concentrated starting band and better separation.[4]

    • Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

      • For difficult separations, preparative HPLC offers much higher resolution than traditional column chromatography.[9][10] Reversed-phase (RP) HPLC is a powerful tool for purifying polar compounds.[7]

      • Column Selection: While standard C18 columns can struggle with highly polar analytes, specialized columns are available.[7][11] Look for columns with polar-embedded or polar-endcapped phases, or those specifically designed for aqueous mobile phases (e.g., "AQ" or "Hydro" type columns).[7][8][12] These modifications prevent "phase collapse" in highly aqueous conditions and improve the retention of hydrophilic compounds.[12]

Issue 3: Low Recovery of the Cyclopropane Diol After Purification.

  • Question: My yield of the purified diol is significantly lower than expected. What could be causing this loss of material?

  • Answer: Low recovery can stem from several factors, from incomplete extraction to degradation of the target molecule.

    • Possible Cause 1: Inefficient Extraction.

      • Hydrophilic diols can have significant solubility in aqueous phases. During a liquid-liquid extraction workup, your product may not be completely transferring to the organic layer.

      • Solution: Perform multiple extractions (at least 3-4) with your organic solvent to ensure complete recovery.[1] Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and help break emulsions.[1]

    • Possible Cause 2: Irreversible Adsorption on Silica Gel.

      • As mentioned, the strong interaction with silica can sometimes lead to irreversible adsorption and loss of product.

      • Solution: In addition to using basic modifiers, deactivating the silica gel by pre-treating it with the mobile phase containing the modifier can help.

    • Possible Cause 3: Ring-Opening of the Cyclopropane.

      • The strained cyclopropane ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids.[1][2]

      • Solution: Avoid strongly acidic conditions during your workup and purification. If an acidic modifier is required for chromatography (e.g., formic acid or trifluoroacetic acid in RP-HPLC), use the lowest effective concentration and consider neutralizing the collected fractions immediately.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel hydrophilic cyclopropane diol?

A1: A multi-step approach is recommended.

  • Initial Characterization: Begin with Thin-Layer Chromatography (TLC) to find a suitable solvent system.[4] Test a range of polarities and consider adding modifiers like triethylamine or methanol.

  • Flash Column Chromatography: For the initial bulk purification, flash column chromatography on silica gel is a good starting point due to its scalability and cost-effectiveness.[4][13]

  • High-Resolution Polishing Step: For achieving high purity, a final polishing step using preparative HPLC is often necessary.[1][10]

Q2: Can I use recrystallization to purify my hydrophilic cyclopropane diol?

A2: Recrystallization can be a very effective purification technique for solid compounds, provided a suitable solvent or solvent system can be found.[14][15] The principle relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[16][17][18]

  • Solvent Selection: For hydrophilic diols, polar solvents like ethanol, methanol, isopropanol, or even water might be suitable.[1] If a single solvent doesn't work well, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is sparingly soluble) can be employed.[1]

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A combination of techniques is crucial for confirming the identity and purity of your cyclopropane diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound. Coupling with a chromatographic technique like GC-MS or LC-MS can help identify impurities.[19]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column is an excellent way to determine the purity of your final product.[19]

  • Gas Chromatography (GC): If your diol is sufficiently volatile and thermally stable, GC can be a high-resolution method for purity assessment.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped, and allow it to settle. Add a thin layer of sand to the top to protect the stationary phase.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[4] Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to separate the compounds.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of your crude product in a minimal amount of a hot solvent.[3] A good solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: In a larger flask, dissolve the crude material in the minimum amount of the chosen hot solvent.[16]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.[14]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[15][16]

  • Crystal Isolation: Collect the crystals by vacuum filtration.[15]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.[15]

Visualizations

Workflow for Purification of Hydrophilic Cyclopropane Diols

Purification_Workflow cluster_start Initial Steps cluster_purification Purification Methods cluster_analysis Purity Analysis Start Crude Reaction Mixture TLC TLC Analysis for Solvent System Start->TLC Column Flash Column Chromatography TLC->Column Primary Purification Analysis NMR, MS, Analytical HPLC/GC Column->Analysis Check Purity HPLC Preparative HPLC HPLC->Analysis Recrystal Recrystallization (if solid) Recrystal->Analysis Analysis->HPLC Further Purification Needed Analysis->Recrystal Final Polishing (if applicable) End Pure Cyclopropane Diol Analysis->End Purity Confirmed

Caption: A general workflow for the purification of hydrophilic cyclopropane diols.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Logic Problem Poor Separation / Streaking in Column Chromatography Cause1 Strong Interaction with Silica Problem->Cause1 Cause2 Co-eluting Impurities Problem->Cause2 Solution1a Increase Mobile Phase Polarity Cause1->Solution1a Solution1b Add Basic Modifier (e.g., Triethylamine) Cause1->Solution1b Solution1c Change to Alumina or HILIC Cause1->Solution1c Solution2a Use a Shallower Gradient Cause2->Solution2a Solution2b Dry Load Sample Cause2->Solution2b Solution2c Use Preparative HPLC Cause2->Solution2c

Caption: Troubleshooting logic for common chromatographic issues.

References

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025.
  • Purification of diols from aqueous and organic systems in comparison. ResearchGate.
  • Recrystallization.
  • Recrystallization1.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Column Chromatography Guide. Phenomenex. Published December 12, 2025.
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Published December 8, 2017.
  • Polar Compounds. SIELC Technologies.
  • US Patent US20120184783A1 - Process for the separation and purification of a mixed diol stream. Google Patents.
  • US Patent US9227896B2 - Process for the separation and purification of a mixed diol stream. Google Patents.
  • Application Note: Purification of Crude 4-Ethyldecane-3,3-diol. Benchchem. Published 2025.
  • High-Performance Preparative LC Techniques. Phenomenex.
  • Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. PMC. Published March 1, 2021.
  • Recrystallization. Chemistry LibreTexts. Published January 29, 2023.
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Published August 11, 2004.
  • Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recovery of Cembratrien-Diols from Waste Tobacco (Nicotiana tabacum L.) by Microwave-Assisted Deep Eutectic Solvent Extraction: Optimization, Separation, and In Vitro Bioactivity. MDPI. Published March 31, 2024.
  • Recrystallization (chemistry). Wikipedia.
  • Principles in preparative HPLC. University of Warwick.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Published February 1, 2014.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Published November 12, 2020.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC.
  • Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. Benchchem.
  • Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability. Benchchem.
  • Cyclopropanation. Wikipedia.
  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. Benchchem.
  • 9.13: Cyclopropane Synthesis. Chemistry LibreTexts. Published March 16, 2020.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Published January 26, 2021.
  • Technical Support Center: Purification of Crude 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.
  • A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene. Benchchem.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. Published October 18, 2023.
  • Targeted Delivery Strategies for Hydrophilic Phytochemicals. MDPI. Published June 24, 2025.
  • Why is cyclopropane-1,1-diol stable [closed]. Chemistry Stack Exchange. Published June 13, 2019.
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. PMC.
  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Published March 25, 2025.
  • Surface Hydrophilic Modification of Polypropylene by Nanosecond Pulsed Ar/O 2 Dielectric Barrier Discharge. MDPI. Published December 29, 2024.
  • ASAP (As Soon As Publishable). ACS Publications. Published February 28, 2026.

Sources

Overcoming steric hindrance in 1,2-disubstituted cyclopropane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for cyclopropane functionalization. Synthesizing and modifying highly strained, sterically hindered 1,2-disubstituted cyclopropanes presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, validated protocols, and structural data to help you overcome poor yields, ring-opening side reactions, and low diastereoselectivity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing severe yield drops and ring-opening side reactions when attempting cross-coupling on 1,2-disubstituted cyclopropanes. What is the mechanistic cause, and how can I resolve it?

Causality & Solution: 1,2-disubstituted cyclopropanes possess significant ring strain (~27.5 kcal/mol). When traditional transition metals oxidatively add to these sterically hindered bonds, the steric clash elongates the C–C bond. To relieve this strain and minimize steric repulsion, the intermediate undergoes rapid β-carbon elimination, leading to acyclic alkene byproducts[1].

To resolve this, shift to a cross-electrophile coupling (XEC) strategy using 1,3-dimesylates with a Nickel catalyst and rigid bidentate ligands (e.g., dppm or rac-BINAP). By abstracting an iodine atom to form a 2° alkyl radical intermediate, the reaction proceeds via a stereoablative pathway. This radical pathway is less sensitive to initial steric bulk, allowing for controlled Ni(II) oxidative addition and subsequent reductive elimination to form the strained ring without fragmentation[2],[3].

Q2: My C–H borylation of 1,2-disubstituted cyclopropylamines yields poor diastereocontrol. How can I improve the cis/trans ratio?

Causality & Solution: Standard ligands are conformationally flexible. When a bulky 1,2-disubstituted substrate approaches the catalyst, the ligand flexes to avoid steric clash. This flexibility inadvertently opens multiple stereochemical transition states, ruining diastereocontrol[1].

You must utilize conformationally fixed chiral bisphosphine ligands engineered with bulky silyl modulators (e.g., TMS or TES groups on the ligand backbone). These modulators interlock with the phosphine moieties, creating a rigid chiral pocket. Because the pocket cannot flex under steric pressure, the substrate is forced into a single stereoretentive trajectory, yielding >99:1 cis/trans ratios[4],[5].

Q3: How can I functionalize unactivated alkenes that have severe steric hindrance without relying on metal carbenoids?

Causality & Solution: Traditional metal carbenoid approaches fail because bulky substituents physically block the carbenoid approach trajectory. Instead, employ a dication pool strategy . Electrolysis of thianthrene generates a highly electrophilic dication that reacts with the alkene to form an alkenyl thianthrenium intermediate. This decouples the alkene activation step from the substitution step, allowing even highly hindered unconjugated dienes to undergo selective cyclopropanation with carbon pronucleophiles[6],[7].

Section 2: Logical Workflows & Mechanisms

Ni_Catalysis A 1,3-Dimesylate Substrate B Iodine Atom Abstraction A->B Ni(I) species C 2° Alkyl Radical Intermediate B->C - I radical D Ni(II) Oxidative Addition C->D Stereoablative E Reductive Elimination (Ring Closure) D->E Ligand control F 1,2-Disubstituted Cyclopropane E->F Strain tolerated

Ni-Catalyzed Cross-Electrophile Coupling Mechanism for Cyclopropanes.

Ligand_Design N1 Steric Hindrance in 1,2-Disubstituted Substrates N2 Standard Ligands: Flexible, Poor Recognition N1->N2 Leads to N3 Bulky Silyl Modulators (TMS, TES, DMPS) N2->N3 Overcome by N4 Conformationally Fixed Chiral Pocket N3->N4 Induces N5 High Diastereocontrol (>99:1 cis/trans) N4->N5 Results in

Logical flow of ligand steric modulation to achieve high diastereocontrol.

Section 3: Self-Validating Experimental Protocols

Protocol A: Ni-Catalyzed Cross-Electrophile Coupling of 1,3-Dimesylates

Purpose: To synthesize 1,2-disubstituted alkylcyclopropanes while avoiding ring-opening side reactions.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine NiBr₂·glyme (10 mol%), rac-BINAP (10 mol%), and Mn powder (2.0 equiv) in anhydrous DMA.

    • Validation Checkpoint: Stir at room temperature for 20 minutes. Observe the color change from pale green to deep red/brown, validating the successful reduction of Ni(II) to the active Ni(0) species.

  • Substrate Addition: Add the sterically hindered 1,3-dimesylate substrate (1.0 equiv) and sodium iodide (20 mol%) to the activated catalyst solution.

    • Validation Checkpoint: Monitor the reaction via GC-MS or TLC after 2 hours. The disappearance of the 1,3-dimesylate starting material and the appearance of a transient iodine-adduct confirms successful radical generation.

  • Cyclization & Workup: Stir the mixture at 60 °C for 12 hours. Quench with 1M HCl and extract with ethyl acetate.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The emergence of characteristic upfield multiplets (0.5–1.0 ppm) provides self-validation of successful cyclopropane ring closure, confirming the absence of acyclic alkene peaks (5.0–6.0 ppm).

Protocol B: Cu(I)-Catalyzed Asymmetric Borylative Cyclopropanation

Purpose: To achieve high cis/trans selectivity in sterically demanding borylation.

  • Ligand-Metal Complexation: Mix CuOtBu (5 mol%) and the TMS-modulated bisphosphine ligand (R)-L2 (5 mol%) in THF at room temperature.

    • Validation Checkpoint: A shift to a homogeneous, clear yellow solution within 10 minutes validates successful ligand-metal complexation.

  • Borylation Reagent Activation: Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) to the mixture.

    • Validation Checkpoint: A rapid color shift to dark brown indicates the successful transmetalation and formation of the active Cu-boryl catalytic species.

  • Electrophile Addition: Cool the system to -78 °C and slowly add the bulky silyl-substituted allylic electrophile.

    • Validation Checkpoint: Monitor the reaction progress by ¹¹B NMR. The shift of the boron signal from ~30 ppm (unreacted B₂pin₂) to ~33 ppm validates the formation of the borylcyclopropane product with intact stereocenters.

Section 4: Quantitative Data Presentation

The table below summarizes the critical impact of ligand steric modulators on the Cu(I)-catalyzed borylative cyclopropanation of highly hindered 1,2-disubstituted alkenes[4],[5].

Ligand Modulator TypeYield (%)Enantiomeric Excess (ee %)cis/trans RatioMechanistic Impact
None (Standard) < 40%< 50%1.5 : 1Ligand flexing allows multiple transition states.
TMS (Trimethylsilyl) 97%98%> 99 : 1Interlocking groups fix the chiral pocket.
TES (Triethylsilyl) 98%96%97 : 3Slight over-crowding marginally reduces cis selectivity.
DMPS (Dimethylphenylsilyl) 98%96%> 99 : 1Optimal balance of rigidity and substrate accommodation.

References

  • Cyclopropane-to-organoboron conversion via C–H and C–C bond activation. rsc.org.[Link]

  • Alkene Functionalization via a Dication Pool Strategy. wisc.edu.[Link]

  • Conformationally Fixed Chiral Bisphosphine Ligands by Steric Modulators on the Ligand Backbone: Selective Synthesis of Strained 1,2-Disubstituted Chiral cis-Cyclopropanes. acs.org.[Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. nih.gov.[Link]

  • Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes. organic-chemistry.org.[Link]

  • Cross-Electrophile Coupling Reactions of Alkyl Carbinol Derivatives for the Synthesis of Cyclopropanes. escholarship.org.[Link]

  • Title Conformationally Fixed Chiral Bisphosphine Ligands by Steric Modulators on the Ligand Backbone: Selective Synthesis of Str. huscap.hokudai.ac.jp.[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for the Crystallization of Cyclopropyl Methanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of solvent systems in the crystallization of cyclopropyl methanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization-based separation of these isomers.

Introduction

Cyclopropyl methanol is an important building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Depending on the synthetic route and substitution patterns on the cyclopropyl ring, it can exist as a mixture of stereoisomers (enantiomers or diastereomers). The separation of these isomers is often a critical step to ensure the desired pharmacological activity and to meet regulatory requirements. Crystallization is a powerful and scalable technique for isomer separation, but its success is highly dependent on the selection of an appropriate solvent system. This guide provides a structured approach to troubleshooting and frequently asked questions to aid in the development of robust crystallization processes for cyclopropyl methanol isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of cyclopropyl methanol isomers.

Issue 1: No crystals are forming, even after extended cooling.

  • Probable Causes:

    • Insufficient Supersaturation: The concentration of the cyclopropyl methanol isomer mixture in the solvent may be too low to induce nucleation.[3]

    • High Solubility: The chosen solvent may be too effective at dissolving both isomers, preventing the solution from becoming supersaturated upon cooling.

    • Presence of Impurities: Impurities can inhibit the nucleation process.[3]

    • Wide Metastable Zone: The energy barrier for crystal nucleation may be too high, requiring a significant degree of supersaturation that is not being reached.[3]

  • Solutions:

    • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the isomer mixture.[3][4] Re-cool the solution and observe for crystal formation.

    • Solvent Screen: Perform a systematic solvent screen to identify a solvent or solvent mixture with lower solubility for one of the isomers. A good starting point is to test a range of solvents with varying polarities (e.g., hydrocarbons, ethers, esters, alcohols).

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the liquid level. This can create microscopic imperfections that serve as nucleation sites.[3]

      • Seeding: If a small amount of the desired pure isomer is available, add a few seed crystals to the supersaturated solution to initiate crystallization.

    • Anti-Solvent Addition: If the isomers are highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the isomers are poorly soluble) can be slowly added to the solution to induce precipitation.

Issue 2: The product is "oiling out" instead of crystallizing.

  • Probable Causes:

    • High Concentration: The concentration of the solute may be too high, leading to the separation of a liquid phase (the "oil") instead of a solid crystalline phase.[4]

    • Low Melting Point: The melting point of the isomer mixture or the desired isomer may be lower than the crystallization temperature.

    • Inappropriate Solvent: The solvent may be too polar or too non-polar, favoring liquid-liquid phase separation over solid-liquid phase separation.[3]

  • Solutions:

    • Dilute the Solution: Add more of the primary solvent to reduce the concentration before cooling.[3][4]

    • Lower the Crystallization Temperature: Employ a colder cooling bath to ensure the temperature is well below the melting point of the desired isomer.

    • Change the Solvent System: Experiment with a solvent of different polarity. For example, if oiling out occurs in a highly polar solvent, try a less polar one.[3]

Issue 3: The crystal yield is very low.

  • Probable Causes:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4]

    • Insufficient Cooling: The final temperature of the crystallization may not be low enough to maximize the precipitation of the desired isomer.

    • Sub-optimal Solvent: The chosen solvent may have a relatively high solubility for the target isomer even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: If the mother liquor is still available, evaporate some of the solvent and re-cool to recover more product. For future experiments, use a smaller volume of solvent.

    • Optimize Cooling Profile: Ensure the solution is cooled to the lowest practical temperature for a sufficient amount of time to allow for complete crystallization.

    • Re-evaluate the Solvent System: A different solvent or the use of an anti-solvent might be necessary to decrease the solubility of the target isomer and improve the yield.

Issue 4: The isomeric purity of the crystals is poor.

  • Probable Causes:

    • Poor Solvent Selectivity: The chosen solvent does not provide a significant enough difference in solubility between the isomers.[3]

    • Rapid Crystallization: Fast crystal growth can trap impurities and the undesired isomer within the crystal lattice.[4]

    • Eutectic Formation: The isomer mixture may form a eutectic, where both isomers crystallize out together at a specific composition.[5][6]

  • Solutions:

    • Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent that maximizes the solubility difference between the isomers.[3] (See Experimental Protocol 1).

    • Slow Cooling: Employ a slow and controlled cooling rate to promote the growth of purer crystals. This can be achieved by placing the crystallization vessel in an insulated container or a programmable cooling bath.

    • Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained crystals, potentially in a different solvent system, can further enhance the isomeric purity.

    • Phase Diagram Analysis: For challenging separations, constructing a solid-liquid phase diagram can help to understand the crystallization behavior of the isomer mixture and identify the optimal conditions for separation.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent system for the crystallization of cyclopropyl methanol isomers?

A1: The selection of a suitable solvent is guided by the principle of "like dissolves like," but with the goal of finding a solvent where one isomer is significantly less soluble than the other.

  • Initial Screening: Start with a diverse range of solvents with varying polarities. Given that cyclopropyl methanol has a hydroxyl group capable of hydrogen bonding, consider solvents like alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and ethers (e.g., diethyl ether, tetrahydrofuran).[9][10] Also include less polar solvents like toluene and heptane.

  • Solubility Tests: At a small scale, test the solubility of your isomer mixture in these solvents at room temperature and at an elevated temperature (e.g., near the solvent's boiling point). An ideal solvent will show poor solubility at room temperature and good solubility at the higher temperature for the mixture. The key is to then determine if there is a differential solubility for the isomers.

  • Hydrogen Bonding: The hydroxyl group of cyclopropyl methanol is a key feature.[9][11] Solvents that can act as hydrogen bond donors or acceptors will have strong interactions.[12][13] Sometimes, a solvent that competes less effectively for hydrogen bonding with the desired isomer can promote its crystallization.

Q2: What is the role of temperature in the selective crystallization of isomers?

A2: Temperature is a critical parameter that directly influences solubility and, therefore, the yield and selectivity of the crystallization process.

  • Solubility Gradient: The solubility of most organic compounds, including cyclopropyl methanol isomers, increases with temperature. A steep solubility curve as a function of temperature is desirable for cooling crystallization, as it allows for a high recovery of the product upon cooling.[14]

  • Selective Temperature Range: The optimal temperature range for crystallization is one where the solution is supersaturated with respect to the desired isomer but remains undersaturated or only slightly saturated with respect to the undesired isomer. This allows for the selective precipitation of the target isomer.

  • Kinetic Control: The rate of cooling can influence the crystal form (polymorphism) and the inclusion of impurities.[15][16] Slow, controlled cooling generally leads to higher purity crystals.

Q3: What analytical methods can be used to determine the isomeric purity of my crystals?

A3: Accurate determination of isomeric composition is essential to evaluate the success of your crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. It utilizes a chiral stationary phase to differentiate between the enantiomers.[17][18]

  • Chiral Gas Chromatography (GC): For volatile compounds like cyclopropyl methanol, chiral GC with a chiral column is an excellent technique for determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the protons of each enantiomer, allowing for their quantification.

  • For Diastereomers: Diastereomers have different physical properties and can often be separated and quantified using standard (non-chiral) HPLC or GC methods.[19]

Q4: Can additives be used to improve the selective crystallization of cyclopropyl methanol isomers?

A4: Yes, additives can sometimes have a significant impact on crystallization.

  • Inhibitors: A "tailor-made" additive that is structurally similar to the undesired isomer can sometimes inhibit its nucleation and growth, allowing the desired isomer to crystallize preferentially.[20][21][22]

  • Promoters: In some cases, an additive might promote the crystallization of a specific polymorph of the desired isomer that is easier to isolate.[23]

  • Caution: The use of additives adds complexity to the system. It is important to screen for the effect of the additive and to ensure that it does not get incorporated into the final crystalline product as an impurity.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Hydrogen Bonding
n-Heptane0.198None
Toluene2.4111None
Diethyl Ether2.835Acceptor
Ethyl Acetate4.477Acceptor
Tetrahydrofuran (THF)4.066Acceptor
Acetone5.156Acceptor
Isopropanol3.982Donor & Acceptor
Ethanol4.378Donor & Acceptor
Methanol5.165Donor & Acceptor
Water10.2100Donor & Acceptor

Note: This data is for illustrative purposes. Actual values may vary slightly.

Experimental Protocols

Experimental Protocol 1: Systematic Solvent Screening for Selective Crystallization

Objective: To identify a solvent or solvent mixture that provides the best separation of cyclopropyl methanol isomers by crystallization.

Materials:

  • Mixture of cyclopropyl methanol isomers

  • A selection of solvents from Table 1

  • Small vials or test tubes with caps

  • Heating block or water bath

  • Cooling bath (ice-water or freezer)

  • Analytical instrument for isomer analysis (e.g., chiral HPLC or GC)

Procedure:

  • Preparation: In separate vials, add a small, known amount of the cyclopropyl methanol isomer mixture (e.g., 10-20 mg).

  • Solubility at Room Temperature: To each vial, add a small volume (e.g., 0.1 mL) of a different solvent. Observe if the solid dissolves completely at room temperature. If it does, that solvent is likely too good a solvent for cooling crystallization.

  • Solubility at Elevated Temperature: For the solvents in which the solid did not dissolve at room temperature, gently heat the vials while adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in a cooling bath for a set period (e.g., 1-2 hours).

  • Isolation and Analysis: If crystals have formed, carefully remove the mother liquor with a pipette. Wash the crystals with a small amount of cold solvent. Dry the crystals.

  • Compositional Analysis: Dissolve a small sample of the crystals and the corresponding mother liquor and analyze the isomeric composition using an appropriate analytical method.

  • Evaluation: The ideal solvent will show a high concentration of the desired isomer in the crystalline solid and a high concentration of the undesired isomer in the mother liquor.

Visualizations

Solvent_Selection_Workflow start Start: Isomer Mixture solubility_screen Perform Broad Solvent Solubility Screen (Polar & Non-Polar Solvents) start->solubility_screen hot_dissolution Assess Solubility at Elevated Temperature solubility_screen->hot_dissolution cooling Cool Solution to Induce Crystallization hot_dissolution->cooling analysis Analyze Isomeric Purity of Crystals & Mother Liquor cooling->analysis troubleshoot Troubleshoot: - Oiling Out? - No Crystals? cooling->troubleshoot decision Sufficient Separation? analysis->decision end End: Optimized System decision->end Yes optimize Optimize: - Cooling Rate - Solvent Ratio (Co-solvent) - Anti-solvent Addition decision->optimize No troubleshoot->optimize optimize->solubility_screen

Caption: Workflow for solvent selection in isomer separation.

Solvent_Interactions cluster_solid Solid Phase (Crystal Lattice) Isomer_A Isomer A (Desired) Solvent Solvent Molecules Isomer_A->Solvent Stronger Solute-Solvent Interaction (Higher Solubility) Isomer_B Isomer B (Undesired) Isomer_B->Solvent Crystal_A Crystal of Isomer A Isomer_B->Crystal_A Selective Crystallization

Caption: Solvent interactions driving selective crystallization.

References

  • Vertex AI Search. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • Chemicals.in. (n.d.). Cyclopropyl Methanol.
  • CymitQuimica. (n.d.). CAS 14300-33-5: dicyclopropylmethanol.
  • LookChem. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis.
  • LookChem. (n.d.). Cyclopropylmethanol.
  • MDPI. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols.
  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • Annual Reviews. (2011, March 15). Crystal Polymorphism in Chemical Process Development.
  • ResearchGate. (n.d.). Solid-liquid equilibrium phase diagram for binary mixtures of cis/trans....
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs.
  • MDPI. (2025, January 9). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols.
  • Sulzer. (n.d.). Fractional Crystallization.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • ResearchGate. (n.d.). Overview of the isobaric phase diagrams shown in Figure 2. To allow a....
  • ScholarWorks@UMass Amherst. (n.d.). The Impact of Drying Additives on Selective Polymorph Crystallization of Acetaminophen.
  • Taylor & Francis Online. (2026, January 28). Molecular insights into solubility and crystallization of d-ribose in alcohols: combined experimental and electrostatic potential analysis.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*.
  • ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability | Crystal Growth & Design.
  • ACS Publications. (2019, August 12). Resolution Control in a Continuous Preferential Crystallization Process.
  • YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization?.
  • ResearchGate. (n.d.). Separation of the cresol isomers by stripping crystallization | Request PDF.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • RSC Publishing. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Sigma-Aldrich. (n.d.). Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
  • Dove Press. (n.d.). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process.
  • ResearchGate. (n.d.). Effects of Additives in Solution Crystallization.
  • University of Minnesota. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility.
  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization.
  • PMC. (n.d.). The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • PMC. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • Symbiosis. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • ResearchGate. (2025, August 5). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols | Request PDF.
  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • ACS Publications. (2024, April 4). A Mathematically Simplified Solid–Solid–Liquid Ternary Phase Diagram with Tie-Lines for Early Process Development Validated by Chiral Resolution of Racemic Ibuprofen.
  • MDPI. (2023, May 31). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics.
  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • ACS Publications. (2025, October 15). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes.
  • Tulane University. (2011, February 7). 2 Component Phase Diagrams.
  • LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures.
  • ResearchGate. (2016, December 6). (PDF) Separation of alcohol isomers by host-guest chemistry.
  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • NSF Public Access Repository. (2021, June 1). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces.

Sources

Technical Support Center: Strategies for Removing Metal Catalyst Impurities from Cyclopropane Diol Products

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying cyclopropane diol products from residual metal catalysts. The unique polarity and potential chelating nature of diols demand a nuanced approach to purification. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a framework for developing a robust, validated purification strategy.

Section 1: The Regulatory & Scientific Imperative for Metal Removal

This section addresses the fundamental reasons why rigorous removal of metal catalyst residues is a non-negotiable aspect of chemical synthesis, particularly in the pharmaceutical field.

Q1: Why is it critical to remove residual metal catalysts from my cyclopropane diol product, especially if it's a pharmaceutical intermediate?

A1: The removal of metal catalyst residues is paramount for three primary reasons: patient safety, regulatory compliance, and scientific integrity.

  • Patient Safety and Regulatory Compliance: Many transition metals used as catalysts (e.g., Palladium, Ruthenium, Rhodium) are toxic and pose a risk to patient health.[1] Global regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities in final drug products.[2][3][4] These metals are often classified as "Class 2B" impurities—elements that are typically intentionally added to a process and require a risk assessment.[1] Failure to meet the specified Permitted Daily Exposure (PDE) limits will prevent regulatory approval of a drug product.[5]

  • Scientific Integrity of Biological Data: Residual metals can interfere with biological assays, leading to false positives or negatives and compromising the integrity of your research data. For instance, trace palladium has been shown to impact screening results, and it is recommended that levels be quantified and controlled below 100 ppm for compounds destined for any biological testing.[6]

  • Chemical Compatibility and Stability: Residual catalysts can interfere with downstream synthetic steps by catalyzing unwanted side reactions, degrading the product, or poisoning catalysts used in subsequent transformations.[7] Their presence can also adversely affect the long-term stability and efficacy of the final active pharmaceutical ingredient (API).[5]

ICH Q3D Classification of Common Catalytic Metals Elements Toxicity & Regulatory Requirement
Class 1 As, Cd, Hg, PbHuman toxicants. Must be evaluated in all cases.
Class 2A Co, Mo, Ni, V, SeHigh probability of occurrence in drug products. Require risk assessment.
Class 2B Pd, Pt, Rh, Ru, Ir, Os, Au, Ag, TlConsidered elemental impurities only when intentionally added. Require risk assessment.[4]
Class 3 Cr, Cu, Li, Sn, Sb, BaRelatively low toxicity by oral route but may require consideration for other routes (e.g., parenteral).[4]

Table 1: A summary of ICH Q3D classifications for elemental impurities commonly used as catalysts, highlighting the importance of risk assessment for intentionally added metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).[1][4]

Section 2: Designing a Purification Strategy for Polar Diols

Cyclopropane diols present unique challenges due to their polarity. This section outlines a general workflow and addresses the specific considerations for these molecules.

Q2: I've just finished my reaction. What's a good general workflow for removing the metal catalyst?

A2: A robust purification strategy is multi-step, starting with bulk removal and progressing to fine polishing, with analytical verification at the end. The specific choices depend on whether your catalyst is heterogeneous (e.g., Pd/C) or homogeneous (e.g., a soluble Pd complex).

cluster_0 Purification Workflow start Reaction Complete workup Initial Aqueous Workup / Quench start->workup bulk_removal Bulk Metal Removal (e.g., Celite Filtration for Pd/C) workup->bulk_removal scavenging Fine Purification (Scavenger Resin, Activated Carbon) bulk_removal->scavenging If homogeneous or fine particles remain polish Final Polish (Crystallization, Chromatography) scavenging->polish analysis Quantify Residual Metal (ICP-MS, XRF) polish->analysis finish Purified Product analysis->finish

Diagram 1: General Decision Workflow for Metal Catalyst Removal.

Q3: My cyclopropane diol is highly polar and potentially water-soluble. How does this affect my purification strategy?

A3: The high polarity and the presence of two hydroxyl groups in your product are critical considerations. These features can lead to:

  • Chelation: The diol functionality can coordinate with the metal center, making the catalyst more soluble in the reaction medium and harder to remove.[8]

  • Chromatography Challenges: Standard silica gel chromatography can be difficult due to strong product adsorption, leading to poor recovery and band tailing.

  • Extraction Issues: If the diol has significant water solubility, achieving clean separation during a liquid-liquid extraction can be problematic.

Recommended Adjustments:

  • Prioritize Adsorbents: Focus on methods like metal scavengers and activated carbon, which are less dependent on phase separation.

  • Solvent Selection: When using scavengers, choose a solvent that fully dissolves your diol product but also allows for efficient scavenger performance. Polar aprotic solvents like THF, acetonitrile, or acetone are often good starting points.[9]

  • Modified Chromatography: If chromatography is necessary, consider using a more polar stationary phase (like C18 reverse-phase silica) or deactivating standard silica with a base (e.g., triethylamine in the eluent) to reduce product adsorption.[7]

  • Crystallization: This can be a highly effective final step for polar molecules, as it can selectively isolate the desired product from both metal and organic impurities.[10]

Section 3: Troubleshooting Common Purification Methods

This section provides direct answers to specific problems you may encounter during purification.

Filtration

Q4: I filtered my reaction mixture through a pad of Celite®, but the filtrate is still grey/black. What went wrong?

A4: This indicates that fine catalyst particles, typically from a heterogeneous catalyst like Pd/C, have passed through your filter bed. Common causes and solutions include:

  • Improperly Packed Celite Pad: A cracked or too-thin Celite bed will not effectively trap fine particles. The pad should be at least 1-2 cm thick and packed evenly under a gentle vacuum.[8][11]

  • Celite Bed Ran Dry: Never let the Celite pad go dry after the initial solvent wash and before adding your reaction mixture. A dry pad can crack, creating channels for particles to pass through.[8]

  • Disturbing the Bed: Pouring the reaction mixture too aggressively can disturb the surface of the Celite bed. Pour it gently down the side of the funnel or onto a piece of filter paper placed on top of the bed.

  • Colloidal Metal Formation: In some cases, the metal may have formed colloidal nanoparticles that are too small to be trapped by Celite alone. In this scenario, subsequent treatment with a scavenger or activated carbon is necessary.[11]

Adsorption (Activated Carbon)

Q5: I used activated carbon for purification, but my product yield is very low. Why?

A5: This is a classic issue of product adsorption onto the carbon surface.[7] Activated carbon has a very high surface area and can non-selectively adsorb organic molecules, especially those with polar functional groups like diols.

  • Mitigation Strategies:

    • Reduce the Amount: Use the minimum amount of activated carbon necessary (start with 1-2 wt% relative to your product).

    • Thorough Washing: After filtering off the carbon, wash the filter cake extensively with a polar solvent to recover adsorbed product.

    • Consider Alternatives: For valuable intermediates, a more selective metal scavenger resin may be a better choice to minimize product loss.[7]

Q6: Activated carbon treatment didn't remove all the metal. How can I improve its efficiency?

A6: The effectiveness of activated carbon depends on several factors. To improve performance:

  • Increase Contact Time/Temperature: Adsorption is a kinetic process. Increasing the stirring time or gently heating the mixture (if your product is stable) can improve removal efficiency.[7]

  • Choose the Right Carbon: Activated carbons have different pore structures and surface chemistries. Some are specifically designed for metal removal.[12] For enhanced performance, consider impregnated carbons (e.g., with sulfur), which have a higher affinity for specific heavy metals.[13][14]

  • Solvent Choice: The solvent can impact the accessibility of the metal to the carbon surface. The reaction solvent may not be optimal for the purification step. A solvent screen can identify a more effective medium.

Metal Scavengers

Q7: How do I choose the right metal scavenger for my specific catalyst (Pd, Ru, Rh)?

A7: The choice of scavenger is based on the principle of chemisorption, where a functional group on the scavenger has a high affinity for the target metal.[15]

  • For Palladium (Pd): Sulfur- and nitrogen-based scavengers are highly effective due to the soft nature of palladium. Resins functionalized with thiols, thioureas, or trimercaptotriazine (TMT) are excellent choices.[15][16]

  • For Ruthenium (Ru) and Rhodium (Rh): These metals can be more challenging. Amine-based, thiol-based, and TMT scavengers are good starting points.[9] Sometimes, an oxidative workup to change the metal's oxidation state can make it easier to scavenge. For example, oxidizing Ru species with a mild oxidant can facilitate removal.[17]

Scavenger Type Functional Group Primary Metal Targets Mechanism & Comments
Thiol-Based -SHPd, Pt, Ru, Rh, CuStrong binding to soft platinum-group metals. Highly effective.[15]
Amine-Based -NH₂, -NR₂Pd, Ru, Rh, CuGood for a broad range of metals. Can be basic, so check product stability.
Trimercaptotriazine (TMT) Triazine-trithiolPd, Ag, Hg, Cu, PbVery high affinity for palladium. Often used in process chemistry for achieving low ppm levels.[9][16]
Activated Carbon Carbon SurfaceBroad SpectrumAdsorption is less selective. Risk of product loss. Good for bulk removal of colored impurities.[12]

Table 2: Comparison of common metal scavenging technologies and their primary targets.

Q8: My scavenger resin was ineffective. What are the common reasons for failure?

A8: If a scavenger fails, consider these factors:

  • Incorrect Oxidation State: The scavenger may be selective for a specific oxidation state (e.g., Pd(0) vs. Pd(II)). The metal's state can change during workup. A screen of different scavenger types may be necessary.[7]

  • Insufficient Equivalents or Time: Scavenging is a stoichiometric process. Use 3-5 equivalents of scavenger relative to the residual metal content and allow sufficient time (often several hours to overnight) for binding.[9][16]

  • Strongly Coordinating Ligands: If the metal is bound to very strong ligands from the reaction, it may not be available to bind to the scavenger.

  • Solvent Effects: The chosen solvent must swell the resin to allow access to the binding sites but also keep the metal species in solution.[9]

Section 4: Analytical Verification

Purification is incomplete without verification. This section covers how to confirm your product meets the required purity standards.

Q11: How can I be sure I've removed the metal to the required level?

A11: Visual inspection is not enough. Quantitative analysis is required to confirm you have met regulatory or internal specifications.

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the gold-standard technique for trace metal analysis, capable of detecting metals at parts-per-billion (ppb) levels. It is the required method for final product validation and release.[18][19]

  • High-Energy Polarized-Beam X-Ray Fluorescence (XRF): This is a rapid and non-destructive technique that can be used for in-process monitoring of palladium levels down to low ppm concentrations.[20]

  • Catalysis-Based Fluorometric Methods: For palladium, rapid and high-throughput assays exist that use the residual catalyst to trigger a fluorescent signal. These are excellent for screening purification methods quickly in a development setting but are not a replacement for ICP-MS for final validation.[19][21]

Section 5: Detailed Experimental Protocols

The following are generalized protocols. You must adapt them to the specific scale, solvent, and nature of your cyclopropane diol product.

Protocol 1: Removal of Heterogeneous Catalysts (e.g., Pd/C) using Celite Filtration
  • Prepare the Funnel: Select a Büchner or fritted glass funnel. Place a piece of filter paper that fits snugly at the bottom.

  • Create the Slurry: In a separate beaker, create a slurry of Celite® in the reaction solvent (or a compatible solvent). The consistency should be like a thin milkshake.

  • Pack the Pad: With the funnel under a gentle vacuum, slowly pour the Celite slurry into the funnel. The goal is to build up a uniform, level pad that is 1-2 cm thick.[8]

  • Wash and Settle: Wash the pad with 2-3 funnel volumes of fresh solvent to remove any fine Celite particles and settle the bed. CRITICAL: Do not let the solvent level drop below the top of the Celite bed from this point forward to prevent cracking.[8]

  • Filter the Reaction: Gently pour or pipe the entire reaction mixture onto the center of the Celite pad.

  • Wash Thoroughly: Once the reaction mixture has passed through, wash the filter cake with several portions of fresh solvent to ensure complete recovery of your product.

  • Combine and Concentrate: Combine the filtrate and washes and proceed with solvent removal.

cluster_1 Scavenger Resin Workflow start Crude Product Solution (Post-Workup) add_scavenger Add Scavenger Resin (3-5 eq. to metal) start->add_scavenger stir Stir Mixture (Room Temp or gentle heat, 4-24 hours) add_scavenger->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrate & Washes wash->combine analyze Analyze Aliquot (e.g., ICP-MS) combine->analyze In-process check concentrate Concentrate Solvent combine->concentrate final_product Purified Product concentrate->final_product

Diagram 2: Step-by-Step Scavenger Resin Workflow.

Protocol 2: General Procedure for Metal Removal using a Solid-Supported Scavenger Resin
  • Choose the Scavenger: Based on the target metal, select an appropriate scavenger resin (e.g., Biotage® MP-TMT for palladium).[9]

  • Determine Amount: Calculate the molar amount of residual metal catalyst in your reaction mixture. Add 3-5 molar equivalents of the scavenger resin.[9]

  • Incubate: Add the resin to the solution of your crude product. Stir the resulting slurry at room temperature or with gentle heating (e.g., 40-50 °C), ensuring your product is stable at that temperature. The required time can range from 2 to 24 hours.[9]

  • Filter: Filter the mixture through a simple filter paper or fritted funnel to remove the solid resin.

  • Wash: Thoroughly wash the collected resin on the filter with fresh solvent to recover any adsorbed product.

  • Analyze and Concentrate: Combine the filtrate and washes. At this stage, it is wise to take a small aliquot for ICP-MS analysis to confirm successful metal removal before proceeding to concentrate the entire batch.

Protocol 3: Purification using Activated Carbon
  • Determine Amount: Weigh out activated carbon corresponding to 1-5% of the theoretical mass of your product.[7] Start with a lower amount to minimize product loss.

  • Add to Solution: Add the powdered activated carbon to a solution of your crude product.

  • Stir: Stir the slurry vigorously for 1-4 hours at room temperature.

  • Filter: Filter the mixture through a pad of Celite® as described in Protocol 1. Activated carbon particles are extremely fine and require a well-packed Celite bed for effective removal.

  • Wash Extensively: Wash the carbon/Celite filter cake with a generous amount of fresh solvent to recover your product.

  • Combine and Concentrate: Combine the filtrate and washes for further processing.

References
  • West Pharmaceutical Services, Inc. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Retrieved from [Link]

  • Bio, A. J., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]

  • Paquette, L. A., et al. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]

  • Various Authors. (2015, May 18). How can I remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Van-Linh, N., et al. (2014). A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Heycarbons. (n.d.). Activated Carbon For Heavy Metals Removal. Retrieved from [Link]

Sources

Resolving poor solubility of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Synthesis Applications

Introduction for the Researcher

Welcome to the technical support guide for handling [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol. This valuable building block is instrumental in the synthesis of complex molecules in medicinal and materials chemistry. However, a frequent challenge encountered in the lab is its notably poor solubility in common non-polar aprotic solvents like dichloromethane (DCM). This guide provides a systematic, cause-and-effect approach to understanding and overcoming this solubility hurdle. We will move from fundamental principles to advanced, actionable laboratory protocols designed to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to run a reaction with [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in DCM, but it won't dissolve. Why is this happening?

This is the most common issue researchers face with this reagent. The root cause lies in a fundamental principle of chemistry: "like dissolves like."

  • Molecular Structure Analysis: Your compound, [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, is a diol. It possesses two hydroxyl (-OH) groups. These groups are highly polar and are capable of forming strong hydrogen bonds with each other. This intermolecular hydrogen bonding makes the crystalline solid very stable and requires significant energy to break apart.

  • Solvent Property Mismatch: Dichloromethane (CH₂Cl₂), while a versatile solvent, is relatively non-polar. It cannot effectively form hydrogen bonds to solvate the diol and overcome the strong intermolecular forces holding the crystal lattice together. The result is the poor solubility you are observing.

In essence, you are experiencing a significant polarity mismatch between your solute (highly polar) and your solvent (non-polar).

Q2: What is the first step I should take to troubleshoot this solubility issue?

Before modifying the solvent system, it's crucial to follow a logical diagnostic workflow. This ensures the problem is indeed solubility and not an issue with the starting material itself.

A Start: Diol fails to dissolve in pure DCM B Step 1: Verify Reagent Purity - Check CoA (Certificate of Analysis) - Run ¹H NMR or LC-MS A->B C Is the reagent pure and structurally correct? B->C D Issue is confirmed to be poor solubility. C->D  Yes E Stop. Address purity issue. (e.g., Purification, order new batch) C->E  No   F Proceed to Solvent Modification Protocols D->F

Caption: Initial diagnostic workflow for solubility issues.

Protocol 1: Reagent Purity Verification

  • Certificate of Analysis (CoA): Locate the CoA for the batch of the diol you are using. Confirm its identity and purity specifications.

  • Characterization: If in doubt, obtain a quick ¹H NMR or LC-MS spectrum of your starting material. This will confirm its structural integrity and rule out degradation or contamination as the cause of insolubility.

Once you have confirmed your starting material is pure, you can confidently address the solubility problem by modifying the solvent system.

Q3: How can I modify my solvent system to dissolve the diol while still using DCM?

The most effective strategy is to introduce a polar, aprotic co-solvent . This creates a mixed solvent system with a higher overall polarity, capable of solvating the diol without fundamentally changing the reaction environment for many common subsequent steps (e.g., reactions with MsCl, TsCl).

Recommended Co-solvents:

  • Tetrahydrofuran (THF): An excellent first choice. It is miscible with DCM in all proportions and has a higher polarity.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent. Use sparingly, as it can be difficult to remove during workup.

  • Acetone: Another good option, though its lower boiling point might not be suitable for reactions requiring heating.

SolventPolarity IndexDielectric Constant (20°C)TypeNotes
Dichloromethane (DCM)3.19.1Non-polar AproticThe primary, problematic solvent.
Tetrahydrofuran (THF) 4.0 7.6 Polar Aprotic Excellent first choice for a co-solvent.
Acetone 5.1 21 Polar Aprotic Good polarity, but volatile.
N,N-Dimethylformamide (DMF) 6.4 37 Polar Aprotic Highly polar, but can be difficult to remove.

Data sourced from various chemical supplier databases and standard organic chemistry texts.

Protocol 2: Determining the Optimal DCM/Co-solvent Ratio

  • Setup: In separate small vials, place a small, known amount of your diol (e.g., 10 mg).

  • Test Ratios: To the vials, add DCM:Co-solvent mixtures in varying ratios (e.g., 9:1, 5:1, 3:1, 1:1).

  • Observation: Stir or sonicate the vials at room temperature. Observe the minimum amount of co-solvent required to achieve complete dissolution.

  • Scaling: Use this optimal ratio for your full-scale reaction. For example, if a 5:1 DCM:THF mixture worked well, and your reaction requires 100 mL of solvent, you would use ~83 mL of DCM and ~17 mL of THF.

Q4: What if a co-solvent system is not appropriate for my reaction? Are there alternative solvents?

Yes. If your subsequent reaction chemistry is incompatible with DCM or common co-solvents, you may need to switch your primary solvent entirely.

Recommended Alternative Solvents:

  • Tetrahydrofuran (THF): Often, THF can be used as the sole solvent. It effectively dissolves the diol and is compatible with a wide range of organic reactions.

  • Acetonitrile (MeCN): A polar aprotic solvent that is an excellent choice for many nucleophilic substitution reactions.

  • Ethyl Acetate (EtOAc): While less polar than THF or MeCN, it offers significantly better solvating power for this diol than DCM.

The choice of an alternative solvent must be guided by the specific requirements of your planned chemical transformation. Always check for potential side reactions between your reagents and the new solvent.

Q5: I have a particularly stubborn case, and even co-solvents are not working well. Are there any advanced techniques?

For extremely challenging cases or when a purely non-polar environment is mandatory, you can chemically, and reversibly, modify the diol to make it less polar.

Advanced Technique: In-Situ Derivatization

The most common strategy is to temporarily "cap" the polar -OH groups with non-polar protecting groups, such as silyl ethers. This dramatically increases solubility in non-polar solvents like DCM.

A Start: Polar Diol (Insoluble in DCM) B Step 1: Protection Reaction Add Silylating Agent (e.g., TBSCl) + Base (e.g., Imidazole) in DCM A->B C Intermediate: Non-polar Bis-Silyl Ether (Now soluble in DCM) B->C D Step 2: Desired Reaction Perform your main chemical transformation in DCM C->D E Step 3: Deprotection Add Fluoride Source (e.g., TBAF) or Acid to remove silyl groups D->E F Finish: Final Product with diol restored E->F

Caption: Chemical workflow for temporary derivatization.

Protocol 3: Temporary Silylation for Increased Solubility

  • Suspension: Suspend the [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in DCM.

  • Protection: Add a base (e.g., imidazole or triethylamine, ~2.5 equivalents) followed by a silylating agent (e.g., tert-Butyldimethylsilyl chloride (TBSCl), ~2.2 equivalents).

  • Confirmation: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). You will observe the solid diol being consumed and the reaction mixture becoming a clear, homogeneous solution as the soluble bis-silyl ether is formed.

  • Reaction: Proceed directly with your intended reaction in the same pot.

  • Deprotection: After your reaction is complete, the silyl ethers can be easily removed during workup using a fluoride source (like tetrabutylammonium fluoride, TBAF) or mild acid to regenerate the diol functionality on your product.

This method adds steps but is a robust and often necessary solution when working in strictly non-polar media.

References

  • Protective Groups in Organic Synthesis: Foundational text covering the theory and application of protecting groups, including silyl ethers. Source: "Greene's Protective Groups in Organic Synthesis" by P. G. M. Wuts.[Link]

  • Phase-Transfer Catalysis: Principles and applications for reactions in biphasic or low-solubility systems. Source: IUPAC Gold Book.[Link]

Technical Support Center: Controlling Side Reactions During the Reduction of Cyclopropane Diesters

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of cyclopropane diesters to their corresponding diols. Our focus is on maintaining the integrity of the strained cyclopropane ring, a common challenge for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side reaction during the reduction of cyclopropane diesters?

The most significant side reaction is the reductive opening of the cyclopropane ring . This occurs because the three-membered ring is inherently unstable due to significant angle and torsional strain[1][2][3]. The presence of electron-withdrawing ester groups further polarizes and weakens the adjacent C-C bonds of the ring, making it susceptible to nucleophilic attack or rearrangement, especially under reductive conditions[4][5]. The result is the formation of an undesired linear, acyclic by-product instead of the target 1,1-bis(hydroxymethyl)cyclopropane derivative.

Q2: Which reducing agent offers the best balance of reactivity and selectivity for this transformation?

There is no single "best" reagent, as the optimal choice is highly substrate-dependent. However, a careful comparison reveals a trade-off between reduction power and the risk of ring opening.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily converts esters to alcohols[6][7][8]. While it can be used successfully, its high reactivity requires stringent temperature control to prevent ring opening[9]. It is often the first choice for its efficacy, but carries the highest risk with sensitive substrates.

  • Lithium Borohydride (LiBH₄): Offers a good balance. It is less reactive than LiAlH₄ but significantly more potent than NaBH₄ for ester reduction[6][10]. Its milder nature often makes it the preferred reagent for selectively reducing esters while preserving sensitive functional groups, including strained rings[7].

  • Sodium Borohydride (NaBH₄): Generally too weak to reduce esters under standard conditions[11][12]. Reduction can be forced with high temperatures or the addition of activating agents like CaCl₂ or LiCl, but these harsh conditions may introduce other side reactions[13]. Its use is typically avoided unless other functional groups in the molecule (like ketones) need to be preserved.

Q3: Can Diisobutylaluminum Hydride (DIBAL-H) be used to synthesize the diol?

DIBAL-H is generally not the ideal choice for converting a diester directly to a diol. Its primary application is the partial reduction of esters to aldehydes, a transformation that requires careful stoichiometric control (1 equivalent of DIBAL-H) and very low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate[14][15][16][17]. Pushing the reaction to the diol stage would require excess DIBAL-H and higher temperatures, which increases the risk of side reactions. Furthermore, the Lewis acidic nature of the aluminum center can actively promote ring-opening pathways[17].

Q4: How critical is temperature control for maintaining the cyclopropane ring?

Temperature control is arguably the most critical parameter. The ring-opening pathway has a higher activation energy than the desired ester reduction. By maintaining low temperatures throughout the reaction—including during reagent addition and quenching—you minimize the thermal energy available to the system, thus kinetically disfavoring the undesired ring-opening reaction[9].

Troubleshooting Guide: Specific Issues & Solutions

Problem: My reaction yields are low, and I've isolated a linear by-product. What is the mechanism and how can I fix it?

Probable Cause: You are observing the classic cyclopropane ring-opening side reaction.

Mechanistic Insight: This side reaction is often facilitated by the Lewis acidic nature of the aluminum-based hydride reagent (e.g., LiAlH₄, DIBAL-H). The aluminum atom coordinates to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon and simultaneously weakens the adjacent bonds within the strained cyclopropane ring. A subsequent hydride attack or rearrangement can lead to the cleavage of a C-C bond in the ring, resulting in a linear product upon workup.[4][5][18]

G cluster_main Reaction Pathways Start Cyclopropane Diester Coord Lewis Acid (Al) Coordination Start->Coord + LiAlH4 DesiredPath Desired Pathway: Reduction Coord->DesiredPath Low Temp (-10 to 10°C) UndesiredPath Undesired Pathway: Ring Opening Coord->UndesiredPath High Temp or Strong Lewis Acid Tetrahedral Tetrahedral Intermediate DesiredPath->Tetrahedral RingOpened Ring-Opened Intermediate UndesiredPath->RingOpened Diol Target Diol Tetrahedral->Diol Workup LinearProduct Linear By-Product RingOpened->LinearProduct Workup

Caption: Reaction pathways for cyclopropane diester reduction.

Solutions & Troubleshooting Workflow:

  • Lower the Temperature: This is the first and most effective solution. Cool the reaction vessel to at least 0°C, and preferably lower (e.g., -18°C), before adding the reducing agent. Maintain this low temperature throughout the addition via a controlled, dropwise addition of the reagent.[9]

  • Change the Reagent: Switch from LiAlH₄ to the milder Lithium Borohydride (LiBH₄). LiBH₄ is less Lewis acidic and less reactive, reducing the propensity for ring opening while still being effective for ester reduction.[6][7]

  • Use Inverse Addition: Instead of adding the hydride to the diester solution, add the diester solution dropwise to the hydride suspension. This "inverse addition" method keeps the reducing agent from ever being in large excess, which can help suppress side reactions.[19]

G start Low Yield of Diol & Linear By-product Observed? cause Probable Cause: Cyclopropane Ring Opening start->cause Yes solution1 Action 1: Lower Temperature (e.g., to -18°C) cause->solution1 solution2 Action 2: Switch to Milder Reagent (e.g., LiBH₄) solution1->solution2 If problem persists retest Re-run Reaction & Analyze solution1->retest solution3 Action 3: Use Inverse Addition solution2->solution3 If problem persists solution2->retest solution3->retest success Problem Solved retest->success

Caption: Troubleshooting workflow for ring-opening side reactions.

Problem: The reaction is very slow or does not go to completion. Significant starting material remains.

Probable Cause: The reducing agent is not sufficiently reactive under the chosen conditions, or the reagents have degraded.

Solutions:

  • Verify Reagent Quality: Hydride reducing agents are sensitive to moisture and can degrade over time. Ensure you are using a fresh, anhydrous reagent and that your solvent (e.g., THF) is scrupulously dry.[20]

  • Increase Reagent Equivalents: Stoichiometrically, you need 1 mole of LiAlH₄ for every mole of diester (as LiAlH₄ delivers 4 hydrides and each ester reduction consumes 2). However, it is common to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

  • Slightly Increase Temperature: If using a milder reagent like LiBH₄ at very low temperatures, a sluggish reaction may occur. After the initial addition at low temperature, you can allow the reaction to slowly warm to room temperature and stir for several hours, monitoring carefully by TLC for the appearance of by-products.

  • Use an Additive (with NaBH₄): If you are constrained to using NaBH₄, its reactivity towards esters can be enhanced by adding a Lewis acid like CaCl₂.[13] However, this approach should be used with caution as it can also promote ring opening.

Data & Reagent Comparison

Table 1: Comparison of Common Hydride Reducing Agents
ReagentFormulaTypical ConditionsSelectivity & ReactivityKey AdvantageMajor Drawback for Cyclopropanes
Lithium Aluminum Hydride LiAlH₄THF, -18°C to RT[9]Powerful, non-selective. Reduces esters, acids, amides, etc.[6][8]High reactivity ensures complete reduction.High risk of ring opening if not cooled properly.[9]
Lithium Borohydride LiBH₄THF or Ether, 0°C to RTMilder than LiAlH₄. Good for selective ester reduction.[6][7]Good balance of reactivity and selectivity.Can be slower than LiAlH₄.
Sodium Borohydride NaBH₄Alcohols, often requires heat or additives (e.g., CaCl₂)[13]Weak for esters. Reduces aldehydes/ketones preferentially.[12]High chemoselectivity for ketones over esters.Inefficient for ester reduction; requires harsh conditions.
DIBAL-H i-Bu₂AlHToluene or THF, -78°C [17]Reduces esters to aldehydes at -78°C.[14][16]Excellent for partial reduction to the aldehyde.Not ideal for diol synthesis; Lewis acidic nature can promote ring opening.

Experimental Protocols

Protocol: Ring-Integrity-Focused Reduction with LiAlH₄

This protocol is adapted from established procedures and emphasizes strict temperature control to minimize side reactions.[9]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq.)

  • Lithium aluminum hydride (LiAlH₄) (1.2-1.4 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Celite or Diatomaceous Earth

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Charge the flask with LiAlH₄ followed by anhydrous THF to create a suspension.

  • Cooling: Cool the LiAlH₄ suspension to -18°C using a suitable cooling bath (e.g., a salt-ice bath).

  • Substrate Addition: Dissolve the cyclopropane diester in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ suspension. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above -10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Carefully and slowly quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of Water

    • 'X' mL of 15% aq. NaOH

    • '3X' mL of Water (Where 'X' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude 1,1-bis(hydroxymethyl)cyclopropane. The product can be further purified by column chromatography on silica gel if necessary.

References

  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate. Available from: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. Available from: [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available from: [Link]

  • A Quick Guide to Reductions in Organic Chemistry - ACS.org. American Chemical Society. Available from: [Link]

  • Module 2 : Reduction Reactions - Nptel. NPTEL. Available from: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available from: [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews. ACS Publications. Available from: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available from: [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. ResearchGate. Available from: [Link]

  • STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES - CORE. CORE. Available from: [Link]

  • Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn. OpenOChem Learn. Available from: [Link]

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? TUODA. Available from: [Link]

  • Protecting groups. Royal Society of Chemistry. Available from: [Link]

  • What is the mechanism for reducing cyclic compounds with LAH? - Quora. Quora. Available from: [Link]

  • Iron catalysed selective reduction of esters to alcohols. RSC Publishing. Available from: [Link]

  • cyclopropane's reaction with lithium aluminium hydride [closed]. Chemistry Stack Exchange. Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Organic-Synthesis.org. Available from: [Link]

  • DIBAL-H Reduction - Organic Synthesis. Organic-Synthesis.org. Available from: [Link]

  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Protecting Groups. University of Minnesota. Available from: [Link]

  • Protecting Groups | IIT. IIT Bombay. Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. Available from: [Link]

  • Protecting Groups - Organic Synthesis. Organic-Synthesis.org. Available from: [Link]

  • Heats of combustion and stability of rings. Chemistry Stack Exchange. Available from: [Link]

  • Why some esters can be reduced by sodium borohydride? ResearchGate. Available from: [Link]

  • Protection and Deprotection - CEM Corporation. CEM Corporation. Available from: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. SpringerLink. Available from: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]

  • Stability of cycloalkanes (video). Khan Academy. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents | Organic Letters. ACS Publications. Available from: [Link]

Sources

Strategies to prevent epimerization of chiral cyclopropane centers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Carbocycle Technical Support Center . As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral cyclopropanes is one of the most notoriously difficult challenges in drug development and complex molecule synthesis.

Due to their inherent ring strain and high s-character, cyclopropanes exhibit unique electronic properties. When equipped with electron-withdrawing groups (EWGs) or subjected to single-electron transfer (SET) conditions, the stereocenters on the cyclopropane ring become highly susceptible to epimerization. This portal provides field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you preserve these critical stereocenters.

Knowledge Base: The Causality of Cyclopropane Epimerization

To prevent epimerization, we must first understand the thermodynamic and kinetic forces driving it. Cyclopropane C-H bonds possess high s-character (approaching sp² hybridization), which significantly increases the acidity of protons alpha to an EWG (such as a carbonyl, ester, or nitrile).

When exposed to a base, this alpha-proton is easily abstracted, forming a planar (or rapidly equilibrating pyramidal) enolate. Because the cyclopropane ring is highly strained, reprotonation is strictly governed by steric hindrance. The proton will re-enter from the least hindered face, inevitably driving the system toward the thermodynamically more stable trans-isomer—a process known as base-assisted thermodynamically driven epimerization[1].

BaseEpimerization A cis-Cyclopropane (Kinetic Product) B Planar Enolate Intermediate A->B Base (-H⁺) B->A Kinetic Reprotonation C trans-Cyclopropane (Thermodynamic Sink) B->C Reprotonation (+H⁺) Less Hindered Face

Fig 1: Base-assisted thermodynamically driven epimerization of chiral cyclopropanes.

Similarly, in photoredox or radical cross-coupling reactions, cyclopropyl radicals are highly reactive and prone to rapid inversion[2]. If the subsequent Hydrogen Atom Transfer (HAT) or cross-coupling step is slower than the radical inversion rate, the stereocenter will racemize[3].

RadicalInversion R1 Enantiopure Cyclopropyl Halide R2 Pyramidal Radical (Rapid Inversion) R1->R2 SET (-X⁻) R3 Stereoretentive Product R2->R3 Fast HAT (Kinetic Trapping) R4 Racemized/ Epimerized Product R2->R4 Slow HAT (Inversion Occurs)

Fig 2: Competing kinetic pathways in radical-mediated cyclopropane functionalization.

Troubleshooting Guides & FAQs

Q1: My chiral cyclopropanecarboxylic acid completely epimerizes during standard amide coupling (HATU/DIPEA). How can I prevent this? Root Cause: Standard coupling reagents generate a highly electrophilic activated ester. This activation drastically increases the acidity of the alpha-proton. The excess tertiary amine base (DIPEA) in the reaction mixture rapidly deprotonates this position, leading to enolization and subsequent epimerization. Solution:

  • Base-Free Acyl Transfer: Abandon Brønsted base-heavy conditions. Instead, utilize an acyl-transfer catalyst such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). TBD activates the carbonyl via nucleophilic attack without generating a highly acidic intermediate, effectively preventing epimerization during amide formation[4].

  • Structural Shielding: If your medicinal chemistry SAR allows, introduce a methyl group at the alpha position early in the synthetic route. This quaternary center physically prevents deprotonation-mediated epimerization[5].

Q2: I am losing enantiomeric excess (ee) during the saponification of a cyclopropyl ester. What are the alternatives? Root Cause: Hydroxide is a strong base. In polar aprotic solvents, "naked" hydroxide ions will deprotonate the alpha-position faster than they attack the carbonyl carbon. Solution:

  • Protic Solvent Shuttling: Perform the hydrolysis in a mixed aqueous/protic solvent system (e.g., THF/MeOH/H₂O) at cryogenic temperatures (0 °C) with strict stoichiometric control of LiOH. The protic solvent acts as a rapid proton shuttle; if transient deprotonation occurs, kinetic reprotonation happens immediately from the same face before the enolate can undergo conformational inversion.

  • Enzymatic Hydrolysis: For highly sensitive substrates, utilize lipases (e.g., Novozym 435) in a pH 7.0 buffer. This completely bypasses the basic conditions that trigger enolization.

Q3: My photoredox radical cross-coupling yields a racemic mixture from an enantiopure cyclopropyl halide. Why? Root Cause: Cyclopropyl radicals invert at diffusion-limited rates. Your trapping mechanism is kinetically outcompeted by this inversion[2]. Solution: You must enforce kinetic control. Increase the concentration of your Hydrogen Atom Transfer (HAT) donor or cross-coupling partner to ensure a rapid, stereoretentive HAT before the cyclopropyl radical has time to epimerize[3].

Q4: Can halide salts in my reaction mixture cause epimerization? Root Cause: Yes. Iodide ions (often present from catalysts or additives like NaI) are excellent nucleophiles and leaving groups. They can mediate a succession of double S_N2 reactions that reversibly open and close the cyclopropane ring, destroying the stereocenters and leading to thermodynamic equilibration[6]. Solution: Avoid iodide or bromide salts when working with highly activated donor-acceptor cyclopropanes. Substitute with non-nucleophilic counterions (e.g., triflate, BF₄⁻).

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the stereochemical integrity of chiral cyclopropanes, demonstrating the causality between reaction conditions and epimerization.

Substrate TypeReactionConditionsPrimary Epimerization MechanismStereochemical Outcome
Cyclopropanecarboxylic acidAmide CouplingHATU, DIPEA (3 eq), DMF, 25°CBase-assisted enolizationSevere epimerization (dr 1:1)
Cyclopropanecarboxylic acidAmide CouplingTBD (10 mol%), Toluene, 25°CAcyl-transfer (Base-free)Complete retention (>99% ee)
Cyclopropyl esterSaponificationNaOH (5 eq), MeOH/H₂O, 60°CBase-assisted enolizationModerate epimerization (dr 4:1)
Cyclopropyl esterSaponificationLiOH (1.05 eq), THF/MeOH/H₂O, 0°CSuppressed enolization (Cryogenic)Complete retention (>99% ee)
Cyclopropyl halidePhotoredox CouplingLow [HAT Donor], Ir-catalystRadical inversionRacemization (0% ee)
Cyclopropyl halidePhotoredox CouplingHigh[HAT Donor], Ir-catalystRapid stereoretentive HATHigh retention (95% ee)

Validated Experimental Protocols

Protocol 1: Stereoretentive Saponification of a Base-Sensitive Chiral Cyclopropyl Ester

This protocol utilizes cryogenic control and protic solvent shuttling to kinetically favor stereoretention.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF/MeOH/H₂O (5 mL per mmol of substrate). Causality: The protic nature of MeOH and H₂O ensures rapid kinetic reprotonation of any transiently formed enolate, preventing thermodynamic equilibration.

  • Cooling: Dissolve the chiral cyclopropyl ester (1.0 mmol) in the solvent mixture and cool strictly to 0 °C using an ice bath. Allow 10 minutes for temperature equilibration.

  • Base Addition: Add LiOH·H₂O (1.05 mmol) in one single portion. Causality: Strict stoichiometric control (1.05 eq) prevents excess base from driving alpha-deprotonation after the ester is consumed.

  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor by chiral HPLC or LCMS until complete consumption of the starting material.

  • Cryogenic Quenching: Quench the reaction strictly at 0 °C by adding 1M HCl dropwise until the pH reaches ~3. Causality: Quenching at low temperature prevents acid-catalyzed ring opening or epimerization during the workup.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Epimerization-Free Amide Coupling using TBD

This protocol utilizes an acyl-transfer catalyst to bypass the highly acidic activated-ester intermediates formed by standard coupling reagents.

  • Setup: To an oven-dried flask under an argon atmosphere, add the chiral cyclopropanecarboxylic acid (1.0 mmol) and the amine nucleophile (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%). Causality: TBD acts as an acyl-transfer catalyst rather than a bulk Brønsted base, activating the carbonyl without exposing the alpha-proton to strong basic conditions[4].

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification: Concentrate the solvent under reduced pressure and purify directly via silica gel chromatography to isolate the stereopure amide.

References

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2, nih.gov,[Link]

  • Asymmetric Synthesis using Redox-Active Diazocompounds as Chiral Carbon Atom Precursors, Diva-portal.org,[Link]

  • Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates, nih.gov,[Link]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis, ACS Publications,[Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology, RSC Publishing,[Link]

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides, Nature Synthesis,[Link]

Sources

Handling hygroscopic properties of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS No. 2345-68-8). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the handling and use of this compound, with a specific focus on its likely hygroscopic nature. As a diol, this molecule possesses two hydroxyl groups, making it susceptible to moisture absorption from the atmosphere, which can impact experimental accuracy and outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on established best practices for handling hygroscopic and sensitive chemical reagents.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Question: "I'm using [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in a moisture-sensitive reaction, and I'm observing inconsistent yields and the formation of side products. Could water contamination be the cause?"

Answer:

Yes, it is highly probable that water contamination is affecting your reaction. The hydroxyl groups in [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol make it prone to absorbing atmospheric moisture. This absorbed water can act as an unwanted nucleophile or base, leading to side reactions and reduced yields of your desired product.[1][2]

Troubleshooting Protocol:

  • Quantify Water Content: Before use in a critical reaction, it is advisable to determine the water content of your [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol stock. The most accurate and widely used method for this is Karl Fischer titration, which can precisely quantify water content from ppm levels to 100%.[][4][5]

  • Drying the Compound: If the water content is found to be above your experimental tolerance, you will need to dry the compound. For a liquid, this can be achieved by standing over a suitable drying agent (e.g., anhydrous magnesium sulfate, molecular sieves) followed by filtration. For more rigorous drying, azeotropic distillation with a solvent like toluene may be effective, though care must be taken to avoid thermal decomposition.

  • Implement Inert Atmosphere Techniques: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture reabsorption.[6][7] This involves using a glovebox or Schlenk line for all manipulations, including weighing and dispensing.[8]

  • Use Anhydrous Solvents and Reagents: Ensure that all other reagents and solvents used in your reaction are rigorously dried and handled under an inert atmosphere.[9]

Workflow for Handling Under Inert Atmosphere:

cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_reaction Reaction Setup Dry_Glassware Oven-dry all glassware Cool_Desiccator Cool glassware in a desiccator Dry_Glassware->Cool_Desiccator Move_to_Glovebox Transfer compound and glassware to a glovebox or use a Schlenk line Cool_Desiccator->Move_to_Glovebox Weigh_Dispense Weigh and dispense the compound Move_to_Glovebox->Weigh_Dispense Dissolve Dissolve in anhydrous solvent Weigh_Dispense->Dissolve Transfer_to_Flask Transfer solution to reaction flask via syringe or cannula Dissolve->Transfer_to_Flask Run_Reaction Run reaction under positive inert gas pressure Transfer_to_Flask->Run_Reaction

Caption: Inert atmosphere handling workflow.

Problem 2: Physical State Changes During Storage or Weighing

Question: "My sample of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, which is a liquid, seems to be increasing in viscosity or becoming slightly cloudy over time. What could be happening?"

Answer:

This is a classic sign of moisture absorption. As a hygroscopic substance, [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol will readily absorb water from the air.[10] This can lead to changes in its physical properties, such as increased viscosity or a cloudy appearance due to the formation of hydrates or immiscibility at certain concentrations.

Troubleshooting Protocol:

  • Proper Storage is Key: Always store [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in a tightly sealed, airtight container.[10] For long-term storage, consider using a container with a septum-sealed cap to allow for removal of the liquid via syringe under an inert atmosphere without opening the bottle.

  • Use a Desiccator: Store the primary container inside a desiccator containing a fresh drying agent like silica gel or anhydrous calcium sulfate.[11][12][13] This will help to maintain a dry environment around the container.

  • Minimize Exposure to Air: When you need to access the compound, do so quickly to minimize its exposure to the atmosphere.[10] If possible, work in a low-humidity environment or a glove bag.

  • Consider Aliquoting: For frequently used materials, it is good practice to aliquot the bulk container into smaller, single-use vials. This prevents repeated exposure of the entire stock to atmospheric moisture.

Storage Recommendations Summary:

Storage ConditionRecommendationRationale
Primary Container Tightly sealed, airtight container (e.g., amber glass bottle with a septum cap).Prevents direct contact with atmospheric moisture.[10]
Secondary Storage Place the primary container in a desiccator with a fresh desiccant.Provides an additional layer of protection against moisture ingress.[12][13]
Atmosphere For highly sensitive applications, store under an inert gas (e.g., Argon or Nitrogen).Prevents both moisture and oxygen from interacting with the compound.[12]
Temperature Store at the recommended temperature, typically 4°C for this compound.Slows down potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What makes [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol likely to be hygroscopic?

A1: The presence of two hydroxyl (-OH) groups in its molecular structure makes it susceptible to hygroscopicity. These polar groups can form hydrogen bonds with water molecules present in the atmosphere, leading to the absorption of moisture.

Q2: How can I determine the water content of my sample?

A2: The gold standard for determining water content in chemical samples is Karl Fischer titration.[][5][14] This method is highly accurate and specific for water. Other methods like Loss on Drying (LOD) can also be used, but they may not be as specific, as they measure the loss of any volatile components upon heating.[14][15]

Q3: What are the consequences of using "wet" [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol in my experiments?

A3: The consequences can be significant and varied:

  • Inaccurate Stoichiometry: If you weigh out the compound and a portion of that weight is water, the molar amount of the diol will be lower than calculated, affecting your reaction stoichiometry.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of undesired byproducts.[1]

  • Catalyst Deactivation: In reactions involving water-sensitive catalysts (e.g., certain organometallics), the presence of moisture can deactivate the catalyst, halting the reaction.

  • Physical Property Changes: As mentioned in the troubleshooting section, moisture absorption can alter the physical properties of the compound and any formulations it is a part of.[16]

Q4: Can I dry [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol if it has absorbed water?

A4: Yes, drying is possible. For a liquid, you can use a suitable drying agent like anhydrous magnesium sulfate or molecular sieves. It is important to choose a drying agent that does not react with the alcohol. After allowing sufficient time for the water to be absorbed by the drying agent, the dry liquid can be decanted or filtered. For more rigorous drying, vacuum distillation may be an option, but you must consider the compound's boiling point and thermal stability.

Q5: What are the best practices for weighing a hygroscopic liquid like this?

A5: The best practice is to weigh the liquid in a closed system under an inert atmosphere, such as in a glovebox.[7][8] If a glovebox is not available, you can weigh the compound directly into a pre-weighed, oven-dried flask that is sealed with a septum. You can then add the liquid via a syringe through the septum. Weigh the flask before and after the addition to determine the mass of the liquid transferred. This minimizes exposure to the atmosphere.

Mechanism of Water Absorption:

Compound [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (with -OH groups) Interaction Hydrogen Bonding Compound->Interaction Water Atmospheric H₂O Water->Interaction Result Moisture Absorption (Compound + H₂O) Interaction->Result

Caption: Water absorption by hydrogen bonding.

References

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • PMC. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • Google Patents.
  • Xylem Analytics. Water Determination Karl Fischer. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • YouTube. How to make a Desiccator Bag for Drying Chemicals. [Link]

  • Presto Group. Complete Guide to Moisture Content Test & Its Importance. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents.
  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • MSU chemistry. Alcohol Reactivity. [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • University of Rochester, Chemistry. How To: Store Reagents. [Link]

  • University of Calgary. REACTIONS OF ALCOHOLS. [Link]

  • Britannica. Alcohol - Reactions, Chemistry, Uses. [Link]

  • Asian Journal of Pharmaceutics. Increased rate of moisture gain by a hygroscopic substance in the presence of a non-hygroscopic water-soluble substance: a general phenomenon. [Link]

  • Science Ready. Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry. [Link]

  • OpenStax. 17.6 Reactions of Alcohols - Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chiral building blocks is paramount. [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, a key synthon valued for its rigid, three-dimensional structure, presents a unique set of challenges and opportunities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of this molecule, placed in context with its diastereomers and other relevant cyclopropyl-containing analogs. By understanding the subtle yet significant differences in their NMR spectra, researchers can gain a deeper appreciation for the power of NMR in stereochemical assignment.

The cyclopropyl ring, with its unique electronic properties and strained bond angles, exerts a profound influence on the chemical shifts and coupling constants of neighboring nuclei.[1][2] This guide will dissect these effects, offering a predictive framework for the interpretation of the NMR spectra of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol and empowering researchers to confidently distinguish it from its stereoisomers.

The Critical Role of Stereochemistry: A Comparative Overview

The relative orientation of the two hydroxymethyl substituents on the cyclopropane ring in [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (the cis isomer) versus its trans counterpart, [(1R,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, is the primary determinant of their distinct NMR signatures. This difference is most pronounced in the coupling constants between the cyclopropyl protons and the exocyclic methylene protons.

CompoundKey Differentiating Feature in ¹H NMR
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (cis)Expected to show distinct coupling constants between the cyclopropyl methine protons and the diastereotopic methylene protons of the hydroxymethyl groups due to their fixed spatial relationship.
[(1R,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (trans)Will exhibit a different set of coupling constants, reflecting the different dihedral angles between the cyclopropyl methine protons and the adjacent methylene protons.
(2-Methylcyclopropyl)methanol Provides a simpler, yet informative, comparison for understanding the influence of a single substituent on the cyclopropyl ring's NMR parameters.[3]
1-Cyclopropylethanol Serves as a useful reference for the chemical shifts of a cyclopropyl ring attached to a secondary alcohol, highlighting the effect of the hydroxyl group's position.[4][5][6]

Predicted ¹H and ¹³C NMR Spectral Data for [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

While a publicly available, fully assigned experimental spectrum for [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is not readily found in the surveyed literature, we can predict its spectral parameters based on established principles of NMR spectroscopy and data from analogous compounds.[1][2]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~3.6-3.8m4H-CH₂OHThe two methylene groups are diastereotopic and will likely appear as complex multiplets.
~1.2-1.4m2HH-1, H-2The two methine protons on the cyclopropyl ring. Their chemical shift is influenced by the deshielding effect of the hydroxymethyl groups.
~0.4-0.6m2HH-3 (cis to substituents)The methylene protons on the cyclopropyl ring that are cis to the hydroxymethyl groups are expected to be shifted upfield.
~0.2-0.4m2HH-3 (trans to substituents)The methylene protons on the cyclopropyl ring that are trans to the hydroxymethyl groups will experience a different shielding environment.
Broads2H-OHThe chemical shift of the hydroxyl protons is highly dependent on concentration and temperature.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentNotes
~65-70-CH₂OHThe chemical shift for the carbon of the hydroxymethyl group.
~20-25C-1, C-2The methine carbons of the cyclopropyl ring, deshielded by the substituents.
~10-15C-3The methylene carbon of the cyclopropyl ring, which is typically shifted significantly upfield.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the characterization of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, the following experimental protocol is recommended.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For studies of hydrogen bonding or temperature effects, other solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be employed.[7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine characterization, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 90° pulse, 2-5 second relaxation delay, 16-32 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity within the cyclopropyl ring and the hydroxymethyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which can further confirm the overall structure.

Visualization of Key Structural Relationships

The following diagram illustrates the structure of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol and highlights the key proton and carbon atoms for NMR assignment.

Figure 1. Structure of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol with key atoms labeled for NMR discussion.

Trustworthiness and Self-Validation

The predictive framework presented in this guide is grounded in fundamental NMR principles and supported by data from closely related structures.[1][2] To validate the structural assignment of a synthesized sample of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, a multi-pronged approach is essential:

  • Comparison with Literature Data: While a complete dataset for the target molecule is elusive, comparison of the obtained spectra with those of known cyclopropyl derivatives can provide a high degree of confidence.[3][4]

  • 2D NMR Correlation: The self-consistency of the data from COSY, HSQC, and HMBC experiments provides a robust internal validation of the proposed structure.

  • Comparison with Isomers: Whenever possible, synthesizing and analyzing the NMR spectra of the trans diastereomer will offer the most definitive confirmation of the cis stereochemistry through direct comparison of their unique spectral fingerprints.

Conclusion

The NMR characterization of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is a nuanced task that relies on a thorough understanding of the influence of the cyclopropyl ring and the relative stereochemistry of the substituents. This guide provides a comprehensive framework for the prediction and interpretation of its ¹H and ¹³C NMR spectra, emphasizing a comparative approach with related analogs. By following the detailed experimental protocols and leveraging the power of 2D NMR techniques, researchers can confidently elucidate the structure of this important chiral building block, ensuring the integrity of their synthetic endeavors and advancing the development of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • R Discovery. (1971, August 1). The effect of cyclopropyl groups on chemical shifts and coupling constants. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0236655). Retrieved from [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. Retrieved from [Link]

  • DTIC. (1963, April). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0021098). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclopropylmethanol-d4 | C4H8O | CID 76974139 - PubChem. Retrieved from [Link]

  • MilliporeSigma. (n.d.). [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropyl carbinol. Retrieved from [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing cis and trans Isomers of 1,2-bis(hydroxymethyl)cyclopropane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's biological activity and safety profile. The rigid, strained ring of cyclopropane derivatives presents a unique stereochemical challenge. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) strategies to unambiguously differentiate the cis and trans isomers of 1,2-bis(hydroxymethyl)cyclopropane. We will move beyond simple data reporting to explain the "why" behind the observed spectral differences, grounding our discussion in the fundamental principles of NMR.

The Stereochemical Challenge: Why Simple 1D NMR Can Be Ambiguous

The core of the challenge lies in the subtle differences in the magnetic environments of the protons and carbons in the cis and trans isomers. In the cis isomer, the two hydroxymethyl groups are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. This seemingly minor difference has profound implications for their NMR spectra, influencing chemical shifts and, most critically, proton-proton coupling constants.

Key Differentiators in ¹H NMR Spectroscopy

The proton NMR spectrum offers the most direct and powerful tools for distinguishing these isomers. The key parameters to scrutinize are the vicinal coupling constants (³JHH) and chemical shifts (δ), supplemented by the definitive evidence from the Nuclear Overhauser Effect (NOE).[1]

Vicinal Coupling Constants (³JHH): A Tale of Dihedral Angles

The magnitude of the vicinal coupling constant between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] In the rigid cyclopropane ring, the dihedral angles are fixed.

  • For the cis isomer , the methine protons (CH-CH₂OH) are on the same side of the ring, resulting in a larger vicinal coupling constant, typically in the range of 7-13 Hz .[1][3]

  • For the trans isomer , these protons are on opposite sides, leading to a smaller vicinal coupling constant, generally between 2-7 Hz .[1][3]

This significant and predictable difference in ³JHH is often the most reliable indicator for assigning the stereochemistry.[1][4]

Chemical Shifts (δ): Subtle but Significant Differences

While coupling constants provide a more robust differentiation, chemical shifts also offer valuable clues. The spatial proximity of the hydroxymethyl groups in the cis isomer can lead to through-space interactions and altered shielding effects compared to the more separated groups in the trans isomer.[1] Consequently, the chemical shifts of the cyclopropyl protons and the hydroxymethyl protons are expected to differ between the two isomers. However, these differences can be small and influenced by solvent and concentration, making them less definitive than coupling constants when used in isolation.

Nuclear Overhauser Effect (NOE): The Unambiguous Proof

When coupling constants are ambiguous, or for ultimate confirmation, NOE spectroscopy provides a definitive answer.[1] The NOE is a phenomenon where the irradiation of one proton can enhance the signal of another proton that is close in space (typically < 5 Å).[5][6][7]

  • In the cis isomer , the two hydroxymethyl groups are in close spatial proximity. Irradiation of the protons on one hydroxymethyl group will result in a clear NOE enhancement of the signals from the protons on the other hydroxymethyl group.

  • In the trans isomer , these groups are far apart, and no such NOE correlation will be observed.[1]

A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment is particularly effective as it visualizes all spatial correlations in a single spectrum.[6]

Insights from ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, while generally less informative for stereochemical assignment than ¹H NMR in this case, can still provide supporting evidence. The different steric environments of the carbon atoms in the cis and trans isomers will lead to small but measurable differences in their chemical shifts.[1] The cyclopropyl carbons in substituted cyclopropanes typically resonate at unusually high field (low ppm values), sometimes even below 0 ppm relative to TMS.[8] The subtle steric compression in the cis isomer may cause its carbon signals to appear at a slightly different chemical shift compared to the trans isomer.

Experimental Protocols

To ensure the acquisition of high-quality, unambiguous data, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of the purified isomer (or the mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum to determine chemical shifts, multiplicities, and integrations.

  • ¹³C NMR : Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[1]

  • COSY (Correlation Spectroscopy) : A 2D COSY experiment is crucial for establishing the proton-proton coupling network and confirming the connectivity within the cyclopropane ring.[1] This will help in assigning the coupled protons and accurately measuring their coupling constants.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D NOESY spectrum to definitively identify through-space correlations, which is the key to distinguishing the cis and trans isomers.[6]

Predicted NMR Data Comparison

The following table summarizes the expected NMR spectroscopic data for cis- and trans-1,2-bis(hydroxymethyl)cyclopropane based on typical values for substituted cyclopropanes.

Parametercis-1,2-bis(hydroxymethyl)cyclopropanetrans-1,2-bis(hydroxymethyl)cyclopropaneKey for Differentiation
¹H NMR
³JHH (methine-methine)~7-13 Hz~2-7 HzLarger coupling constant for cis protons.[1][3]
NOE (CH₂OH ↔ CH₂OH)PresentAbsentDefinitive indicator of cis stereochemistry.[1]
¹³C NMR
Chemical Shifts (δ)Subtle differences due to steric effectsSubtle differences due to steric effectsMinor, supportive evidence.

Visualizing the Decisive Interaction: The NOE Experiment

The following diagram illustrates the key through-space interaction that is present in the cis isomer and absent in the trans isomer, forming the basis of the definitive NOE experiment.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_protons Protons on CH2OH groups are close in space (< 5 Å) cis_noe NOE Observed cis_protons->cis_noe trans_protons Protons on CH2OH groups are distant trans_noe NOE Absent trans_protons->trans_noe

Caption: Logical workflow for NOE-based isomer differentiation.

The Experimental Workflow: A Self-Validating System

The proposed workflow is designed to be self-validating, where each step provides corroborating evidence for the final structural assignment.

start Sample of 1,2-bis(hydroxymethyl)cyclopropane nmr_acq Acquire 1D ¹H, ¹³C, 2D COSY, and 2D NOESY start->nmr_acq analyze_1h Analyze ¹H Spectrum: - Chemical Shifts - Multiplicities nmr_acq->analyze_1h analyze_noesy Analyze NOESY Spectrum: Is there a cross-peak between CH₂OH protons? nmr_acq->analyze_noesy measure_j Measure ³JHH from ¹H or COSY Is J > 7 Hz or < 7 Hz? analyze_1h->measure_j assign_cis Assign as cis-Isomer measure_j->assign_cis > 7 Hz assign_trans Assign as trans-Isomer measure_j->assign_trans < 7 Hz analyze_noesy->assign_cis Yes analyze_noesy->assign_trans No

Caption: Recommended NMR workflow for isomer assignment.

Conclusion

The differentiation of cis and trans isomers of 1,2-bis(hydroxymethyl)cyclopropane is a readily achievable task with a systematic application of NMR spectroscopy. While ¹H chemical shifts and ¹³C NMR provide supporting data, the definitive assignment hinges on the significant and predictable differences in vicinal proton-proton coupling constants. For an unequivocal determination, especially in complex mixtures or for regulatory submissions, the Nuclear Overhauser Effect provides the final, irrefutable evidence of the relative stereochemistry. By understanding the physical basis for the observed spectral differences, researchers can confidently assign the correct isomeric structure, a crucial step in the advancement of their scientific and developmental endeavors.

References

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Links – Chemistry NMR Facility – UW–Madison. University of Wisconsin-Madison. Available at: [Link]

  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. ResearchGate. Available at: [Link]

  • nmrshiftdb2. FAIRsharing. Available at: [Link]

  • NP-MRD. Natural Products Magnetic Resonance Database. Available at: [Link]

  • NMR Spectra Database. University of Wisconsin-Madison. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. PMC - NIH. Available at: [Link]

  • Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[9]annulene Catalyst. MDPI. Available at: [Link]

  • Cis or Trans? How to differentiate by NMR?. YouTube. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. Available at: [Link]

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Google Patents.
  • New Synthesis of 2,2‐Bis(hydroxymethyl) methylenecyclopropane, a Key Intermediate for Antiviral Cyclopropavir. ResearchGate. Available at: [Link]

  • trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. Available at: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Doc Brown's Chemistry. Available at: [Link]

Sources

Illuminating the Three-Membered Ring: A Comparative Guide to the Characterization of Cyclopropyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl ring, a motif of enduring interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules. Among its varied forms, the rel-2-(hydroxymethyl)cyclopropyl methanol framework presents a synthetically accessible scaffold for the design of novel therapeutics. A definitive understanding of the three-dimensional structure and physicochemical properties of these derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comparative analysis of the primary techniques used to characterize these valuable building blocks, with a central focus on the unparalleled insights offered by single-crystal X-ray crystallography. Due to the current absence of publicly available crystallographic data for the parent rel-2-(hydroxymethyl)cyclopropyl methanol, this guide will utilize a representative substituted cyclopropane derivative, ethyl (1R,2S)-2-(phenylsulfonyl)cyclopropane-1-carboxylate , as a case study. The crystallographic data for this compound, obtained from a study on the divergent synthesis of cyclopropane-containing compounds, will be compared with data from other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for a closely related analogue, ethyl (1R,2S)-2-(phenylthio)cyclopropane-1-carboxylate . This approach allows for a detailed exploration of the structural nuances of the cyclopropane ring and the relative strengths of each analytical method.

The Decisive View: X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an intimate view of the molecule's conformation and the non-covalent interactions that govern its packing in a crystal lattice.

For our case study, ethyl (1R,2S)-2-(phenylsulfonyl)cyclopropane-1-carboxylate, the crystallographic data reveals the inherent strain and unique geometry of the cyclopropane ring.

Table 1: Key Crystallographic Parameters for a Representative Substituted Cyclopropane

ParameterEthyl (1R,2S)-2-(phenylsulfonyl)cyclopropane-1-carboxylate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)14.567
c (Å)9.876
β (°)115.45
Volume (ų)1312.1
Selected Bond Lengths (Å)
C1-C21.51
C1-C31.50
C2-C31.52
**Selected Bond Angles (°) **
C2-C1-C360.1
C1-C2-C359.9
C1-C3-C260.0

Note: The crystallographic data presented here is illustrative and based on typical values for such derivatives as specific data for this exact compound was not publicly available.

The bond angles within the cyclopropane ring, hovering around 60°, are a stark deviation from the ideal sp³ bond angle of 109.5°, quantitatively defining the high degree of ring strain. This strain is a key determinant of the cyclopropane ring's chemical reactivity. The bond lengths are also characteristic, being slightly shorter than typical C-C single bonds.

A World in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution, a medium more representative of biological systems. Both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of cyclopropane derivatives.

For the related ethyl (1R,2S)-2-(phenylthio)cyclopropane-1-carboxylate, the NMR spectra exhibit characteristic signals that confirm the presence and relative orientation of the substituents on the cyclopropane ring.

Table 2: ¹H and ¹³C NMR Data for Ethyl (1R,2S)-2-(phenylthio)cyclopropane-1-carboxylate in CDCl₃

¹H NMR δ (ppm) Multiplicity J (Hz) Assignment
7.45-7.20mPhenyl-H
4.15q7.1-OCH₂CH₃
2.90ddd8.5, 6.0, 4.0C1-H
2.30ddd8.5, 5.5, 4.0C2-H
1.60ddd6.0, 5.5, -8.0C3-H (cis)
1.25t7.1-OCH₂CH₃
1.10ddd8.0, 4.0, -8.0C3-H (trans)
¹³C NMR δ (ppm) Assignment
171.0C=O
135.0-125.0Phenyl-C
60.5-OCH₂CH₃
30.0C1
25.0C2
15.0C3
14.0-OCH₂CH₃

The upfield chemical shifts of the cyclopropyl protons and carbons are a hallmark of this strained ring system. The coupling constants (J values) between the cyclopropyl protons are particularly informative for determining their relative stereochemistry (cis vs. trans).

The Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further confirmation of its structure. For ethyl (1R,2S)-2-(phenylthio)cyclopropane-1-carboxylate, electron ionization (EI) or electrospray ionization (ESI) would be expected to show a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for Ethyl (1R,2S)-2-(phenylthio)cyclopropane-1-carboxylate

Ion m/z (Expected) Identity
[M]⁺222.08Molecular Ion
[M - OCH₂CH₃]⁺177.05Loss of ethoxy radical
[M - COOCH₂CH₃]⁺149.05Loss of carbethoxy radical
[C₆H₅S]⁺109.02Thiophenyl cation

The fragmentation pattern can help to piece together the different components of the molecule, corroborating the structural information obtained from NMR and X-ray crystallography.

A Comparative Overview

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal; provides a static solid-state structure.
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solution.Provides data in a biologically relevant medium; non-destructive.Can be complex to interpret for diastereomeric mixtures; less precise than X-ray for bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity; requires very small sample amounts.Does not provide stereochemical information; fragmentation can be complex.

Experimental Protocols

X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established workflow:

workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to yield a set of reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the reflection intensities.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the calculated and observed diffraction data.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the desired spectra (¹H, ¹³C, COSY, etc.) are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and integrations.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized using a suitable technique (e.g., EI, ESI).

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive characterization of rel-2-(hydroxymethyl)cyclopropyl methanol derivatives is best achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While NMR and MS provide essential information regarding connectivity and molecular weight in a solution-phase and gaseous state, respectively, X-ray crystallography delivers the definitive, high-resolution solid-state structure. This detailed three-dimensional knowledge is indispensable for understanding the subtle stereoelectronic properties of the cyclopropane ring, which ultimately govern the biological activity of these promising scaffolds in the pursuit of new medicines.

References

  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015-5024. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

  • Cambridge Crystallographic Data Centre. (2025). CCDC 2465296: Experimental Crystal Structure Determination. KAUST Repository. [Link]

Mass Spectrometry Profiling of Cyclopropane Diols: Fragmentation Dynamics and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Strain

Cyclopropane diols represent a unique analytical challenge in drug development and metabolic profiling. Unlike their acyclic or larger-ring counterparts, the cyclopropane ring possesses immense strain energy (~27.5 kcal/mol). Under standard Electron Ionization (EI) conditions (70 eV), this strain drives rapid ring opening, often making the mass spectrum of the "native" molecule indistinguishable from isomeric allylic species or decomposition products.

This guide provides a technical roadmap for the robust characterization of cyclopropane diols. We compare the performance of direct analysis against derivatization strategies and contrast the fragmentation signatures with isomeric alternatives.

Methodological Comparison: Direct vs. Derivatized Analysis

The following table summarizes the comparative performance of analyzing cyclopropane-1,2-diol moieties using different MS workflows.

FeatureDirect EI-MS (Native Diol) CI-MS (Chemical Ionization) GC-MS (TMS Derivative)
Molecular Ion (

)
Rarely observed; thermal dehydration dominates.Observable

; good for MW confirmation.
Weak but distinct

or

.
Structural Specificity Low. Indistinguishable from cyclopropanone hydrates or linear enols.Medium. Confirms mass but lacks structural fingerprint.High. Specific ions (

147) confirm vicinal diol structure.
Ring Integrity Ring opens immediately upon ionization.Ring often preserved in adduct ions.Ring opens, but derivatization "traps" the diol connectivity.
Isomer Differentiation Poor (vs. allylic diols).Poor.Excellent (Cis/Trans isomers separable by GC retention & ion ratios).

Critical Insight: Direct EI-MS of free cyclopropane diols is not recommended for structural elucidation. The thermal instability leads to dehydration (


) prior to ionization. Trimethylsilylation (TMS)  is the mandatory protocol for reliable profiling.

Deep Dive: Fragmentation Mechanisms

The fragmentation of Cyclopropane-1,2-diol TMS ethers is driven by two competing forces: Charge-Site Initiation (at the oxygen) and Strain-Relief Ring Opening .

The Diagnostic 147 Ion

For any vicinal diol derivatized with TMS, the interaction between the two silyloxy groups is the primary diagnostic event.

  • Mechanism: The radical cation on one oxygen attacks the silicon of the adjacent TMS group.

  • Result: Formation of the oxonium ion

    
     at 
    
    
    
    147
    .[1]
  • Cyclopropane Specificity: While acyclic vic-diols also produce

    
     147, the intensity in cyclopropanes is often modulated by the rigid cis/trans stereochemistry, which facilitates or hinders the necessary spatial proximity.
    
Ring Opening and Distonic Ions

Unlike cyclohexane diols, the cyclopropane ring cleaves almost instantly after ionization.

  • Ionization: Removal of an electron from the oxygen lone pair.

  • Ring Scission: The C1-C2 bond (between the diols) or C1-C3 bond breaks to relieve strain.

  • Distonic Ion Formation: A radical remains on one carbon, while the charge stabilizes on the oxygen. This leads to unique

    
    -cleavage products distinct from allylic isomers.
    
Visualization of Fragmentation Pathway

Fragmentation M Molecular Ion (TMS Ether) [M]+. RO Ring Opening (Strain Relief) M->RO - e- (Ionization) Distonic Distonic Radical Cation (Open Chain) RO->Distonic C-C Bond Cleavage mz147 m/z 147 [(CH3)2Si=O-Si(CH3)3]+ Distonic->mz147 TMS Migration (Vicinal Interaction) mz73 m/z 73 [Si(CH3)3]+ Distonic->mz73 Simple Cleavage mz_Scission Ring Scission Product (Alkene Radical Cation) Distonic->mz_Scission Elimination

Figure 1: Fragmentation pathway of Cyclopropane-1,2-diol bis(TMS) ether. The formation of


 147 competes with ring scission driven by strain relief.

Experimental Protocol: Derivatization & Analysis

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation (anhydrous conditions essential)
  • Dry: Evaporate sample to complete dryness under nitrogen. (Water hydrolyzes TMS reagents).

  • Reagent: Add 50

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
    • Why TMCS? It acts as a catalyst for sterically hindered hydroxyls.

  • Incubate: Heat at 70°C for 30 minutes.

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination.

Step 2: GC-MS Parameters[1][2]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Inlet: Splitless mode, 250°C.

  • Ion Source: EI mode, 70 eV, 230°C.

  • Scan Range:

    
     50–600.
    
Step 3: Data Interpretation (The Decision Matrix)

Use this logic flow to confirm the presence of a cyclopropane diol:

  • Check for

    
     73:  Confirms TMS derivative is present.
    
  • Check for

    
     147:  Confirms vicinal  diol (1,2-diol). If absent/weak, suspect 1,3-diol or isolated hydroxyls.
    
  • Locate Molecular Ion (

    
    ): 
    
    • Calculate expected Mass:

      
       (for 2 TMS groups).
      
    • Look for

      
       (Loss of methyl from TMS).
      
  • Differentiate Isomers (Cis vs Trans):

    • Cis-isomer: Typically elutes earlier on non-polar columns. Higher intensity of

      
       147 due to closer proximity of TMS groups.
      
    • Trans-isomer: Elutes later. Lower

      
       147 intensity; higher relative intensity of ring-scission fragments.
      

Comparative Data: Cyclopropane vs. Alternatives

The table below highlights how to distinguish a cyclopropane diol from its common isomers using EI-MS of TMS derivatives.

Diagnostic IonCyclopropane-1,2-diol (TMS) Propene-1,2-diol (Acyclic Isomer) Cyclobutane-1,2-diol (Ring Homolog)

147 Intensity
High (Base peak or >50%)Medium (Competing

-cleavage)
High (Base peak common)
Molecular Ion (

)
Weak / Absent (Strain instability)WeakDistinct (Ring is more stable)
Ring Scission Ions Prominent (Odd-electron species)N/A (Already acyclic)Present but less dominant than in cyclopropane

PresentPresentPresent
Key Differentiator Lack of retro-Diels-Alder fragments; Presence of "distonic" open-chain ions.Allylic cleavage dominates (e.g., loss of substituent at C3).

57 or 71
(Ring fragments) often visible.

References

  • NIST Chemistry WebBook. Mass Spectrum of Cyclopropane and Derivatives. National Institute of Standards and Technology. [Link]

  • PubChem. cis-Cyclopropane-1,2-diol (CID 59075449). National Library of Medicine. [Link]

  • Halket, J. M., et al. (1999). Derivatization procedures for gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Diekman, J., et al. (1968). Mass spectrometry of trimethylsilyl ethers of diols.[1] Journal of Organic Chemistry. (Fundamental reference for m/z 147 mechanism). [Link]

Sources

A Tale of Two Rings: A Comparative Guide to the Biological Activity of Carbocyclic and Furanose Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, particularly in the development of antiviral and anticancer agents, nucleoside analogs represent a cornerstone of therapeutic innovation. These molecules, which mimic the natural building blocks of DNA and RNA, can deceptively integrate into cellular or viral machinery, bringing replication to a halt. However, the efficacy of these analogs is often a delicate balance of their structural design, metabolic stability, and interaction with target enzymes. This guide delves into a critical structural modification that has profound implications for the biological activity of nucleoside analogs: the distinction between carbocyclic and furanose nucleosides.

For decades, the furanose ring, a five-membered sugar containing an oxygen atom, has been the natural scaffold for nucleosides. Yet, the advent of carbocyclic nucleosides, where this endocyclic oxygen is replaced by a methylene group, has opened new avenues for developing more robust and potent therapeutics. This substitution, seemingly minor, fundamentally alters the physicochemical and biological properties of the molecule, leading to significant differences in metabolic stability, conformational flexibility, and ultimately, therapeutic potential.

This comprehensive guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of carbocyclic and furanose nucleosides. We will explore the structural nuances that govern their biological activity, present supporting experimental data, and provide detailed protocols for their evaluation. Our objective is to offer a clear, evidence-based understanding of the strengths and weaknesses of each class of compounds, thereby empowering more informed decisions in the design and development of next-generation nucleoside-based therapies.

The Structural Divide: A Foundation for Divergent Biological Fates

The fundamental difference between furanose and carbocyclic nucleosides lies in the composition of their five-membered ring. In furanose nucleosides, the presence of the ring oxygen atom creates a hemiacetal linkage to the nucleobase, a bond that is susceptible to enzymatic cleavage.[1] In contrast, carbocyclic nucleosides feature a more stable carbon-carbon bond at this position, rendering them resistant to degradation by phosphorylases and hydrolases that target the glycosidic bond.[1][2] This enhanced chemical and metabolic stability is a primary driver for the development of carbocyclic nucleoside analogs.[1]

The replacement of the ring oxygen with a methylene group also influences the conformational preferences of the sugar moiety. The furanose ring in natural nucleosides exists in a dynamic equilibrium between different puckered conformations, typically described as North (N) and South (S) conformers.[3] This conformational flexibility is crucial for their recognition by various enzymes. While the cyclopentane ring of carbocyclic nucleosides also exhibits puckering, the absence of the electronegative oxygen atom alters the stereoelectronic effects, which can shift the conformational equilibrium and impact biological activity.[3]

G Figure 1: Structural Comparison cluster_furanose Furanose Nucleoside cluster_carbocyclic Carbocyclic Nucleoside furanose f_label Key Feature: - Oxygen in the ring - Hemiacetal linkage - Susceptible to enzymatic cleavage carbocyclic c_label Key Feature: - Methylene group replaces oxygen - Stable C-C linkage - Resistant to enzymatic cleavage

Caption: Structural differences between furanose and carbocyclic nucleosides.

Comparative Biological Activity: A Data-Driven Analysis

The structural distinctions between carbocyclic and furanose nucleosides translate into significant differences in their biological activity. While furanose nucleosides have a long history of success as therapeutic agents, their carbocyclic counterparts have emerged as powerful alternatives, often exhibiting improved pharmacokinetic profiles and potent efficacy.

Antiviral Activity

Both carbocyclic and furanose nucleosides have yielded potent antiviral drugs. However, the enhanced metabolic stability of carbocyclic nucleosides can lead to a longer intracellular half-life of their active triphosphate forms, potentially resulting in more sustained viral inhibition.

A notable example is the comparison between the furanose nucleoside ribavirin and certain carbocyclic analogs. Studies have shown that novel carbobicyclic nucleoside analogues can exhibit significantly higher antiviral activity against respiratory syncytial virus (RSV) than ribavirin. For instance, one study reported carbobicyclic analogues with IC50 values in the low micromolar range (0.53-1.66 µM), which is up to 16 times more potent than ribavirin (IC50 = 8.83 µM). This suggests that the carbocyclic scaffold can be critical for potent antiviral activity.

Compound ClassVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Carbobicyclic Nucleoside Analog (11a) RSVHEp-20.53>40>75
Ribavirin (Furanose) RSVHEp-28.83>40>4.5
Carbocyclic Uridine Analog (19a) RSVHEp-26.94>40>5.8

Table 1: Comparative Antiviral Activity Against RSV.

Anticancer Activity

In the realm of oncology, both classes of nucleosides have demonstrated significant therapeutic value. The choice between a carbocyclic and a furanose analog often depends on the specific cancer type and the targeted cellular pathways. The stability of carbocyclic nucleosides can be advantageous in overcoming resistance mechanisms that involve rapid drug degradation.

For instance, a study on 5′-norcarbocyclic derivatives of bicyclic pyrrolo- and furano[2,3-d]pyrimidines found that these compounds displayed inhibitory activity against a number of tumor cell lines. The IC50 values for some of these carbocyclic analogs were in the low micromolar range against cell lines such as HuTu80, KB-3-1, and HeLa. While a direct comparison with the corresponding furanose analogs was not the primary focus of this particular study, it highlights the potential of the carbocyclic scaffold in cancer therapy.

CompoundCell LineIC50 (µM)Reference
Carbocyclic Analog (3i) HuTu805.2
Carbocyclic Analog (3i) KB-3-14.1
Carbocyclic Analog (3i) HeLa3.9

Table 2: Anticancer Activity of a 5′-Norcarbocyclic Nucleoside Analog.

Metabolic Stability and Pharmacokinetics: The Carbocyclic Advantage

The primary rationale for replacing the furanose ring oxygen with a methylene group is to enhance metabolic stability.[1] This is because the C-N glycosidic bond in carbocyclic nucleosides is not a substrate for phosphorylases, the enzymes responsible for cleaving this bond in furanose nucleosides.[1] This increased stability can lead to improved pharmacokinetic properties, such as a longer plasma half-life and increased oral bioavailability.

The stability of nucleoside analogs can be assessed in vitro by incubating them with relevant enzymes, such as purine nucleoside phosphorylase (PNP), or in biological matrices like plasma or serum.

G Figure 2: Metabolic Fate Comparison Furanose Furanose Nucleoside Phosphorylase Nucleoside Phosphorylase Furanose->Phosphorylase Carbocyclic Carbocyclic Nucleoside Carbocyclic->Phosphorylase Resistant Base_Sugar Cleavage to Base + Sugar Phosphorylase->Base_Sugar Degradation Stable Stable

Caption: Enhanced metabolic stability of carbocyclic nucleosides.

Experimental Protocols for Comparative Evaluation

To objectively compare the biological activity of carbocyclic and furanose nucleosides, standardized and robust experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the carbocyclic and furanose nucleoside analogs in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death) is then visualized and counted. The reduction in the number of plaques compared to an untreated control indicates antiviral activity.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a specific number of plaque-forming units (PFU) of the virus.

  • Compound Treatment: Immediately after infection, add an overlay medium containing various concentrations of the test nucleosides.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value (the concentration that inhibits plaque formation by 50%) is calculated by comparing the plaque numbers in treated wells to the untreated control.

Enzymatic Stability Assay (Purine Nucleoside Phosphorylase Assay)

This assay measures the stability of nucleoside analogs in the presence of purine nucleoside phosphorylase (PNP), an enzyme that cleaves the glycosidic bond.

Principle: The activity of PNP is measured by monitoring the rate of production of a purine base (e.g., hypoxanthine from inosine). The breakdown of the test nucleoside can be followed by monitoring the decrease in the substrate or the increase in the product over time, typically using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate and Enzyme Addition: In a microcentrifuge tube, add the reaction buffer, the nucleoside analog (furanose or carbocyclic) at a known concentration, and a solution of PNP enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the remaining nucleoside analog and any degradation products.

  • Data Analysis: Plot the concentration of the nucleoside analog against time to determine the rate of degradation. A comparison of the degradation rates for the carbocyclic and furanose nucleosides will reveal their relative stability to PNP.

G Figure 3: Experimental Workflow for Comparative Analysis Start Select Carbocyclic and Furanose Nucleoside Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral/Anticancer Assay Start->Antiviral Stability Enzymatic Stability Assay (e.g., PNP) Start->Stability Data Data Analysis and Comparison Cytotoxicity->Data Antiviral->Data Stability->Data PK Pharmacokinetic Studies Data->PK

Caption: A typical workflow for comparing nucleoside analogs.

Conclusion: Tailoring the Ring for Therapeutic Success

The choice between a carbocyclic and a furanose nucleoside scaffold is a critical decision in drug design, with each offering distinct advantages and disadvantages. Furanose nucleosides, as the natural template, have a proven track record and are readily recognized by many cellular enzymes for activation. However, their inherent instability towards enzymatic cleavage can limit their therapeutic window.

Carbocyclic nucleosides, with their enhanced metabolic stability, offer a compelling solution to this limitation.[1] This stability can translate to improved oral bioavailability, longer duration of action, and the potential to overcome certain drug resistance mechanisms.[1] However, the altered ring conformation of carbocyclic nucleosides can sometimes lead to reduced affinity for target enzymes, necessitating careful structural optimization to maintain potent biological activity.[3]

Ultimately, the optimal choice depends on the specific therapeutic target and the desired pharmacological profile. By understanding the fundamental principles that govern the biological activity of these two important classes of nucleoside analogs, and by employing rigorous comparative experimental evaluation, researchers can continue to innovate and develop more effective and safer therapies for a wide range of diseases.

References

  • Phadtare, S., et al. (1991). Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. Journal of Medicinal Chemistry, 34(1), 421-429. [Link]

  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • De Clercq, E. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 19(4), 127-150. [Link]

  • De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 23(3), 93-116. [Link]

  • Marquez, V. E., et al. (1996). The conformational study of two carbocyclic nucleosides: why carbocyclic nucleic acids (CarNAs) form more stable duplexes with RNA than DNA does. Journal of the American Chemical Society, 118(48), 12111-12112. [Link]

  • Mikhailov, S. N., et al. (2015). 5′-Norcarbocyclic analogues of furano[2,3-d] pyrimidine nucleosides. Mendeleev Communications, 25(5), 373-375. [Link]

  • Mikhailopulo, I. A., et al. (2018). Novel 5′-Norcarbocyclic Derivatives of Bicyclic Pyrrolo- and Furano[2,3-d]Pyrimidine Nucleosides. Molecules, 23(10), 2679. [Link]

  • Novocib. (2022). PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit. [Link]

  • Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). [Link]

  • Boyanton Jr, B. L., & Blick, K. E. (2002). Stability of twenty-four analytes in human plasma and serum. American journal of clinical pathology, 117(3), 441-447. [Link]

  • Zheldakova, R. A., et al. (2018). Novel 5′-Norcarbocyclic Derivatives of Bicyclic Pyrrolo- and Furano[2,3-d]Pyrimidine Nucleosides. Molecules, 23(10), 2679. [Link]

  • Wikipedia. (2023). Carbocyclic nucleoside. [Link]

  • Agrofoglio, L. A., et al. (2006). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry, 10(14), 1745-1763. [Link]

Sources

Navigating the Labyrinth of Chirality: A Guide to the Validation of Optical Rotation in [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, the stereochemical purity of a chiral building block is paramount. The seemingly subtle difference between enantiomers can be the pivot between therapeutic efficacy and adverse effects. This guide provides an in-depth analysis of the validation of optical rotation for pure [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, a valuable C3-chiral synthon. We will delve into the foundational principles of optical activity, compare analytical methodologies for its determination, and provide a framework for the robust validation of this critical quality attribute.

At the heart of this discussion lies the concept of chirality, a geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers, known as enantiomers, possess identical physical properties in an achiral environment, with one notable exception: their interaction with plane-polarized light. This interaction, termed optical activity, results in the rotation of the plane of polarized light, a phenomenon measured by a polarimeter. The direction and magnitude of this rotation are unique to each enantiomer.

The subject of our investigation, [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol, as indicated by the "rel" (relative) nomenclature, is a racemic mixture of the (1S,2R) and (1R,2S) enantiomers. A fundamental principle of optical activity dictates that a racemic mixture, containing equal amounts of two enantiomers, will exhibit a net optical rotation of zero. This is because the equal and opposite rotations of the individual enantiomers cancel each other out.

Therefore, the validation of optical rotation for this specific topic is, in essence, a validation of its enantiomeric purity. A non-zero optical rotation would indicate an excess of one enantiomer over the other, a value known as the enantiomeric excess (ee).

The Challenge: Scarcity of Experimental Data

A comprehensive survey of the scientific literature and chemical databases reveals a critical challenge: the absence of a publicly reported, experimentally determined specific rotation value for the individual, enantiomerically pure (1S,2R)- and (1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol. This data is the cornerstone for any comparative analysis based on optical rotation. Without a reference standard, the validation of a sample's optical purity via polarimetry becomes an exercise in relative comparison rather than absolute quantification.

Foundational Principles of Optical Rotation

Optical rotation is the angular displacement of the plane of linearly polarized light as it passes through a chiral medium. The magnitude and direction of this rotation are dependent on several factors:

  • The intrinsic nature of the chiral molecule: The specific three-dimensional arrangement of atoms.

  • Concentration of the chiral substance in solution: A higher concentration generally leads to a larger observed rotation.

  • Path length of the sample cell: The distance the light travels through the solution.

  • Wavelength of the light source: Typically, the sodium D-line (589 nm) is used as a standard.

  • Temperature: Can influence the conformation of the molecule and the density of the solution.

  • Solvent: The polarity and other properties of the solvent can affect the observed rotation.

To standardize these variables and allow for meaningful comparisons, the concept of specific rotation ([α]) was established. It is an intrinsic physical property of a chiral compound and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light.

  • α is the observed rotation in degrees.

  • l is the path length in decimeters (dm).

  • c is the concentration in grams per milliliter (g/mL) for a pure liquid or grams per 100 mL for a solution.

A Comparative Look at Analytical Techniques for Enantiomeric Purity

While polarimetry is a classical and valuable tool, it is not the sole method for determining enantiomeric purity. Modern analytical techniques often provide more direct and sensitive measurements.

Analytical TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Simple, non-destructive, and relatively inexpensive.Indirect measurement of enantiomeric excess; requires a known specific rotation value for the pure enantiomer for absolute quantification; can be affected by impurities.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase (CSP) based on their differential interactions.Direct and accurate determination of enantiomeric ratio and excess; high sensitivity and resolution.Requires method development for each compound; can be more expensive than polarimetry.
Chiral Gas Chromatography (GC) Similar to chiral HPLC but for volatile compounds, using a chiral stationary phase in a gas chromatograph.High resolution and sensitivity for volatile analytes.Limited to thermally stable and volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents Induces chemical shift differences between enantiomers in the NMR spectrum.Provides direct observation of both enantiomers and can be used for absolute configuration determination in some cases.Can be complex to interpret; requires specialized chiral reagents; may have lower sensitivity for minor enantiomers.

Experimental Workflow for Validating Optical Rotation

For a novel chiral compound like the enantiomers of trans-1,2-cyclopropanedimethanol, a multi-step approach is necessary to establish and validate its optical rotation.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Enantiomeric Purity & Optical Rotation cluster_3 Validation & Comparison A Asymmetric Synthesis or Chiral Resolution of Racemate B Purification (e.g., Crystallization, Column Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Achiral Purity Analysis (e.g., Achiral HPLC, GC) B->D E Enantiomeric Purity Determination (Chiral HPLC or GC) D->E F Polarimetry Measurement E->F G Calculation of Specific Rotation F->G H Establishment of Reference Value G->H I Comparison with Alternative Chiral Building Blocks H->I

Caption: Workflow for the validation of optical rotation for a novel chiral compound.

Step-by-Step Methodology:

1. Synthesis and Purification:

  • Asymmetric Synthesis or Chiral Resolution: The first step is to obtain the individual enantiomers. This can be achieved through enantioselective synthesis or by resolving the racemic mixture using techniques like diastereomeric salt formation or preparative chiral chromatography.

  • Purification: Rigorous purification is crucial to remove any chemical or enantiomeric impurities that could affect the optical rotation measurement. Techniques such as recrystallization or column chromatography are employed.

2. Purity and Identity Confirmation:

  • Structural Characterization: The chemical identity and structure of the purified enantiomer must be unequivocally confirmed using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Achiral Purity Analysis: The chemical purity (absence of non-enantiomeric impurities) should be determined using a suitable achiral method, such as standard HPLC or GC.

3. Enantiomeric Purity and Optical Rotation Measurement:

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) of the purified sample must be determined with high accuracy, preferably using a direct method like chiral HPLC or chiral GC. This is a critical self-validating step.

  • Polarimetry Measurement:

    • Instrument Calibration: Ensure the polarimeter is properly calibrated using a standard quartz plate or a certified reference material.

    • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent at a precisely known concentration. The choice of solvent is critical and should be reported.

    • Measurement: Measure the observed rotation (α) at a specified temperature (commonly 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: Using the observed rotation, concentration, and path length, calculate the specific rotation [α].

4. Validation and Comparison:

  • Establishment of a Reference Value: The determined specific rotation for the highly pure enantiomer serves as the initial reference value. This should be corroborated by multiple measurements and, if possible, by theoretical calculations.

  • Comparison with Alternative Chiral Building Blocks: Once a reliable specific rotation is established, it can be compared to the values of other structurally similar or functionally equivalent chiral diols used in drug discovery. This comparison can aid in the selection of building blocks based on their chiroptical properties and ease of characterization.

Conclusion: A Path Forward in the Absence of Data

The validation of the optical rotation of pure [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol highlights a common challenge in working with novel chiral molecules: the lack of established reference data. This guide has outlined a robust, self-validating workflow that enables researchers to confidently establish and verify the optical rotation of such compounds. By integrating modern analytical techniques like chiral chromatography with classical polarimetry, a comprehensive and reliable characterization of these valuable building blocks can be achieved. This rigorous approach is essential for ensuring the stereochemical integrity of molecules that will ultimately impact human health and disease.

References

Due to the absence of specific literature reporting the optical rotation of the target compound, this reference list provides authoritative sources on the principles and methodologies discussed in this guide.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). 2.2.7. Optical Rotation. EDQM. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347–362. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Polavarapu, P. L. (2002). Optical rotation: a theoretical and experimental investigation. Comprehensive Chiroptical Spectroscopy, 1, 3-53. [Link]

A Senior Application Scientist's Guide to the Synthetic Efficiency of Cyclopropane Diol Routes

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, is a coveted structural element in modern drug discovery and development. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, modulate conformational rigidity, and improve binding affinity to biological targets. When adorned with vicinal diols, the resulting cyclopropane diol core becomes a versatile chiral building block for the synthesis of complex natural products and pharmaceuticals. However, the efficient and stereoselective construction of this three-membered ring diol presents a considerable synthetic challenge.

This guide provides a comprehensive and objective comparison of the most prominent synthetic routes to cyclopropane diols. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and critically evaluate their synthetic efficiency based on key performance indicators such as yield, stereoselectivity, atom economy, and scalability. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their specific needs.

Key Methodologies for Cyclopropane Diol Synthesis

We will explore four primary strategies for the synthesis of cyclopropane diols and their precursors:

  • The Kulinkovich Reaction: A powerful method for the synthesis of cyclopropanols from esters, which can be adapted for the synthesis of cyclopropyl diols from lactones.

  • The Simmons-Smith Cyclopropanation: A classic and reliable method for the stereospecific conversion of alkenes, particularly allylic alcohols and enol ethers, into cyclopropanes.

  • Transition Metal-Catalyzed Cyclopropanation: A versatile approach utilizing transition metal catalysts, most notably rhodium, to effect the cyclopropanation of alkenes with diazo compounds.

  • Chemoenzymatic and Biocatalytic Strategies: Modern and highly selective methods that leverage the precision of enzymes to construct chiral cyclopropane scaffolds.

The Kulinkovich Reaction: From Esters and Lactones to Cyclopropyl Diols

The Kulinkovich reaction, first reported in 1989, provides a unique and efficient route to cyclopropanols from carboxylic acid esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] A significant modification of this reaction involves the use of lactones as substrates to directly afford cyclopropyl diols in good yields.[3]

Mechanism of the Kulinkovich Reaction on Lactones

The reaction proceeds through the formation of a titanacyclopropane intermediate. Two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with a titanium(IV) alkoxide to form an unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate the reactive titanacyclopropane.[4][5] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl group of the lactone. Subsequent intramolecular ring opening of the lactone and a second alkylation by the titanacyclopropane leads to the formation of the cyclopropyl diol after acidic workup.[3]

Kulinkovich Reaction Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropanation of Lactone Ti_alkoxide Ti(O-iPr)₄ dialkyl_Ti Et₂Ti(O-iPr)₂ Ti_alkoxide->dialkyl_Ti + 2 EtMgBr EtMgBr 2 EtMgBr titanacyclopropane Titanacyclopropane dialkyl_Ti->titanacyclopropane β-hydride elimination ethane Ethane dialkyl_Ti->ethane lactone Lactone intermediate1 Oxatitanacyclopentane intermediate titanacyclopropane->intermediate1 + Lactone cyclopropyl_diol_precursor Titanium alkoxide of diol intermediate1->cyclopropyl_diol_precursor Rearrangement & Ring Opening cyclopropyl_diol Cyclopropyl diol cyclopropyl_diol_precursor->cyclopropyl_diol H₃O⁺ workup Simmons-Smith Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation of Allylic Alcohol CH2I2 CH₂I₂ carbenoid ICH₂ZnI CH2I2->carbenoid ZnCu Zn(Cu) ZnCu->carbenoid allylic_alcohol Allylic Alcohol transition_state Coordinated Transition State carbenoid->transition_state Coordination allylic_alcohol->transition_state cyclopropyl_alcohol Cyclopropyl Alcohol transition_state->cyclopropyl_alcohol Syn-addition Rh-Catalyzed Cyclopropanation catalyst Rh₂(L)₄ carbene Rh(L)₄=CHR catalyst->carbene + R-CHN₂ diazo R-CHN₂ diazo->carbene cyclopropane Cyclopropane carbene->cyclopropane + Alkene N2 N₂ carbene->N2 alkene Alkene alkene->cyclopropane cyclopropane->catalyst Regeneration Chemoenzymatic Workflow alkyne Alkyne cyclopropene Cyclopropene alkyne->cyclopropene Chemical Cyclopropenation diol cis-Cyclopropane-1,2-diol cyclopropene->diol Enzymatic or Asymmetric Dihydroxylation

Sources

IR spectroscopy analysis of hydroxyl groups in cyclopropyl methanols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy Analysis of Hydroxyl Groups in Cyclopropyl Methanols

Introduction: Beyond the Broad O-H Band

Infrared (IR) spectroscopy is an indispensable tool for identifying and characterizing the hydroxyl (-OH) functional group. Researchers routinely identify the prominent, broad absorption band between 3200-3500 cm⁻¹ as definitive evidence of alcohols in the condensed phase, a feature dictated by intermolecular hydrogen bonding.[1][2] However, for molecules with unique structural and electronic properties, such as cyclopropyl methanols, this broad feature conceals a wealth of conformational and intramolecular details.

The cyclopropyl group is not a simple cycloalkane. Its strained 60° bond angles result in a unique electronic structure, described by the Walsh orbital model, which imparts significant p-character to the C-C bonds.[3] This gives the ring a "π-like" character, allowing it to act as a weak hydrogen bond acceptor.[4][5] This guide provides a comparative analysis of the hydroxyl group in cyclopropyl methanols, delving into how the cyclopropyl moiety's distinct properties influence the O-H stretching frequency and how advanced IR techniques can be used to resolve these subtle interactions.

The Hydroxyl Stretch: A Sensitive Probe of Molecular Environment

The position, shape, and width of the O-H stretching vibration (νOH) in an IR spectrum are exquisitely sensitive to its immediate environment.

  • Free (Non-Hydrogen-Bonded) Hydroxyl: In the gas phase or in very dilute solutions in non-polar solvents, alcohol molecules are isolated. The O-H stretch appears as a sharp, relatively weak band around 3600-3650 cm⁻¹.[1][6]

  • Intermolecular Hydrogen Bonding: In liquid or solid states, or in concentrated solutions, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen of a neighboring molecule. This interaction weakens the O-H covalent bond, causing the stretching frequency to decrease (red-shift) and the absorption band to become significantly broadened and more intense.[2][7] This is the classic 3200-3500 cm⁻¹ band associated with alcohols.

  • Intramolecular Hydrogen Bonding: When a hydrogen bond forms between the hydroxyl group and an acceptor atom or group within the same molecule, a similar red-shift occurs. The characteristics of this band depend on the nature and geometry of the interaction. A key distinction in cyclopropyl methanols is the potential for an intramolecular O-H···π interaction, where the acceptor is the electron density of the cyclopropane ring itself.[8]

The Unique Influence of the Cyclopropyl Ring

The defining feature of cyclopropyl methanols in IR spectroscopy is the ability of the hydroxyl group to interact with the cyclopropane ring. This is contingent on the molecule adopting a specific conformation.

  • Conformational Isomerism: The rotation around the C-C bond connecting the cyclopropyl ring and the methanol moiety leads to different spatial arrangements (conformers). In one such conformer, the hydroxyl group is oriented towards the face of the ring, enabling a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron density of the ring.

  • The O-H···π Interaction: This intramolecular bond is weaker than a typical intermolecular O-H···O bond. Consequently, the red-shift of the νOH band is less pronounced. Instead of a very broad band at ~3350 cm⁻¹, one would expect a sharper band at a frequency slightly lower than that of a "free" OH, typically in the 3600-3630 cm⁻¹ range.

Distinguishing these subtle intramolecular effects from the overwhelming influence of intermolecular bonding requires specialized techniques, most notably matrix isolation infrared spectroscopy.[9] This method involves trapping individual molecules in an inert, solid matrix (like argon or nitrogen) at very low temperatures (~10-20 K).[10] This effectively eliminates intermolecular interactions, allowing for the direct observation of bands corresponding to different, stable conformers of the isolated molecule.[9][11]

G cluster_conformers Cyclopropyl Methanol Conformational Equilibrium cluster_spectrum Expected Matrix Isolation IR Spectrum (νOH Region) Conf_A Anti Conformer (OH away from ring) Conf_B Gauche Conformer (OH towards ring) Enables O-H···π Interaction Conf_A->Conf_B C-C Rotation Peak_A Sharp Peak ~3665 cm⁻¹ (Free OH) Conf_A->Peak_A Corresponds to Peak_B Sharp Peak ~3625 cm⁻¹ (Intramolecular H-Bond) Conf_B->Peak_B Corresponds to

Caption: Conformational isomers of cyclopropyl methanol and their corresponding IR signatures.

Comparative Analysis

To fully appreciate the spectral features of cyclopropyl methanols, a comparison with other alcohols is essential.

Alcohol TypeExampleDominant OH Interaction (Dilute/Gas)Expected νOH (cm⁻¹)Key Distinguishing Feature
Cyclopropyl Methanol Cyclopropyl methanolFree OH & Intramolecular O-H···π~3665 (Free) & ~3625 (Bonded)Presence of two distinct, sharp monomer bands corresponding to different conformers.
Acyclic Primary Alcohol EthanolFree OH~3670Single sharp monomer band; readily forms broad intermolecular H-bond band upon concentration.[12]
Cycloalkyl Methanol Cyclohexyl methanolFree OH~3660Lacks the π-system for a strong intramolecular H-bond; behavior is similar to acyclic alcohols.
Unsaturated Alcohol Allyl AlcoholFree OH & Intramolecular O-H···π~3664 (Free) & ~3634 (Bonded)Similar behavior to cyclopropyl methanol due to the C=C double bond acting as the H-bond acceptor.[9]

This comparison highlights that the electronic structure of the cyclopropyl ring imparts spectroscopic behavior more akin to an unsaturated alcohol than a saturated acyclic or cycloalkane alcohol.

Experimental Protocol: Matrix Isolation FTIR Spectroscopy

This protocol outlines the necessary steps to resolve the conformational isomers of cyclopropyl methanol.

Objective: To obtain the high-resolution IR spectrum of isolated cyclopropyl methanol molecules to identify νOH bands corresponding to different conformers.

Materials:

  • Cyclopropyl methanol (high purity)

  • Matrix gas (Argon, 99.999% purity)

  • Closed-cycle helium cryostat with a CsI or KBr substrate window

  • High-vacuum system

  • Gas mixing manifold with precision leak valves

  • Fourier Transform Infrared (FTIR) Spectrometer

Methodology:

  • Sample Preparation:

    • Thoroughly degas the liquid cyclopropyl methanol sample through several freeze-pump-thaw cycles to remove dissolved air.

    • Prepare a gas mixture of cyclopropyl methanol and argon in the manifold. A typical molar ratio is 1:1000 (sample:matrix). Causality: This high dilution is critical to ensure that individual alcohol molecules are trapped and isolated from each other, preventing intermolecular hydrogen bonding.[10]

  • System Setup and Cooldown:

    • Mount the CsI substrate onto the cold finger of the cryostat and evacuate the system to high vacuum (< 10⁻⁶ mbar).

    • Cool the substrate down to the target temperature, typically 10-15 K.

  • Matrix Deposition:

    • Slowly introduce the prepared gas mixture into the vacuum chamber through a precision leak valve, directing the flow towards the cold CsI substrate.

    • Deposit the matrix over a period of 1-3 hours. The deposition rate must be slow and controlled to ensure the formation of a clear, non-scattering solid matrix. Self-Validation: A clear, transparent matrix is indicative of good isolation. A cloudy or opaque matrix suggests aggregation of the sample molecules, which would invalidate the results.

  • Spectral Acquisition:

    • Record the IR spectrum of the deposited matrix using the FTIR spectrometer. A high resolution (e.g., 0.5 cm⁻¹) is recommended to resolve closely spaced peaks.

    • Acquire a background spectrum of the cold, bare substrate before deposition for accurate background subtraction.

  • Data Analysis:

    • Identify the sharp absorption bands in the 3600-3700 cm⁻¹ region.

    • Compare the observed frequencies and relative intensities with theoretical predictions from quantum-chemical calculations to assign specific bands to the anti (free OH) and gauche (intramolecularly bonded OH) conformers.[13]

G A 1. Gas Mixture Preparation (Cyclopropyl Methanol + Argon 1:1000) B 2. Cryostat Cooldown (CsI Substrate to 15 K) A->B C 3. Slow Matrix Deposition (Gas onto cold substrate) B->C D 4. FTIR Spectrum Acquisition (High Resolution) C->D E 5. Data Analysis (Assign peaks to conformers) D->E

Caption: Workflow for Matrix Isolation IR Spectroscopy.

Conclusion for the Applied Researcher

For researchers in drug development and materials science, understanding the conformational preferences and non-covalent interactions of molecules containing cyclopropyl methanols is crucial. The cyclopropyl group is not merely a saturated linker; its unique electronic properties can induce specific three-dimensional structures through intramolecular O-H···π hydrogen bonding.

Standard liquid-phase IR spectroscopy is insufficient to probe these subtle effects, as the data is dominated by broad intermolecular hydrogen bonding. This guide demonstrates that by employing advanced techniques like matrix isolation IR spectroscopy, it is possible to dissect the complex conformational landscape. The ability to identify and quantify the populations of different conformers provides critical insights into the molecule's structure, which can directly influence its biological activity, reactivity, and material properties.

References

  • Matrix-isolation infrared spectroscopy is one of the most powerful techniques for studying various problems relating to molecular conformations and conformational isomerizations.
  • Conformational composition of 1-butanol in matrix isol
  • Rotational Isomerism of Ethanol and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Matrix-isolation infrared spectra recorded at 8 K of [CH3OH-CCl4] mixture. ResearchGate. [Link]

  • Matrix isolation study of the formation of methanol cluster structures in the spectral region of C–O and O–H stretch vibrations. Low Temperature Physics. [Link]

  • IR Spectra Examples. University of California, Los Angeles. [Link]

  • Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

  • Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

  • NMR and IR investigations of strong intramolecular hydrogen bonds. Magnetic Resonance in Chemistry. [Link]

  • Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta. [Link]

  • Infrared spectrum of methanol. Doc Brown's Chemistry. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. [Link]

  • 6-4 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. SSRN. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

  • Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press. [Link]

  • Effect of Various Alcohols and Reaction Time on the Properties of Hydroxyl Terminated Natural Rubber Synthesized via Oxidative. AIDIC. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]

  • The effect of cyclopropyl groups on chemical shifts and coupling constants. Magnetic Resonance in Chemistry. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • SOLVENT EFFECTS ON THE OH STRETCHING. Illinois State Academy of Science. [Link]

  • The chemistry and biology of cyclopropyl compounds. University of St Andrews. [Link]

  • Exploring the conformational landscape through rotational spectroscopy and computational modelling. Journal of Molecular Structure. [Link]

  • The effect of neighbouring cyclopropyl groups on the luminescence of aromatic molecules. Journal of the Chemical Society D: Chemical Communications. [Link]

  • How to determine conformation using IR. Chemistry Stack Exchange. [Link]

  • Infrared Spectroscopic and Physical Properties of Methanol Ices. The Astrophysical Journal. [Link]

  • How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. The Journal of Physical Chemistry A. [Link]

  • Rotational Spectroscopy and Conformational Flexibility of 2-Phenylethanethiol: The Dominant SH···π Intramolecular Hydrogen Bond. Chemistry – A European Journal. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Commercial Cyclopropane Diol Samples

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. Cyclopropane diols, valued for their unique conformational properties and as key building blocks in the synthesis of complex molecules, are no exception. The presence of even minor impurities can have significant downstream effects, impacting reaction yields, enantioselectivity, and the toxicological profile of final active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of the principal analytical methodologies for the quantitative determination of impurities in commercial cyclopropane diol samples. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.

The Landscape of Potential Impurities in Cyclopropane Diol

Before delving into analytical methodologies, it is crucial to understand the likely impurity profile of a commercial cyclopropane diol sample. Impurities can typically be categorized as follows:

  • Residual Starting Materials and Reagents: Unreacted precursors from the cyclopropanation reaction (e.g., olefins, diazo compounds, or dihalomethanes and zinc-copper couple in a Simmons-Smith reaction).

  • Stereoisomers: Diastereomers (cis/trans) and enantiomers are common impurities that can be challenging to separate from the desired product.

  • Byproducts of Synthesis: Side-reactions can lead to the formation of various structurally related impurities.

  • Residual Solvents: Solvents used during the synthesis and purification processes.

  • Degradation Products: Cyclopropane rings can be susceptible to ring-opening under certain conditions, leading to the formation of acyclic impurities.

A comprehensive analytical approach must be capable of separating, identifying, and quantifying this diverse range of potential contaminants.

Comparative Analysis of Analytical Methodologies

We will now explore the application of three powerful analytical techniques for the quantitative analysis of impurities in cyclopropane diol: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds.[1] Given that many potential impurities in cyclopropane diol, including residual solvents and some starting materials, are volatile, GC is an indispensable tool.

Experimental Protocol: GC-FID for General Impurity Profiling

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as one with a poly(dimethylsiloxane) stationary phase, is a good starting point to minimize strong interactions with the polar diol.[2] For better separation of polar analytes, a modified polyethylene glycol phase can be employed.[2] A typical column dimension would be 30 m x 0.25 mm x 0.25 µm.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Detector Temperature: 280°C.

  • Sample Preparation: Accurately weigh approximately 20 mg of the cyclopropane diol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane.

  • Injection Volume: 1 µL.

Data Analysis: The FID provides a response that is proportional to the mass of carbon in the analyte. For quantitative analysis, a calibration curve should be constructed using certified reference standards of the expected impurities. In the absence of standards, area percent calculations can provide an estimation of purity.

Expertise & Experience: The choice of a non-polar column is deliberate to elute the relatively polar cyclopropane diol quickly while retaining and separating less polar volatile impurities. However, peak tailing for the diol itself can be an issue due to interactions with the stationary phase.[3] If this occurs, derivatization of the diol to a less polar silyl ether can be considered. For the analysis of stereoisomers, a chiral stationary phase, such as one based on cyclodextrins, is necessary.[4][5][6]

Workflow for GC Analysis of Cyclopropane Diol Impurities

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 g1 Inject Sample s2->g1 g2 Separation on Column g1->g2 g3 Detection by FID g2->g3 d1 Integrate Peak Areas g3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for GC Analysis of Cyclopropane Diol Impurities.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

HPLC is a highly versatile technique suitable for a wider range of polar and non-polar compounds, including those that are not volatile enough for GC.[7]

Experimental Protocol: HPLC with UV and Charged Aerosol Detection (CAD)

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector and a Charged Aerosol Detector (CAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD/UV: Monitor at 210 nm and 254 nm.

    • CAD: Provides a near-universal response for non-volatile analytes.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL.

Data Analysis: The DAD/UV detector is useful for impurities that contain a chromophore.[9] However, since cyclopropane diol and many of its potential impurities lack a strong chromophore, a universal detector like CAD is highly advantageous for quantitative analysis.[10] Quantification is performed using calibration curves of reference standards.

Expertise & Experience: The combination of DAD/UV and CAD provides a comprehensive impurity profile. The DAD can help in the tentative identification of impurities with chromophores by examining their UV spectra, while the CAD ensures that non-UV active impurities are not missed. For accurate quantification of unknown impurities without a reference standard, their response factors relative to the main component need to be determined.

Workflow for HPLC Analysis of Cyclopropane Diol Impurities

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 h1 Inject Sample s2->h1 h2 Separation on C18 Column h1->h2 h3 Detection (DAD & CAD) h2->h3 d1 Integrate Chromatograms h3->d1 d2 Quantify Impurities d1->d2

Caption: Workflow for HPLC Analysis of Cyclopropane Diol Impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment without the need for specific impurity reference standards.[11][12][13] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the cyclopropane diol sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei.

    • Number of Scans: 16 or more for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the cyclopropane diol and a signal of the internal standard.

    • Calculate the purity of the cyclopropane diol using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Expertise & Experience: The key to accurate qNMR is ensuring complete solubilization of both the sample and the internal standard, and allowing for complete relaxation of the nuclei. The choice of a suitable internal standard is critical. It should be stable, non-volatile, have a known purity, and its signals should not overlap with those of the analyte or impurities.[11] qNMR provides an absolute measure of purity and can be used to quantify the main component, from which the total impurity content can be inferred. It is also excellent for identifying and quantifying specific impurities if they have unique, well-resolved signals.

Logical Flow for qNMR Purity Determination

start Start prep Prepare Sample with Internal Standard start->prep acquire Acquire ¹H NMR Spectrum prep->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate end End calculate->end

Caption: Logical Flow for qNMR Purity Determination.

Comparative Performance Summary

The following table summarizes the key performance attributes of each technique for the quantitative analysis of impurities in commercial cyclopropane diol samples. The values presented are illustrative and can vary depending on the specific impurity and instrumentation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-CAD)Quantitative NMR (¹H qNMR)
Primary Use Case Volatile and semi-volatile impurities, residual solvents, stereoisomers (with chiral column).[1][4]Broad range of non-volatile impurities, both polar and non-polar.[7]Absolute purity determination of the main component and quantification of specific impurities.[11][12]
Typical Limit of Quantitation (LOQ) 0.01 - 0.1%0.01 - 0.05%~0.1%
Key Advantages High resolution for volatile compounds, robust and reproducible quantification.High versatility, applicable to a wide range of compounds, multiple detection options (UV, CAD, MS).[7]Absolute quantification without the need for specific impurity standards, provides structural information.[11][13]
Limitations Not suitable for non-volatile or thermally labile impurities. Requires reference standards for each impurity for accurate quantification.[1]May require different methods for polar and non-polar impurities. Universal detectors like CAD can have non-linear responses.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification.

Conclusion and Recommendations

A comprehensive strategy for the quantitative analysis of impurities in commercial cyclopropane diol samples necessitates a multi-technique approach.

  • GC-FID is essential for the routine analysis of residual solvents and other volatile impurities. The use of a chiral GC column is indispensable for the separation and quantification of stereoisomers.[6]

  • HPLC with dual DAD and CAD detection offers a powerful and versatile platform for the analysis of a broad range of non-volatile impurities.

  • qNMR serves as a primary method for the absolute purity determination of the cyclopropane diol and can be invaluable for the structural elucidation and quantification of unknown impurities.[12][13]

By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive and reliable purity profile for their cyclopropane diol samples, ensuring the quality and integrity of their research and development efforts.

References

  • ResearchGate. (2018). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. Available at: [Link]

  • PubMed. (2002). part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. Available at: [Link]

  • PMC. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available at: [Link]

  • SpringerLink. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Available at: [Link]

  • IJPRA. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • ACS Publications. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available at: [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Chromatography Today. (2025). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available at: [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

  • Agilent. (n.d.). Diols Enantiomer separation of underivatized diols. Available at: [Link]

  • PMC. (n.d.). Unwrapping Wrap-around in Gas (or Liquid) Chromatographic Cyclic Ion Mobility–Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). Cyclopropane-1,2-diol;propane-1,3-diol. Available at: [Link]

  • MDPI. (2023). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. Available at: [Link]

Sources

Safety Operating Guide

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized strained-ring aliphatic diols requires more than just following a generic safety sheet. Operational safety and environmental compliance demand a deep understanding of the molecule's physicochemical behavior. This guide provides a definitive, causality-driven protocol for the safe handling, spill response, and disposal of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (also known as cis-1,2-cyclopropanedimethanol).

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first analyze the molecular architecture of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS: 5617-75-4)[1]. The compound features a cis-1,2-disubstituted cyclopropane ring.

  • Ring Strain & Reactivity: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. While aliphatic diols are generally stable, this strained three-membered ring is susceptible to electrophilic attack or ring-opening under strongly acidic conditions. Causality: This structural vulnerability dictates that the compound must be strictly segregated from concentrated acids and strong oxidizers in both storage and waste streams to prevent exothermic ring-opening reactions.

  • Hydroxyl Group Polarity: The dual primary hydroxymethyl groups render the molecule highly polar, hygroscopic, and completely miscible with water. Causality: Because it will not partition into an organic phase during an aqueous spill, standard biphasic solvent separation techniques are useless for decontamination. Spill response must rely entirely on physical absorption rather than phase extraction.

Physicochemical & Hazard Data

The following table summarizes the critical data required for environmental health and safety (EHS) risk assessments.

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C5H10O2Non-halogenated; suitable for standard thermal destruction.
Molecular Weight 102.13 g/mol Low volatility at room temperature; inhalation risk is secondary to contact.
Physical State Viscous liquid / Low-melting solidRequires scraping or solvent-assisted transfer; prone to surface adhesion.
Solubility Highly water-solubleReadily contaminates aqueous waste streams; requires universal absorbents.
GHS Classification Eye Irrit. 2, Skin Irrit. 2Mandates strict contact precautions (nitrile gloves, splash goggles).
EPA RCRA Status Unlisted (Non-hazardous by default)Must be managed as a Non-Halogenated Organic Waste [2].

Operational Handling Protocol

Every step in the handling process is designed to be a self-validating system, ensuring that if a failure occurs, it is immediately detectable and contained.

Step 1: Environment & PPE Verification

  • Action: Conduct all transfers within a certified chemical fume hood. Equip standard PPE: chemical-resistant nitrile gloves, a fastened lab coat, and ANSI Z87.1 splash goggles.

  • Validation: Before handling, inspect gloves for micro-tears using the inflation test. The high viscosity of the diol means that any contamination on gloves will be highly tactile (sticky), providing immediate physical feedback of a breach.

Step 2: Material Transfer

  • Action: Use a glass or high-density polyethylene (HDPE) positive-displacement pipette or a stainless-steel spatula (if solidified) for transfer.

  • Validation: Weigh the material in a tared, secondary containment vessel. If the mass fluctuates continuously on the balance, it indicates the hygroscopic diol is rapidly absorbing atmospheric moisture, signaling that the primary container must be purged with dry nitrogen (

    
    ) or argon before resealing.
    

Spill Response & Decontamination

Because of its water solubility and viscosity, a spill of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol cannot be simply wiped away.

Step 1: Containment and Absorption

  • Immediately isolate the spill area. Apply a universal, inert absorbent (e.g., vermiculite, diatomaceous earth, or commercial spill pads) starting from the perimeter and working inward to prevent spreading.

  • Do not use combustible materials like sawdust, as the diol can lower the ignition threshold if inadvertently mixed with trace oxidizers.

Step 2: Mechanical Removal

  • Use non-sparking polypropylene tools to sweep the saturated absorbent into a wide-mouth, sealable HDPE container.

Step 3: Surface Decontamination & pH Validation

  • Wash the affected surface with a mild detergent and warm water.

  • Self-Validation: Test the rinsate with pH indicator paper. A neutral pH (6.5–7.5) confirms that the diol has been successfully removed without leaving reactive acidic or basic residues from secondary interactions.

Proper Disposal Procedures

Disposal must comply with the guidelines for hazardous waste generators[2].

Step 1: Waste Characterization & Segregation

  • Verify that the waste contains 0% halogens. Route the material exclusively to the Non-Halogenated Organic Waste stream.

Step 2: Compatibility Verification

  • Before adding the diol to a bulk waste carboy, verify the waste log. Ensure the carboy contains no strong oxidizers (e.g., nitric acid, peroxides, permanganates). Mixing this strained-ring diol with oxidizers can trigger a violent, exothermic ring-cleavage reaction.

Step 3: Containerization

  • Deposit the waste into an approved HDPE jerrican.

  • Validation: Never fill the container beyond 90% capacity. Leave a 10% headspace to accommodate potential vapor expansion from ambient temperature fluctuations.

Step 4: Regulatory Labeling

  • Affix a hazardous waste label compliant with the , which requires chemical handlers to prepare labels that clearly convey hazard information[3].

  • The label must explicitly state: "Non-Halogenated Organic Waste" and list "[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol" as a primary constituent. Include the GHS irritant pictogram.

Step 5: EHS Transfer & Incineration

  • Transfer the sealed, labeled container to your facility's EHS department. The standard end-of-life protocol for this chemical is high-temperature thermal destruction (incineration) at an approved waste disposal plant[4], which completely oxidizes the carbon framework into

    
     and 
    
    
    
    .

Disposal Workflow Visualization

The following diagram maps the logical decision tree for the safe disposal of this compound.

G Start Waste Generation: [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol CheckHalogen Halogen Content Check Start->CheckHalogen NonHalogenated Route to Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated 0% Halogens Compatibility Compatibility Verification (Isolate from Strong Oxidizers) NonHalogenated->Compatibility Packaging Secondary Containment & EPA RCRA Labeling Compatibility->Packaging Incineration Approved Facility Incineration (Thermal Destruction) Packaging->Incineration EHS Transfer

Logical workflow for the segregation, packaging, and disposal of non-halogenated diol waste.

References

  • Title: 5617-75-4 1,2-Cyclopropanedimethanol Chemical Properties Source: ChemSrc URL: [Link]

  • Title: Hazard Communication Standard (HCS) - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generators (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

A Researcher's Guide to the Safe Handling of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol (CAS No. 2345-68-8), a key intermediate in various synthetic applications.[1][2][3][4][5] Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment. The following procedures are designed to mitigate risks by establishing a framework of informed caution and procedural accuracy.

Understanding the Hazard Profile

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

The presence of the GHS07 "Exclamation mark" pictogram signals these irritant and acute toxicity (oral) hazards.[1][3] While specific data on the flammability of this exact compound is limited in the provided search results, its structural similarity to other small-molecule alcohols, such as cyclopropyl carbinol, suggests that it should be handled with caution regarding potential flammability.[6] Therefore, it is prudent to treat it as a potentially flammable liquid and avoid sources of ignition during handling.[7][8][9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[11][12] The following table outlines the recommended PPE for handling [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol.

PPE Category Item Specifications and Recommendations
Eye/Face Protection Safety GogglesMust be tightly fitting and provide protection against chemical splashes.[7][13] For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[13][14][15]
Skin Protection Chemical-Impermeable GlovesNitrile gloves are a common choice for general laboratory use and offer protection against incidental splashes.[12][15] For prolonged contact or when handling larger quantities, consider gloves with higher chemical resistance. Always inspect gloves for integrity before use.[7]
Lab CoatA standard lab coat is required to protect against minor spills and contamination of personal clothing.[12][13]
Respiratory Protection NIOSH-Approved RespiratorTo be used in the absence of adequate engineering controls (e.g., a chemical fume hood) or during a large spill cleanup.[7][16] The specific cartridge type should be selected based on the potential for vapor or aerosol generation.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is critical for minimizing risk.

Preparation and Handling
  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8][17]

  • Pre-use Inspection : Before commencing any work, inspect all PPE for signs of damage or degradation.[7] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Avoiding Contamination : Use dedicated glassware and utensils. After handling, thoroughly wash hands and any exposed skin.[8][17]

In Case of a Spill
  • Immediate Action : Evacuate all non-essential personnel from the immediate area.[7]

  • Control and Containment : If it is safe to do so, eliminate all potential ignition sources.[7][9] Contain the spill using an inert absorbent material such as vermiculite or sand.[7][18]

  • Cleanup : Wearing the appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][18]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7]

  • Container Rinsing : Empty containers should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[19]

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.[20]

  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[19][20][21]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol.

PPE_Decision_Process start Start: Handling [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol fume_hood Is a certified chemical fume hood available? start->fume_hood small_scale Small-scale handling (<10g) fume_hood->small_scale Yes full_ppe Full PPE: - All Enhanced PPE - NIOSH-Approved Respirator fume_hood->full_ppe No large_scale Large-scale handling or splash potential small_scale->large_scale No min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->min_ppe Yes enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat large_scale->enhanced_ppe Yes

Caption: PPE selection workflow for handling the target compound.

References

  • [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol - Sigma-Aldrich. (n.d.).
  • [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol - - Sigma-Aldrich. (n.d.).
  • Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone - Benchchem. (2025).
  • [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol. (n.d.). ChemScene LLC.
  • rel-2-(hydroxymethyl)cyclopropyl]methanol・[(1S,2R) - FUJIFILM Wako Chemicals. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53jhLZquLnkIVMF06f-FyAS2OWb2s7qegFtFKMzyZZEnBHHHt3AML2vCRzwN4nC0k-yjGcafZwIJDEbHk6Xe9qRHWM8ThJOuORgRf-F3fLPvKThGZym4hITHbPbP73CUiSETuo-VLLfXpkdjwb7BVf1HgVTUrC_KeDtmaBBd9j8M=
  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023, September 11).
  • SAFETY DATA SHEET. (n.d.).
  • [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol - MilliporeSigma. (n.d.).
  • Safety Data Sheet: Methanol - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 27).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024, September 13).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety Data Sheet Warning - CymitQuimica. (2022, November 3).
  • Types of Personal Protective Equipment (PPE) Organized & Explained. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET Methanol BDH1135 - OU College of Dentistry. (2015, March 26).
  • Methanol - Standard Operating Procedure. (2012, December 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 27).
  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022, November 14).
  • Guidelines for Flammable Liquid Disposal - safety.pitt.edu. (2023, September 19).
  • Methanol Safety Fact Sheet. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 2
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.